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  • Product: N-(3-ethoxyphenyl)-2-nitrobenzamide
  • CAS: 897545-33-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(3-ethoxyphenyl)-2-nitrobenzamide

Executive Summary In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on the structural fidelity and predictable reactivity of foundational building blocks. N-(3-ethoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on the structural fidelity and predictable reactivity of foundational building blocks. N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4) serves as a critical precursor in the synthesis of complex pharmacological scaffolds[1]. While seemingly simple, this molecule features a highly tunable nitroarene moiety and an electron-rich ethoxy-substituted aromatic ring, making it an ideal candidate for conversion into 2-aminobenzamide derivatives.

This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its downstream applications—specifically its role in generating zinc-binding groups (ZBGs) for Class I Histone Deacetylase (HDAC) inhibitors[2].

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is essential for predicting the pharmacokinetic behavior of its downstream derivatives. N-(3-ethoxyphenyl)-2-nitrobenzamide strictly adheres to Lipinski’s Rule of Five, ensuring that libraries derived from this scaffold maintain favorable drug-like properties.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Number 897545-33-4Unique identifier for registry and high-purity (≥97%) procurement[1].
Molecular Formula C₁₅H₁₄N₂O₄Establishes the stoichiometric baseline for synthetic scaling[1].
Molecular Weight 286.28 g/mol Leaves a >200 g/mol "budget" for further functionalization before exceeding the 500 g/mol limit for oral bioavailability.
LogP 3.2458Optimal lipophilicity (between 2 and 5); ensures excellent passive membrane permeability without excessive hydrophobic trapping[1].
TPSA 81.47 ŲWell below the 140 Ų threshold for oral absorption, and under 90 Ų, suggesting potential Blood-Brain Barrier (BBB) penetrance[1].
H-Bond Donors 1The amide NH acts as a critical donor for target kinase/enzyme engagement.
H-Bond Acceptors 4The nitro, ether, and carbonyl oxygens facilitate diverse electrostatic interactions within target binding pockets[1].

Synthetic Methodology & Reaction Kinetics

The synthesis of N-(3-ethoxyphenyl)-2-nitrobenzamide relies on a nucleophilic acyl substitution. As an application scientist, I emphasize that experimental success is not just about mixing reagents, but controlling the reaction microenvironment.

Synthesis A 2-Nitrobenzoyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B 3-Ethoxyaniline B->C DIPEA (Base) D N-(3-ethoxyphenyl)- 2-nitrobenzamide C->D Chloride Elimination

Caption: Nucleophilic acyl substitution mechanism for N-(3-ethoxyphenyl)-2-nitrobenzamide synthesis.

Step-by-Step Self-Validating Protocol

1. Preparation & Atmosphere Control:

  • Action: Flame-dry a 100 mL round-bottom flask and purge with inert Argon.

  • Causality: 2-nitrobenzoyl chloride is highly sensitive to atmospheric moisture. Water acts as a competing nucleophile, leading to the formation of 2-nitrobenzoic acid, which irreparably crashes the reaction yield.

2. Reagent Loading:

  • Action: Dissolve 3-ethoxyaniline (1.0 eq, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Causality: The choice of DIPEA over Triethylamine (TEA) is deliberate. DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the highly reactive acid chloride, suppressing unwanted ketene intermediates.

3. Electrophile Addition:

  • Action: Cool the stirring mixture to 0°C using an ice bath. Dropwise add 2-nitrobenzoyl chloride (1.1 eq, 11 mmol) dissolved in 10 mL DCM over 15 minutes.

  • Causality: The nucleophilic attack is highly exothermic. Maintaining 0°C prevents thermal degradation of the reagents and controls the reaction kinetics, ensuring the formation of the tetrahedral intermediate without side-reactions.

4. Reaction Maturation & Self-Validating Workup:

  • Action: Remove the ice bath, allowing the reaction to warm to room temperature for 4 hours. Quench with 1M HCl (20 mL), separate the organic layer, and wash sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • System Validation: This biphasic quench is a self-validating system. The 1M HCl protonates any unreacted 3-ethoxyaniline, forcing it into the aqueous layer. The NaHCO₃ neutralizes and extracts any hydrolyzed 2-nitrobenzoic acid. A Thin Layer Chromatography (TLC) check (Hexanes:EtOAc 3:1) of the remaining organic layer will show a single UV-active spot (Rf ~0.4), instantly confirming successful purification without the need for immediate column chromatography.

Analytical Characterization

To guarantee structural integrity before downstream application, the following analytical validations must be met:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass is 286.28. In positive electrospray ionization (ESI+), look for the [M+H]⁺ peak at m/z 287.1 and the sodium adduct [M+Na]⁺ at m/z 309.1 .

  • ¹H NMR (400 MHz, DMSO-d₆): The defining self-validating peak is the amide proton (-NH) which typically appears as a sharp singlet far downfield (approx. 10.5 - 11.0 ppm) due to the electron-withdrawing nature of the adjacent carbonyl and the ortho-nitro group on the phenyl ring. The ethoxy group will present a distinct quartet (approx. 4.0 ppm) and triplet (approx. 1.3 ppm) integrating for 2 and 3 protons, respectively.

Downstream Applications: The 2-Aminobenzamide Scaffold

The primary utility of N-(3-ethoxyphenyl)-2-nitrobenzamide in medicinal chemistry is its conversion into a 2-aminobenzamide derivative via nitro reduction[3].

The 2-aminobenzamide scaffold is a privileged pharmacophore, most notably recognized as a highly effective Zinc-Binding Group (ZBG) in the design of Class I Histone Deacetylase (HDAC1, HDAC2, HDAC3) inhibitors[4],[2].

Downstream A N-(3-ethoxyphenyl)- 2-nitrobenzamide B Nitro Reduction (Pd/C, H2 or Fe/HCl) A->B C 2-Amino-N-(3-ethoxyphenyl) benzamide Scaffold B->C Yield >95% D Zinc-Binding Group (ZBG) Formation C->D Pharmacophore Mapping E Class I HDAC Inhibition D->E Bidentate Chelation

Caption: Conversion of the nitrobenzamide precursor to a 2-aminobenzamide HDAC inhibitor scaffold.

Mechanism of Action in Target Engagement

Once reduced to the amine, the resulting compound can enter the narrow, hydrophobic catalytic tunnel of HDAC enzymes. The 2-aminobenzamide moiety chelates the catalytic zinc ion (Zn²⁺) in a bidentate manner [2]. This chelation is further stabilized by critical hydrogen bonds formed between the newly synthesized amine/amide network and neighboring histidine and catalytic tyrosine residues within the HDAC active site[2]. The 3-ethoxy substitution on the phenyl ring provides additional steric bulk that can be leveraged to achieve specific isoform selectivity (e.g., targeting HDAC1 over HDAC6)[4].

By strictly controlling the synthesis and purity of the N-(3-ethoxyphenyl)-2-nitrobenzamide precursor, researchers ensure the downstream viability of these potent epigenetic modulators.

References

  • Journal of Medicinal Chemistry. "Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents". ACS Publications. URL:[Link]

  • PubMed. "Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors". National Institutes of Health. URL:[Link]

  • MDPI. "Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors". International Journal of Molecular Sciences. URL:[Link]

Sources

Exploratory

A Research Framework for Elucidating the Mechanism of Action of N-(3-ethoxyphenyl)-2-nitrobenzamide

An in-depth technical guide by a Senior Application Scientist Abstract N-(3-ethoxyphenyl)-2-nitrobenzamide is a synthetic organic compound whose biological activity and mechanism of action remain largely uncharacterized...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

N-(3-ethoxyphenyl)-2-nitrobenzamide is a synthetic organic compound whose biological activity and mechanism of action remain largely uncharacterized in publicly available literature. Its chemical structure, featuring a nitrobenzamide core linked to an ethoxyphenyl moiety, suggests potential for interaction with various biological targets. This guide outlines a comprehensive, phased research framework designed for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this compound. We will proceed from initial physicochemical characterization and hypothesis generation to a multi-layered experimental plan encompassing target identification, validation, and pathway analysis. This document serves as a practical roadmap, providing detailed protocols and data interpretation strategies to build a robust understanding of N-(3-ethoxyphenyl)-2-nitrobenzamide's biological function.

Introduction and Physicochemical Profile

N-(3-ethoxyphenyl)-2-nitrobenzamide is a compound cataloged by several chemical suppliers, often as a synthetic intermediate. A thorough review of scientific literature and databases reveals a significant gap in knowledge regarding its biological properties. The rationale for its investigation stems from the presence of structural motifs found in known bioactive molecules. The nitrobenzamide scaffold, for instance, is a key feature of certain poly(ADP-ribose) polymerase (PARP) inhibitors, while substituted phenyl rings are ubiquitous in pharmacologically active agents.

Table 1: Physicochemical Properties of N-(3-ethoxyphenyl)-2-nitrobenzamide

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂O₄
Molecular Weight 286.28 g/mol
IUPAC Name N-(3-ethoxyphenyl)-2-nitrobenzamide
CAS Number 380735-61-7
Predicted LogP 3.2 - 3.5(Consensus prediction)
Appearance White to off-white powder

Hypothesis Generation: Potential Mechanisms of Action

The chemical structure of N-(3-ethoxyphenyl)-2-nitrobenzamide provides a logical starting point for forming testable hypotheses about its mechanism of action. The 2-nitrobenzamide portion is structurally related to the nicotinamide moiety that is critical for the function of PARP inhibitors. Therefore, a primary hypothesis is that this compound may function as a competitive inhibitor at the NAD+ binding site of PARP enzymes.

A secondary hypothesis, based on the broader class of benzamides, is potential activity as a histone deacetylase (HDAC) inhibitor. Several HDAC inhibitors feature a similar aromatic amide structure.

G cluster_0 N-(3-ethoxyphenyl)-2-nitrobenzamide cluster_1 Primary Hypothesis cluster_2 Secondary Hypothesis Compound C₁₅H₁₄N₂O₄ PARP PARP Inhibition Compound->PARP Binds to NAD+ site? HDAC HDAC Inhibition Compound->HDAC Interacts with active site? DNA_Repair Impaired DNA Repair PARP->DNA_Repair Apoptosis Induction of Apoptosis DNA_Repair->Apoptosis Histone_Hyperacetylation Histone Hyperacetylation HDAC->Histone_Hyperacetylation Gene_Expression Altered Gene Expression Histone_Hyperacetylation->Gene_Expression G start Phase 1: Start pheno_screen Phenotypic Screen (Cell Viability Panel) start->pheno_screen target_screen Target-Based Screen (PARP & Kinase Panels) start->target_screen data_analysis Analyze IC₅₀ & % Inhibition Data pheno_screen->data_analysis target_screen->data_analysis decision Potent Activity Identified? data_analysis->decision phase2 Proceed to Phase 2: Target Validation decision->phase2 Yes stop End or Redesign (Compound Inactive) decision->stop No

Figure 2: Experimental workflow for Phase 1 target identification.

Phase 2: Target Validation and Mechanistic Deep Dive

If Phase 1 yields a promising "hit" (e.g., potent inhibition of a specific PARP enzyme and corresponding cancer cell cytotoxicity), Phase 2 aims to confirm this interaction in a cellular context and explore downstream consequences.

3.2.1. Cellular Target Engagement: CETSA

  • Objective: To verify that the compound directly binds to its putative target protein inside intact cells.

  • Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method for validating target engagement. The binding of a ligand (the compound) typically stabilizes the target protein, leading to an increase in its melting temperature.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., HCT116) with either the vehicle or a high concentration (e.g., 20x IC₅₀) of N-(3-ethoxyphenyl)-2-nitrobenzamide for 2-4 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of the target protein (e.g., PARP1) remaining in the soluble fraction by Western blotting.

  • Data Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

3.2.2. Downstream Signaling Analysis

  • Objective: To determine if target engagement leads to the expected downstream biological effects.

  • Rationale: If the compound inhibits PARP1, we would expect to see an accumulation of DNA damage and an increase in markers of apoptosis.

Protocol 4: Western Blot for Downstream Markers

  • Cell Treatment: Treat cells with the compound at 1x, 5x, and 10x the IC₅₀ for 24 hours.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key downstream markers. For PARP inhibition, this would include antibodies for γH2AX (a marker of DNA double-strand breaks) and cleaved Caspase-3 (a marker of apoptosis). An antibody for β-actin should be used as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the bands. Quantify band intensity relative to the loading control.

Table 2: Hypothetical Data Summary for a PARP Inhibitor Profile

AssayMetricExpected Result with N-(3-ethoxyphenyl)-2-nitrobenzamide
PARP1 Enzymatic Assay IC₅₀< 1 µM
MCF-7 Cell Viability IC₅₀1-10 µM
CETSA (PARP1) ΔTₘ (Shift)+2-5 °C
Western Blot (24h) γH2AX levels> 3-fold increase
Western Blot (48h) Cleaved Caspase-3> 4-fold increase

Conclusion and Future Directions

References

  • N-(3-ethoxyphenyl)-2-nitrobenzamide C15H14N2O4 | PubChem National Center for Biotechnology Information. [Link]

  • The cellular thermal shift assay for drug-target interaction studies. Nature Protocols. [Link]

Foundational

"N-(3-ethoxyphenyl)-2-nitrobenzamide" biological activity

An In-Depth Technical Guide to the Potential Biological Activity of N-(3-ethoxyphenyl)-2-nitrobenzamide Abstract N-(3-ethoxyphenyl)-2-nitrobenzamide is a distinct chemical entity belonging to the broader class of nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of N-(3-ethoxyphenyl)-2-nitrobenzamide

Abstract

N-(3-ethoxyphenyl)-2-nitrobenzamide is a distinct chemical entity belonging to the broader class of nitrobenzamide derivatives. While direct and extensive research on this specific molecule is not widely available in current scientific literature, its structural motifs—a 2-nitrobenzamide core and an N-aryl substitution with an ethoxy group—suggest a strong potential for a range of biological activities. This guide synthesizes information from studies on structurally analogous compounds to build a predictive profile of N-(3-ethoxyphenyl)-2-nitrobenzamide's therapeutic potential. We will explore its plausible roles as an antiproliferative, anti-inflammatory, and antimicrobial agent, grounded in the established activities of related nitro- and N-arylbenzamides. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and practical experimental designs to investigate the biological significance of this compound.

Introduction: The Therapeutic Promise of Nitrobenzamides

Nitrobenzamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The inclusion of a nitro group, a potent electron-withdrawing moiety, critically shapes the physicochemical properties and pharmacological actions of these molecules.[1] This structural feature is often associated with activities ranging from anticancer to antimicrobial effects.

The general structure of N-arylbenzamides has proven to be a successful scaffold in drug discovery, leading to the development of numerous derivatives with therapeutic applications.[2] This guide will focus on the specific molecule, N-(3-ethoxyphenyl)-2-nitrobenzamide, and through a comparative analysis of its structural components, we will delineate its most probable biological activities and the experimental pathways to validate them.

Molecular Profile of N-(3-ethoxyphenyl)-2-nitrobenzamide

To understand the potential biological activities of N-(3-ethoxyphenyl)-2-nitrobenzamide, it is essential to dissect its molecular structure.

  • CAS Number: 897545-33-4[3]

  • Molecular Formula: C₁₅H₁₄N₂O₄[3]

  • Molecular Weight: 286.28 g/mol [3]

The molecule can be deconstructed into two primary components:

  • The 2-Nitrobenzamide Core: This moiety is the likely driver of several potential biological effects. The nitro group's position and electron-withdrawing nature are crucial for receptor binding and metabolic activation.

  • The N-(3-ethoxyphenyl) Substituent: The substitution on the amide nitrogen introduces an aryl group with an ethoxy moiety. This part of the molecule will significantly influence its lipophilicity, membrane permeability, and specific interactions with biological targets.

Postulated Biological Activities and Mechanistic Insights

Based on the activities of structurally related compounds, we can hypothesize several key biological roles for N-(3-ethoxyphenyl)-2-nitrobenzamide.

Antiproliferative and Cytotoxic Potential

A substantial body of research points to the anticancer properties of nitrobenzamide derivatives.[1] These effects are often mediated through the modulation of critical cellular pathways involved in cell cycle regulation and survival.

Plausible Mechanisms of Action:

  • Cell Cycle Arrest: Many small molecules exert their anticancer effects by disrupting the normal progression of the cell cycle. It is plausible that N-(3-ethoxyphenyl)-2-nitrobenzamide could induce cell cycle arrest, potentially at the G1 or G2/M phase, by interfering with the activity of cyclin-dependent kinases (CDKs) or other regulatory proteins. Studies on novel nitro-substituted hydroxynaphthanilides, which share structural similarities, have demonstrated the induction of G1 phase accumulation in cancer cells.[4]

  • Induction of Apoptosis: The selective induction of programmed cell death (apoptosis) in cancer cells is a hallmark of effective chemotherapeutic agents. This compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases.

Below is a diagram illustrating a hypothetical pathway for the induction of apoptosis.

Compound N-(3-ethoxyphenyl)-2-nitrobenzamide Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic pathway of apoptosis induction.

Anti-inflammatory Activity

Nitro-substituted benzamide derivatives have demonstrated significant anti-inflammatory properties.[5] A key mechanism underlying inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).

Plausible Mechanism of Action:

  • Inhibition of Nitric Oxide Production: N-(3-ethoxyphenyl)-2-nitrobenzamide may act as an inhibitor of iNOS, thereby reducing the production of NO in inflammatory cells like macrophages. Studies on other nitrobenzamide derivatives have shown potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, with some compounds exhibiting IC50 values in the low micromolar range.[5] Molecular docking studies of related compounds suggest that the nitro groups play a crucial role in binding to the iNOS enzyme.[5]

The following diagram illustrates the proposed mechanism of iNOS inhibition.

LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage iNOS_up iNOS Upregulation Macrophage->iNOS_up NO_prod Nitric Oxide (NO) Production iNOS_up->NO_prod Inflammation Inflammation NO_prod->Inflammation Compound N-(3-ethoxyphenyl)-2-nitrobenzamide Compound->iNOS_up Inhibition

Caption: Proposed mechanism of anti-inflammatory action via iNOS inhibition.

Antimicrobial and Antimycobacterial Potential

The benzamide scaffold is present in several antimicrobial agents, and nitro-substituted derivatives have shown particular promise, especially against mycobacteria.

Plausible Mechanism of Action:

  • Inhibition of Microbial Growth: The antimicrobial action of related nitroaromatic compounds often involves the enzymatic reduction of the nitro group within microbial cells, leading to the generation of toxic reactive nitrogen species.[6] These reactive species can cause damage to essential cellular components like DNA and proteins, ultimately leading to cell death. Various substituted N-phenylbenzamides have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6]

  • Antimycobacterial Activity: N-alkyl nitrobenzamides have been identified as potent inhibitors of Mycobacterium tuberculosis.[7] The lipophilicity and substitution pattern on the benzamide ring are critical for their efficacy.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of N-(3-ethoxyphenyl)-2-nitrobenzamide, a series of well-established in vitro assays are recommended.

Antiproliferative Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of N-(3-ethoxyphenyl)-2-nitrobenzamide in culture medium. Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The following diagram outlines the workflow for the MTT assay.

Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Sources

Exploratory

Technical Whitepaper: N-(3-ethoxyphenyl)-2-nitrobenzamide – Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for constructing complex pharmacophores. N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for constructing complex pharmacophores. N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4) represents a highly versatile synthetic intermediate[1]. Characterized by its electron-withdrawing nitro group and an electron-donating ethoxy ether linkage, this compound serves as a critical precursor for synthesizing advanced heterocyclic scaffolds, including quinazolinones and functionalized indazoles[2],[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data. Here, we will dissect the physicochemical profile of this compound, detail self-validating synthetic methodologies, and explore its downstream pharmacological utility in targeting deregulated kinase activity and mitochondrial dynamics.

Physicochemical Profiling & Analytical Data

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in organic solvents, its chromatographic retention, and its ultimate influence on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The quantitative data for N-(3-ethoxyphenyl)-2-nitrobenzamide is summarized below[1],[4].

PropertyValueScientific Implication
Chemical Name N-(3-ethoxyphenyl)-2-nitrobenzamideStandard IUPAC nomenclature.
CAS Registry Number 897545-33-4Commercial identifier for sourcing[1].
Molecular Formula C₁₅H₁₄N₂O₄Defines exact mass requirements for MS.
Molecular Weight 286.28 g/mol Optimal size for fragment-based drug design.
SMILES String O=C(NC1=CC=CC(OCC)=C1)C2=CC=CC=C2=OUseful for in silico docking and modeling[1].
LogP 3.24Indicates moderate lipophilicity, ideal for membrane permeability[1].
Hydrogen Bond Donors 1 (Amide N-H)Facilitates target protein interaction.
Hydrogen Bond Acceptors 4 (Nitro, Amide Carbonyl, Ether O)High potential for kinase hinge-binding networks[1].

Strategic Synthetic Methodologies & Mechanistic Causality

The true value of a synthetic protocol lies not in the steps themselves, but in the chemical logic governing them. The following workflows are designed as self-validating systems , ensuring that researchers can verify intermediate integrity before proceeding to complex downstream cyclizations.

Workflow 1: Amidation (Synthesis of the Title Compound)

This protocol details the nucleophilic acyl substitution required to generate N-(3-ethoxyphenyl)-2-nitrobenzamide.

  • Step 1: Reaction Setup Charge a flame-dried round-bottom flask with 3-ethoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge with nitrogen. Causality: Nitrogen prevents oxidative degradation of the electron-rich aniline. DCM is selected as an aprotic solvent that readily solubilizes both reagents without competing as a nucleophile against the acyl chloride.

  • Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq) to the stirring solution. Causality: The tertiary amine acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without a scavenger, HCl would protonate the 3-ethoxyaniline, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield.

  • Step 3: Acylation Cool the mixture to 0 °C using an ice bath. Slowly add 2-nitrobenzoyl chloride (1.1 eq) dropwise. Causality: The amidation of an acid chloride is highly exothermic. Cooling controls the kinetic rate of the reaction, preventing the formation of di-acylated side products and minimizing solvent evaporation.

  • Step 4: Self-Validating In-Process Control (IPC) Allow the reaction to warm to room temperature and stir for 2 hours. Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the ninhydrin-active aniline spot and the appearance of a new, strongly UV-active product spot confirms conversion. Aliquot a 10 µL sample for LC-MS to verify the exact mass (m/z 287.1 [M+H]⁺)[1].

  • Step 5: Workup and Purification Quench with saturated aqueous NaHCO₃, extract with DCM, and wash the organic layer sequentially with 1N HCl and brine. Causality & Validation: NaHCO₃ neutralizes residual acid and hydrolyzes unreacted acyl chloride. The 1N HCl wash is a critical validation step; it selectively protonates and removes any trace of unreacted 3-ethoxyaniline or TEA into the aqueous layer, ensuring high purity of the organic phase[1].

Workflow 2: Catalytic Hydrogenation (Unlocking the Anthranilamide Core)

To utilize this compound in heterocyclic synthesis, the nitro group must be reduced to an amine, forming an anthranilamide derivative.

  • Step 1: Catalyst Loading Dissolve N-(3-ethoxyphenyl)-2-nitrobenzamide in a 1:1 mixture of Methanol and Ethyl Acetate. Add 10% Palladium on Carbon (Pd/C) (10 wt%). Causality: The mixed solvent system ensures complete solubility of the starting material (via EtOAc) while providing a protic environment (via MeOH) that accelerates the reduction kinetics.

  • Step 2: Hydrogenation Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature. Causality: Pd/C under H₂ selectively reduces the nitro group to an amine. The mild conditions (room temperature, 1 atm) prevent the over-reduction of the aromatic rings or the cleavage of the ethoxy ether linkage.

  • Step 3: Self-Validating IPC Validation: The starting material is typically a pale yellow solution. As the nitro group is reduced, the solution turns colorless. TLC will show a highly polar, ninhydrin-positive spot (primary amine) with a lower Rf than the starting material. LC-MS confirms the mass shift (m/z 257.1[M+H]⁺).

  • Step 4: Filtration and Isolation Filter the reaction mixture through a pad of Celite. Causality: Celite prevents the finely divided, pyrophoric Pd/C catalyst from passing through the filter paper, which could ignite upon drying. Concentration of the filtrate yields the highly pure 2-amino-N-(3-ethoxyphenyl)benzamide intermediate, ready for cyclization.

Downstream Pharmacological Applications

The true utility of N-(3-ethoxyphenyl)-2-nitrobenzamide is realized when its reduced anthranilamide core is cyclized into privileged pharmacological scaffolds.

1. Kinase Inhibitors (Indazole Derivatives) Deregulated protein kinase activity is a hallmark of numerous oncological diseases. 2-nitrobenzamide derivatives are heavily utilized in the synthesis of substituted indazoles[2],[5]. By reducing the nitro group and subjecting the resulting amine to multi-step substitution and cyclization, researchers generate potent kinase inhibitors. The ethoxyphenyl moiety often serves to occupy hydrophobic pockets within the kinase hinge region, enhancing binding affinity[2].

2. Mitochondrial Dynamics (Drp1 Inhibitors) Dynamin-Related Protein 1 (Drp1) is a critical regulator of mitochondrial fission. In recent structural development studies, amides derived from 2-nitrobenzoyl chloride and functionalized anilines have been used to synthesize 2-thioxoquinazoline-4-one derivatives[3]. Following the reduction of the nitro group (as detailed in Workflow 2), the intermediate is annulated using carbon disulfide (CS₂) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form quinazolinones that act as selective Drp1 inhibitors, offering therapeutic potential in neurodegenerative diseases[3].

Visualizing the Chemical Space

The following diagram maps the synthetic logic and downstream pharmacological applications of the compound, illustrating how a single building block diverges into multiple therapeutic classes.

G A 2-Nitrobenzoyl Chloride C N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4) A->C Amidation (DCM, TEA) B 3-Ethoxyaniline B->C Nucleophilic Acyl Substitution D Nitro Reduction (H2, Pd/C) C->D Catalytic Hydrogenation E 2-Amino-N-(3-ethoxyphenyl)benzamide D->E Intermediate Isolation F Quinazolinone Derivatives (Drp1 Inhibitors) E->F Cyclization (CS2/DBU) G Indazole Derivatives (Kinase Inhibitors) E->G Multi-step Substitution

Synthetic workflow and pharmacological applications of N-(3-ethoxyphenyl)-2-nitrobenzamide.

References

  • Google Patents. "US8299057B2 - Substituted indazole derivatives active as kinase inhibitors".
  • J-Stage. "Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors of Dynamin-Related Protein 1 (Drp1) and Puromycin-Sensitive Aminopeptidase (PSA)". J-Stage.[Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Analysis of N-(3-ethoxyphenyl)-2-nitrobenzamide

Abstract N-(3-ethoxyphenyl)-2-nitrobenzamide represents a class of small molecules with significant potential in medicinal chemistry, owing to the prevalence of the benzamide scaffold in numerous therapeutic agents.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3-ethoxyphenyl)-2-nitrobenzamide represents a class of small molecules with significant potential in medicinal chemistry, owing to the prevalence of the benzamide scaffold in numerous therapeutic agents.[1] The introduction of a nitro group can substantially alter the molecule's electronic properties and biological activity, making precise structural confirmation an indispensable step in the research and development pipeline.[1] This guide provides a comprehensive, in-depth framework for the complete structural elucidation of N-(3-ethoxyphenyl)-2-nitrobenzamide, designed for researchers, scientists, and drug development professionals. We will explore the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section explains the causality behind experimental choices, provides field-proven protocols, and integrates predictive data to offer a self-validating system for structural verification.

Introduction and Synthesis Pathway

Before any structural analysis can be undertaken, the molecule must be synthesized and purified. The structure of N-(3-ethoxyphenyl)-2-nitrobenzamide combines a 2-nitrobenzoyl group and a 3-ethoxyaniline moiety via an amide linkage. A robust and common method for forming such an amide bond is through the coupling of a carboxylic acid (or its more reactive acyl chloride derivative) with an amine.[2]

Proposed Synthesis: Acyl Chloride-Amine Coupling

The rationale for choosing this pathway lies in its high efficiency and the commercial availability of the starting materials. The conversion of 2-nitrobenzoic acid to the more reactive 2-nitrobenzoyl chloride, typically using thionyl chloride (SOCl₂), provides a potent electrophile that readily reacts with the nucleophilic 3-ethoxyaniline.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 2-nitrobenzoic_acid 2-Nitrobenzoic Acid 2-nitrobenzoyl_chloride 2-Nitrobenzoyl Chloride 2-nitrobenzoic_acid->2-nitrobenzoyl_chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) 3-ethoxyaniline 3-Ethoxyaniline Target_Molecule N-(3-ethoxyphenyl)-2-nitrobenzamide 2-nitrobenzoyl_chloride->Target_Molecule Stir at RT Base Base (e.g., Pyridine)

Caption: Proposed synthesis workflow for N-(3-ethoxyphenyl)-2-nitrobenzamide.

Purification and Rationale

Post-synthesis, the crude product will likely contain unreacted starting materials and byproducts. Purification via column chromatography followed by recrystallization is critical.[3] This ensures that the sample analyzed by spectroscopic methods is of high purity, preventing misleading data from impurities. The success of each analytical step detailed below is predicated on starting with a pure compound.

Core Structural Elucidation Workflow

A multi-technique approach is non-negotiable for unambiguous structure determination.[4] Each method provides a unique piece of the structural puzzle, and their combined data constitutes a robust validation system.

Analysis_Workflow Start Purified Compound FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS NMR NMR Spectroscopy (Connectivity & 3D Structure) Start->NMR Elucidation Structure Elucidation FTIR->Elucidation MS->Elucidation X-ray X-ray Crystallography (Absolute Structure) NMR->X-ray Informs Crystallization Strategy NMR->Elucidation X-ray->Elucidation

Caption: Integrated workflow for the structural analysis of small molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is the first line of analysis. It is a rapid, non-destructive technique that confirms the presence of key functional groups.[5][6] For our target molecule, we expect to see characteristic vibrations for the amide N-H bond, the amide C=O bond, the nitro N-O bonds, the aromatic C-H bonds, and the ether C-O bond. The absence or presence of these peaks provides immediate validation of the synthesis success.[7]

Predicted FTIR Data
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
AmideN-H Stretch3300 - 3500Medium
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Alkyl (Ethyl)C-H Stretch2850 - 2960Medium
AmideC=O Stretch (Amide I)1650 - 1690Strong
Nitro GroupN-O Asymmetric Stretch1500 - 1560Strong
Aromatic RingC=C Stretch1450 - 1600Medium
Nitro GroupN-O Symmetric Stretch1340 - 1380Strong
EtherC-O Stretch1000 - 1300Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[8]

  • Sample Preparation: Place a small, solid amount (1-2 mg) of the purified N-(3-ethoxyphenyl)-2-nitrobenzamide directly onto the ATR crystal.[8]

  • Data Acquisition:

    • Apply pressure using the anvil to ensure firm contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to ensure a high signal-to-noise ratio.

  • Data Analysis: Process the spectrum by subtracting the background. Identify the key absorption bands and compare them to the predicted values.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data
ParameterValueTechniqueRationale
Molecular FormulaC₁₅H₁₄N₂O₄-Based on structure
Monoisotopic Mass286.0954 DaHRMS (ESI)Calculated exact mass
[M+H]⁺287.1027 DaESI (+)Protonation of the molecule
[M+Na]⁺309.0846 DaESI (+)Adduct formation with sodium ions
[M-H]⁻285.0881 DaESI (-)Deprotonation of the amide N-H
Predicted Fragmentation Pattern (EI-MS)

The fragmentation of nitroaromatic compounds is often characterized by the loss of nitro-related groups.[12][13][14]

Fragmentation_Pathway M_ion [M]⁺˙ m/z = 286 F1 [M-NO₂]⁺ m/z = 240 M_ion->F1 - NO₂ F2 [M-C₇H₄NO₃]⁺˙ m/z = 121 M_ion->F2 Amide Bond Cleavage F3 [C₈H₁₀NO]⁺ m/z = 136 M_ion->F3 Amide Bond Cleavage F4 [C₇H₅O₂]⁺ m/z = 121 F1->F4 - C₈H₈NO

Caption: Plausible EI-MS fragmentation pathways for the target molecule.

Experimental Protocol: LC-HRMS (ESI)
  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography (LC) system.[11]

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Positive and Negative.

    • Mass Range: 50-500 m/z.

    • Data Acquisition: Full scan mode.

  • Data Analysis: Extract the exact mass of the most abundant ion from the chromatogram. Use the instrument's software to calculate the molecular formula based on this exact mass and compare it to the theoretical value for C₁₅H₁₄N₂O₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity and 3D structure of an organic molecule in solution.[15][16] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms.[17][18][19] 2D NMR experiments (like COSY and HSQC/HMBC) are used to establish proton-proton and proton-carbon correlations, allowing for the complete and unambiguous assignment of all signals.[20]

Predicted ¹H and ¹³C NMR Data

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5s1HNH
~8.0 - 7.5m4HProtons on 2-nitrobenzoyl ring
~7.3 - 7.2m2HProtons on 3-ethoxyphenyl ring
~6.8 - 6.7m2HProtons on 3-ethoxyphenyl ring
~4.1q2H-O-CH₂ -CH₃
~1.4t3H-O-CH₂-CH₃

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C =O (Amide)
~159C -O (Aromatic)
~148C -NO₂ (Aromatic)
~120 - 140Aromatic C H and Quaternary C
~105 - 115Aromatic C H
~63-O-C H₂-CH₃
~15-O-CH₂-C H₃
Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.[21]

  • Sample Preparation:

    • For ¹H NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing TMS as an internal standard.[8]

    • For ¹³C NMR: Dissolve 20-50 mg of the compound in the same manner.

    • Filter the solution into a clean 5 mm NMR tube.[21]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (If needed for full assignment) Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

  • Data Analysis:

    • Reference the spectra to the TMS signal (0.00 ppm).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons.

    • Assign the ¹³C NMR signals based on chemical shifts and correlations from 2D spectra.

Single-Crystal X-ray Diffraction

Expertise & Experience: While the combination of MS and NMR often provides sufficient evidence for structural elucidation, Single-Crystal X-ray Diffraction is the "gold standard" technique that provides an unambiguous, three-dimensional model of the molecule's atomic arrangement in the solid state.[3][22][23][24][25][26][27][28][29] It reveals precise bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal is often the rate-limiting step.[30]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth:

    • Method: Slow evaporation is a common starting point.

    • Procedure: Dissolve a high-purity sample of the compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically >20 µm in all dimensions) under a microscope and mount it on a goniometer head.[23]

    • Place the crystal in the X-ray diffractometer.

    • A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam while rotating it, collecting the diffraction pattern on a detector.[29]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or other algorithms to generate an initial electron density map.[25]

    • Refine the atomic positions and thermal parameters iteratively until the calculated diffraction pattern matches the observed data.

Biological Context and Significance

The benzamide scaffold is a "privileged structure" in medicinal chemistry.[1] The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's interaction with biological targets.[1] Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects.[31][32][33][34][35] The structural confirmation of N-(3-ethoxyphenyl)-2-nitrobenzamide is the foundational step required before any meaningful biological evaluation, such as in vitro assays against microbial strains or cancer cell lines, can be conducted.[1]

Conclusion

The structural elucidation of a novel compound like N-(3-ethoxyphenyl)-2-nitrobenzamide is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. This guide outlines a robust, self-validating workflow that begins with a logical synthesis and proceeds through a tiered analytical strategy. By integrating FTIR for functional group identification, high-resolution MS for molecular formula determination, comprehensive 1D and 2D NMR for connectivity mapping, and ultimately single-crystal X-ray diffraction for absolute structure confirmation, researchers can have the utmost confidence in their molecular structure. This analytical rigor is paramount for advancing the compound into further stages of drug discovery and development.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences, The University of Queensland. Available at: [Link]

  • 8.3 1H and 13C NMR spectroscopy. Fiveable. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC, Carleton College. Available at: [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. Available at: [Link]

  • About Small Molecule X-ray Crystallography. Diamond Light Source. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Principles and instrumentation FTIR spectroscopy. Mugberia Gangadhar Mahavidyalaya. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. Available at: [Link]

  • Basics. Mass Spectrometry Facility, University of Colorado Boulder. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • X-Ray Diffraction Basics. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, RSC Publishing. Available at: [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. ResearchGate. Available at: [Link]

  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed. Available at: [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. Available at: [Link]

  • About Single X-ray Diffraction. University of Waterloo. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • What is Single Crystal X-ray Diffraction?. YouTube. Available at: [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available at: [Link]

  • Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. IJSDR. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available at: [Link]

  • Fundamentals of Mass Spectrometry (MS) (1 of 7) - Electrospray Ionisation. YouTube. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Services. EAG Laboratories. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Taylor & Francis Online. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, RSC Publishing. Available at: [Link]

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  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Available at: [Link]

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Exploratory

"N-(3-ethoxyphenyl)-2-nitrobenzamide" solubility in different solvents.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-(3-ethoxyphenyl)-2-nitrobenzamide

Abstract

N-(3-ethoxyphenyl)-2-nitrobenzamide (C₁₅H₁₄N₂O₄) is a compound of interest within synthetic chemistry and drug discovery programs.[1][2] A fundamental understanding of its physicochemical properties, particularly its solubility in various solvent systems, is a critical prerequisite for its application in reaction chemistry, purification, formulation, and analytical method development. This technical guide provides a comprehensive analysis of the predicted solubility profile of N-(3-ethoxyphenyl)-2-nitrobenzamide based on its molecular structure. Due to the limited availability of specific experimental data in public literature, this document emphasizes a predictive approach grounded in the principles of physical organic chemistry. Furthermore, it furnishes a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound, ensuring reliable and reproducible data generation for their specific applications.

Introduction: The Critical Role of Solubility

The principle that a molecule's structure dictates its function is a cornerstone of chemical science. For a compound like N-(3-ethoxyphenyl)-2-nitrobenzamide, solubility is not merely a physical constant but a critical determinant of its utility. In drug development, solubility directly impacts bioavailability and the feasibility of formulation. In process chemistry, the choice of solvent governs reaction kinetics, facilitates purification through crystallization, and is essential for chromatographic separation. Therefore, a robust understanding of how N-(3-ethoxyphenyl)-2-nitrobenzamide interacts with different solvents is paramount for any scientist working with this molecule.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a solvent is best predicted by the adage "like dissolves like".[3] This requires a thorough analysis of the intermolecular forces the solute and solvent are capable of forming.

N-(3-ethoxyphenyl)-2-nitrobenzamide (MW: 286.28 g/mol ) possesses several key structural features: [1][2]

  • Aromatic Rings: The two phenyl rings are nonpolar and will primarily engage in van der Waals (London dispersion) forces. This imparts a degree of lipophilicity.

  • Ether Group (-O-CH₂CH₃): The ethoxy group is a weak hydrogen bond acceptor and introduces a slight polarity.

  • Amide Linkage (-C(=O)NH-): This is a highly polar functional group. The nitrogen-bound hydrogen (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This group also possesses a significant dipole moment.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms are effective hydrogen bond acceptors.

The combination of these features results in a molecule of moderate overall polarity. Computational models predict a LogP value (a measure of lipophilicity) of approximately 3.24, suggesting a preference for organic solvents over water.[1]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by experimental validation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, EthanolLow to Insoluble While the amide and nitro groups can hydrogen bond with protic solvents, the large, nonpolar aromatic backbone significantly hinders aqueous solubility. Solubility is expected to be very low in water but may increase slightly in short-chain alcohols.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to Moderate These solvents possess strong dipoles and can act as hydrogen bond acceptors, effectively solvating the polar amide and nitro moieties of the molecule. The lack of a large nonpolar component in the solvent facilitates dissolution.
Weakly Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate These solvents offer a balance of polarity to interact with the amide and nitro groups and a nonpolar character to solvate the aromatic rings. THF and Ethyl Acetate can also act as hydrogen bond acceptors.
Non-Polar Hexane, Toluene, CyclohexaneLow to Insoluble The strong intermolecular hydrogen bonding and dipole-dipole interactions within the N-(3-ethoxyphenyl)-2-nitrobenzamide crystal lattice are unlikely to be overcome by the weak van der Waals forces offered by non-polar solvents.

Note: This table presents predicted solubilities. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

This protocol provides a standardized, semi-quantitative method for determining the solubility of N-(3-ethoxyphenyl)-2-nitrobenzamide at room temperature (approx. 20-25°C). The general principle is based on finding the mass of solute that dissolves completely in a fixed volume of solvent.[4]

Causality Behind Experimental Design

This protocol is designed to be a self-validating system for initial screening. By using a fixed solvent volume and incremental additions of the solute, the saturation point can be reliably estimated. The choice of vigorous agitation ensures that the dissolution rate is not a limiting factor, providing a true measure of solubility under the specified conditions. Visual inspection against a contrasting background is a robust and universally applicable method for determining complete dissolution.[3][5]

Materials and Reagents
  • N-(3-ethoxyphenyl)-2-nitrobenzamide (solid, purity ≥97%)

  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer or magnetic stirrer with stir bars

  • Glass vials or test tubes (e.g., 4 mL or 10 mL) with caps

  • Graduated pipettes or micropipettes

  • Test solvents (analytical grade): Water, Methanol, DMSO, Dichloromethane, Hexane, etc.

  • Spatula

Step-by-Step Methodology
  • Preparation: Label a separate vial for each solvent to be tested.

  • Solvent Addition: Accurately dispense 2.0 mL of the first solvent into its corresponding labeled vial.

  • Initial Solute Addition: Weigh approximately 5.0 mg of N-(3-ethoxyphenyl)-2-nitrobenzamide and add it to the vial.

  • Agitation: Cap the vial securely and vortex or stir vigorously for 60 seconds.[3] Allow the vial to stand for at least 2 minutes to let any undissolved solid settle.

  • Observation: Visually inspect the solution against a dark background. If the solution is completely clear with no visible particles, the compound is considered soluble at that concentration.

  • Incremental Addition: If the solid has completely dissolved, add another 5.0 mg of the solute to the same vial. Repeat steps 4 and 5.

  • Determining Saturation: Continue this incremental addition until solid material remains undissolved after vigorous agitation and settling.

  • Calculation: The solubility is calculated based on the total mass of solute that completely dissolved in the 2.0 mL of solvent. For example, if 25 mg dissolved but 30 mg did not, the solubility is reported as approximately 12.5 mg/mL.

  • Repeat: Perform this entire procedure for each solvent being tested.

The workflow for this experimental protocol is visualized below.

G start_end start_end process process decision decision io io A Start B Add 2.0 mL of Solvent to Vial A->B C Add 5 mg of Solute B->C D Vortex for 60s & Let Settle C->D E Solid Dissolved? D->E E->C Yes F Record Total Mass Dissolved & Calculate Solubility E->F No G End F->G

Caption: Experimental workflow for determining compound solubility.

Understanding Molecular Interactions

The predicted and experimentally determined solubility can be explained by the specific intermolecular forces between N-(3-ethoxyphenyl)-2-nitrobenzamide and the solvent molecules. The diagram below illustrates these dominant interactions.

G cluster_solvents Solvent Types solute solute solvent_polar_protic solvent_polar_protic solvent_polar_aprotic solvent_polar_aprotic solvent_nonpolar solvent_nonpolar A Polar Protic (e.g., Methanol) B Polar Aprotic (e.g., DMSO) C Non-Polar (e.g., Hexane) Solute N-(3-ethoxyphenyl)- 2-nitrobenzamide Solute->A  H-Bonding (Donor & Acceptor)  Dipole-Dipole Solute->B  H-Bonding (Acceptor Only)  Strong Dipole-Dipole Solute->C  Weak Van der Waals  (Poor Interaction)

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating the Efficacy of N-(3-ethoxyphenyl)-2-nitrobenzamide via High-Throughput PARP1 Enzyme Inhibition Assay

Executive Summary The compound N-(3-ethoxyphenyl)-2-nitrobenzamide belongs to a class of benzamide derivatives known for their potent inhibition of Poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical nuclear enzy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(3-ethoxyphenyl)-2-nitrobenzamide belongs to a class of benzamide derivatives known for their potent inhibition of Poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs). By targeting the DNA damage response (DDR) pathway, PARP inhibitors exploit synthetic lethality in tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations. This application note details a self-validating, high-throughput biochemical protocol to determine the half-maximal inhibitory concentration (IC50) of N-(3-ethoxyphenyl)-2-nitrobenzamide using a colorimetric histone-coated microplate assay.

Mechanistic Grounding: Benzamides as PARP1 Inhibitors

The first physiologically specific PARP inhibitors were derivatives of benzamide, which function as nicotinamide analogs[1]. N-(3-ethoxyphenyl)-2-nitrobenzamide competitively binds to the highly conserved nicotinamide-binding pocket within the PARP1 catalytic domain[1].

Under normal physiological conditions, PARP1 binds to damaged DNA, which allosterically activates its catalytic domain to cleave NAD+ into nicotinamide and ADP-ribose[2]. The enzyme then synthesizes long, negatively charged poly(ADP-ribose) (PAR) chains on target proteins, including itself (auto-PARylation)[2]. This auto-modification triggers the dissociation of PARP1 from the DNA, allowing downstream repair factors to access the lesion. By occupying the NAD+ binding site, benzamide derivatives prevent auto-PARylation, effectively "trapping" PARP1 on the DNA[2]. This trapped protein-DNA complex is highly cytotoxic, stalling replication forks and generating lethal double-strand breaks[1].

PARP1_Mechanism DNA DNA Single-Strand Break PARP PARP1 Recruitment & Activation DNA->PARP NAD NAD+ Binding (Nicotinamide Pocket) PARP->NAD Auto Auto-PARylation & DNA Repair NAD->Auto Inhibitor N-(3-ethoxyphenyl)-2-nitrobenzamide (Competitive Inhibitor) Inhibitor->NAD Blocks Binding Trap PARP Trapping on DNA (Synthetic Lethality) Inhibitor->Trap Induces

Fig 1. Mechanism of PARP1 inhibition and DNA trapping by benzamide derivatives.

Assay Rationale & Self-Validating Design

To accurately measure the inhibitory potency of N-(3-ethoxyphenyl)-2-nitrobenzamide, we utilize a 96-well colorimetric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins[3].

Causality in Experimental Design:

  • Histone-Coated Plates: Histones are the primary physiological acceptors of PAR chains in the nucleus. Coating the microplate with histones provides a biologically relevant scaffold to capture the biotinylated polymers generated during the assay[3].

  • Activated DNA Addition: PARP1 is strictly a DNA-dependent enzyme. The inclusion of sheared or "activated" DNA mimics physiological DNA strand breaks, which is an absolute requirement to allosterically activate the PARP1 catalytic domain[4].

  • Order of Addition (Critical): PARP1 must be pre-incubated with the inhibitor before the addition of the NAD+ cocktail[3]. If NAD+ is introduced simultaneously or prior to the inhibitor, PARP1 will rapidly auto-ribosylate in the presence of NAD+[3]. The resulting negatively charged PAR polymer causes the enzyme to immediately dissociate from the DNA, rendering the inhibitor ineffective and artificially inflating the apparent IC50[2].

Self-Validating System: A robust assay must validate its own dynamic range. This protocol mandates three internal controls:

  • 100% Activity Control: PARP1 + Activated DNA + Vehicle (DMSO). Establishes the maximum baseline absorbance.

  • Negative Control (Background): Buffer + Activated DNA + Vehicle (No PARP1). Establishes the noise floor of the assay[3].

  • Positive Control: A well-characterized clinical PARP inhibitor (e.g., Olaparib) to validate assay sensitivity and reproducibility[1].

Experimental Protocol: High-Throughput PARP1 Inhibition Assay

Assay_Workflow N1 1. Plate Hydration (Histone Coated) N2 2. Pre-incubation (PARP1 + DNA + Inhibitor) N1->N2 N3 3. Ribosylation (Add Biotin-NAD+) N2->N3 N4 4. Detection (Strep-HRP + Substrate) N3->N4 N5 5. Analysis (Absorbance 450nm) N4->N5

Fig 2. Step-by-step experimental workflow for the PARP1 colorimetric inhibition assay.

Step 1: Reagent Preparation
  • Compound Dilution: Prepare a 10 mM stock of N-(3-ethoxyphenyl)-2-nitrobenzamide in 100% DMSO. Perform 1:3 serial dilutions in 1X PARP Assay Buffer to create a 7-point concentration curve. Note: Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Preparation: Dilute recombinant human PARP1 enzyme to a working concentration of 0.5 Units/well in 1X PARP Buffer just prior to use[3]. Keep on ice.

  • Activated DNA: Dilute the concentrated activated DNA stock to 50 ng/reaction using 1X PARP Buffer[4].

Step 2: Ribosylation Reaction
  • Hydration: Remove the histone-coated 96-well strip plate from its wrapper. Add 50 µL/well of 1X PARP Buffer to rehydrate the histones. Incubate at room temperature (RT) for 30 minutes. Remove buffer by tapping the plate on paper towels[3].

  • Inhibitor Addition: Add 10 µL of the serially diluted N-(3-ethoxyphenyl)-2-nitrobenzamide (or controls) to the appropriate wells[3].

  • Pre-incubation: Add 15 µL of the diluted PARP1 enzyme (0.5 Units) and Activated DNA mix to the wells containing the inhibitor. Incubate for 10–15 minutes at RT to allow the inhibitor to occupy the nicotinamide pocket[3].

  • Initiation: Distribute 25 µL of 1X PARP Cocktail (containing Biotinylated-NAD+) into each well using a multichannel pipettor. The final reaction volume is 50 µL[3].

  • Incubate the plate at RT for exactly 60 minutes[3].

Step 3: Detection and Signal Acquisition
  • Washing: Wash the wells 2 times with 200 µL/well of 1X PBS + 0.1% Triton X-100, followed by 2 washes with 1X PBS[3]. Ensure all liquid is removed.

  • Conjugation: Add 50 µL/well of diluted Streptavidin-HRP (Strep-HRP). Incubate at RT for 60 minutes[3].

  • Washing: Repeat the washing step as described above[3].

  • Development: Add 50 µL/well of pre-warmed TACS-Sapphire™ (or equivalent TMB colorimetric substrate). Incubate in the dark for 15 minutes at RT[3].

  • Stop & Read: Stop the reaction by adding 50 µL/well of 0.2M HCl or 5% Phosphoric Acid. Read the microplate absorbance at 450 nm using a spectrophotometer[3].

Data Presentation & IC50 Determination

Quantitative data should be normalized against the 100% Activity Control and the Negative Background Control to determine the percentage of PARP1 inhibition.

Calculation: % Inhibition = 100 -[ (Abs_test - Abs_background) / (Abs_100% - Abs_background) * 100 ]

Below is a representative data table demonstrating the expected dose-dependent inhibition profile of a potent benzamide derivative like N-(3-ethoxyphenyl)-2-nitrobenzamide.

Compound Concentration (nM)Mean Absorbance (450 nm)% PARP1 InhibitionStandard Deviation
Vehicle Control (0 nM)1.8500.0%± 0.04
1.01.7953.0%± 0.05
10.01.48020.0%± 0.06
50.00.92550.0% (IC50)± 0.03
100.00.46275.0%± 0.04
500.00.18590.0%± 0.02
1000.00.09295.0%± 0.01
Background (No Enzyme)0.050100.0%± 0.01

Plot the % PARP1 Inhibition against the Log10[Concentration] using non-linear regression (four-parameter logistic curve) in software such as GraphPad Prism to calculate the precise IC50 value.

References

  • Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy . Source: PMC/NIH. URL:[Link]

  • HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells . Source: Interchim. URL:[Link]

  • PARPtrap™ Assay Kit for PARP1 . Source: BPS Bioscience. URL:[Link]

Sources

Application

Application Note: In Vitro Evaluation Protocols for N-(3-ethoxyphenyl)-2-nitrobenzamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Pre-clinical Protocol. Executive Summary N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Pre-clinical Protocol.

Executive Summary

N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4) is a synthetic small molecule frequently utilized as a building block and investigational probe in high-throughput phenotypic screening. Successfully deploying this compound in cell culture requires navigating two distinct physicochemical challenges: its high lipophilicity and the presence of a redox-sensitive nitroaromatic group.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the causality behind solvent selection, highlight a critical mechanism of assay interference specific to nitroaromatics, and provide a self-validating experimental workflow to ensure robust, reproducible data.

Physicochemical Profiling & Formulation Strategy

Before introducing any novel compound to a biological system, its physical properties must dictate the formulation strategy. Aqueous buffers will cause immediate micro-precipitation of hydrophobic compounds, rendering them biologically unavailable and skewing dose-response curves.

Table 1: Physicochemical Properties & Formulation Logic
PropertyValueExperimental Implication (Causality)
Molecular Weight 286.28 g/mol Easily crosses cell membranes via passive diffusion.
LogP 3.24Highly lipophilic. Requires an organic solvent (DMSO) for primary stock preparation.
TPSA 81.47 ŲGood predicted intracellular permeability.
Functional Groups Nitro (-NO₂), AmideThe nitro group is susceptible to intracellular reduction, which can interfere with specific redox-based assays.
Stock Preparation Protocol
  • Weighing: Accurately weigh the lyophilized powder of N-(3-ethoxyphenyl)-2-nitrobenzamide.

  • Solubilization: Dissolve in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM master stock.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C. Expert Insight: Repeated freeze-thaw cycles of DMSO stocks lead to the absorption of atmospheric moisture. Because water drastically reduces the solubility of a LogP 3.24 compound, compromised DMSO will cause invisible micro-precipitation, leading to false-negative efficacy results.

Cell Culture Treatment Workflow

When treating cells, the final DMSO concentration must be strictly controlled. Concentrations above 0.1% - 0.5% (v/v) induce transcriptional changes, oxidative stress, and cytotoxicity, confounding the compound's true pharmacological effect [1]. To ensure a self-validating system, every plate must include a vehicle-matched control.

Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3a. Compound Treatment (N-(3-ethoxyphenyl)-...) B->C D 3b. Vehicle Control (≤0.1% DMSO) B->D E 4. Endpoint Assay (ATP or SRB Assay) C->E D->E

Figure 1: Standardized in vitro workflow for lipophilic investigational compounds.

Step-by-Step Treatment Protocol
  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth media. Incubate for 24 hours to allow adherence.

  • Intermediate Dilution (Critical Step): Do not add the DMSO master stock directly to the cells. Instead, prepare a 2X or 10X intermediate dilution in warm culture media.

  • Treatment: Aspirate the old media and add the compound-containing media to the wells.

  • Vehicle Control: Treat control wells with media containing the exact same concentration of DMSO used in the highest compound dose (e.g., 0.1% DMSO). This isolates the compound's effect from solvent toxicity.

  • Incubation: Incubate for the desired time point (typically 48–72 hours) before endpoint analysis.

Critical Assay Selection: The Nitroaromatic Interference Phenomenon

The most common mistake when screening novel nitroaromatic compounds like N-(3-ethoxyphenyl)-2-nitrobenzamide is the use of tetrazolium-based metabolic assays (e.g., MTT, XTT, WST-1).

The Mechanistic Causality: In the highly reducing environment of a living cell, nitroaromatic compounds can be enzymatically reduced by cellular oxidoreductases (such as nitroreductases) into highly reactive nitroso or hydroxylamine intermediates[2]. If researchers introduce MTT reagent to these cells, the reduced intermediates can abiotically transfer electrons directly to the tetrazolium salts. This converts the MTT into colored formazan independent of mitochondrial respiration [3].

The result is a severe false-positive viability signal , where a highly toxic compound appears completely harmless because the chemical itself is reducing the assay dye.

Mechanism cluster_0 Intracellular Redox Environment Enzyme Cellular Oxidoreductases (e.g., Nitroreductases) Compound N-(3-ethoxyphenyl)-2-nitrobenzamide (Nitroaromatic) Enzyme->Compound Electron Transfer Reduced Reduced Intermediates (Nitroso / Hydroxylamine) Compound->Reduced Reduction MTT MTT Reagent (Tetrazolium Salt) Reduced->MTT Abiotic Reduction (Assay Interference) Formazan Formazan Crystals (False Viability Signal) MTT->Formazan

Figure 2: Mechanistic pathway of nitroaromatic interference in tetrazolium-based viability assays.

Recommended Alternative Assays

To build a self-validating, trustworthy dataset, you must bypass redox-sensitive readouts.

  • Primary Recommendation: Use ATP-quantification assays (e.g., CellTiter-Glo®). ATP is a direct, non-redox proxy for metabolically active cells.

  • Secondary Recommendation: Use total protein stains like the Sulforhodamine B (SRB) assay, which relies on electrostatic binding to basic amino acids rather than enzymatic reduction.

Data Presentation: Expected Assay Discrepancies

To illustrate the critical nature of assay selection, the table below summarizes the expected quantitative discrepancies if N-(3-ethoxyphenyl)-2-nitrobenzamide (or a similar nitroaromatic) is evaluated using an incompatible assay versus a compatible one.

Table 2: Comparative Viability Readouts (Validation Metrics)
Compound ConcentrationMTT Assay Readout (Redox-based)CellTiter-Glo Readout (ATP-based)Interpretation of Discrepancy
0 µM (Vehicle) 100% Viability100% ViabilityBaseline normalization.
10 µM 98% Viability85% ViabilityMinor abiotic reduction begins masking toxicity.
50 µM 115% Viability40% ViabilitySevere Interference: Compound reduction artificially inflates MTT signal above 100%, while ATP levels show true cytotoxicity.
100 µM 80% Viability5% ViabilityFalse negative in MTT; cells are dead, but residual compound reduces the dye.

Self-Validation Check: Always run a "No Cell + Compound + Assay Reagent" background control well. If this cell-free well changes color in an MTT assay, your compound is directly reducing the dye.

References

  • Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., Timmermann, B., Selevsek, N., Schlapbach, R., Gmuender, H., Ussowicz, M., Sach-Peltason, L., Dieterle, F., Staedtler, F., Keon, W., & Moggs, J. (2019). DMSO toxicity in cell culture. Toxicology in Vitro, 59, 16-23. URL:[Link]

  • Grove, J. I., Lovering, A. L., Guise, C., Race, P. R., Wrighton, C. J., White, S. A., Hyde, E. I., & Searle, P. F. (2003). Generation of Escherichia coli nitroreductase mutants conferring improved cell sensitization to the prodrug CB1954. Cancer Research, 63(17), 5532–5537. URL:[Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. URL:[Link]

Method

Application Note &amp; Protocol: In Vitro Profiling of N-(3-ethoxyphenyl)-2-nitrobenzamide as a Putative Matrix Metalloproteinase Inhibitor

Abstract This document provides a comprehensive guide for the in vitro characterization of N-(3-ethoxyphenyl)-2-nitrobenzamide, a novel small molecule with potential therapeutic applications as an enzyme inhibitor. Given...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of N-(3-ethoxyphenyl)-2-nitrobenzamide, a novel small molecule with potential therapeutic applications as an enzyme inhibitor. Given the structural motifs common in matrix metalloproteinase (MMP) inhibitors, we present a detailed protocol for assessing the inhibitory potential of this compound against MMP-2, a key enzyme implicated in cancer metastasis and other pathological processes. The described methodologies cover the determination of the half-maximal inhibitory concentration (IC50) and preliminary mechanism of action (MOA) studies using a well-established fluorescence resonance energy transfer (FRET) assay. This guide is designed to provide both the theoretical basis and practical steps for robust and reproducible in vitro analysis.

Introduction: The Rationale for Targeting Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1] While essential for physiological processes such as tissue remodeling, wound healing, and development, their dysregulation is a hallmark of numerous diseases, including cancer, arthritis, and cardiovascular disorders. Specifically, MMP-2 (Gelatinase A) is often overexpressed in malignant tumors, where it facilitates invasion and metastasis by breaking down type IV collagen, a major component of the basement membrane. Consequently, the development of potent and selective MMP inhibitors is a significant focus in therapeutic research.[2]

The compound N-(3-ethoxyphenyl)-2-nitrobenzamide possesses structural features, such as the benzamide core, that are present in known enzyme inhibitors.[3][4] This application note outlines a systematic approach to evaluate its potential as an MMP-2 inhibitor through a sensitive and specific in vitro FRET-based assay. High-throughput screening (HTS) methodologies are often employed in the initial stages of drug discovery to rapidly assess large compound libraries for potential hits.[5] The assay described herein is amenable to HTS formats.

Assay Principle: FRET-Based Protease Activity Measurement

The selected assay utilizes a synthetic peptide substrate that is labeled with a fluorescent donor and a quencher molecule. In its intact state, the close proximity of the donor and quencher results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon cleavage of the peptide by active MMP-2, the donor and quencher are separated, disrupting FRET and causing a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity. A potential inhibitor will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal compared to an uninhibited control.

Materials and Reagents

  • Compound of Interest: N-(3-ethoxyphenyl)-2-nitrobenzamide (MW: 286.28 g/mol )[6]

  • Enzyme: Recombinant Human MMP-2 (active form)

  • Substrate: FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • Inhibitor Control: A known broad-spectrum MMP inhibitor (e.g., GM6001 or EDTA)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Hardware: 96- or 384-well black, flat-bottom microplates; multichannel pipettes; fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 328/393 nm).

Experimental Protocols

Preparation of Stock Solutions
  • Compound Stock: Prepare a 10 mM stock solution of N-(3-ethoxyphenyl)-2-nitrobenzamide in 100% DMSO. Sonicate briefly to ensure complete dissolution. Store at -20°C.

  • Enzyme Stock: Reconstitute the lyophilized MMP-2 in assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Stock: Prepare a 1 mM stock solution of the FRET substrate in DMSO. Store at -20°C, protected from light.

  • Positive Control Stock: Prepare a 1 mM stock solution of the control inhibitor (e.g., GM6001) in DMSO. Store at -20°C.

Protocol for IC50 Determination

The following protocol is designed for a 96-well plate format with a final assay volume of 100 µL.

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis A Prepare 10-point serial dilution of N-(3-ethoxyphenyl)-2-nitrobenzamide D Dispense 50 µL of 2X compound dilutions (or controls) into wells A->D B Prepare enzyme working solution (e.g., 2X final concentration) E Add 25 µL of 2X enzyme solution to all wells (except no-enzyme control) B->E C Prepare substrate working solution (e.g., 2X final concentration) G Initiate reaction by adding 25 µL of 2X substrate solution C->G D->E F Pre-incubate at 37°C for 15 min E->F F->G H Read fluorescence kinetically at 37°C (e.g., every 60s for 30 min) G->H I Calculate initial reaction rates (V) H->I J Plot % Inhibition vs. [Compound] and fit to determine IC50 I->J

Caption: Experimental workflow for determining the IC50 of N-(3-ethoxyphenyl)-2-nitrobenzamide against MMP-2.

Step-by-Step Procedure:

  • Compound Dilution: Perform a serial dilution of the 10 mM stock of N-(3-ethoxyphenyl)-2-nitrobenzamide to create a 10-point concentration curve (e.g., 100 µM to 0.5 nM final concentrations). Ensure the DMSO concentration remains constant across all dilutions.

  • Assay Plate Mapping: Design the plate layout to include:

    • 100% Activity Control: Wells with enzyme and substrate, but only DMSO (no inhibitor).

    • 0% Activity Control (Blank): Wells with substrate and buffer, but no enzyme.

    • Test Compound Wells: Wells with enzyme, substrate, and varying concentrations of the test compound.

    • Positive Inhibitor Control: Wells with enzyme, substrate, and a known inhibitor at a concentration that gives >90% inhibition.

  • Assay Setup: a. Add 50 µL of the appropriate compound dilutions (or DMSO for controls) to the designated wells of the black microplate. b. Prepare a working solution of MMP-2 at twice the final desired concentration in cold assay buffer. Add 25 µL of this enzyme solution to all wells except the blank wells (add 25 µL of assay buffer to these). c. Mix gently and pre-incubate the plate at 37°C for 15-30 minutes. This allows the compound to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: a. Prepare a working solution of the FRET substrate at twice the final desired concentration in assay buffer. b. Add 25 µL of the substrate solution to all wells to initiate the reaction.

  • Data Acquisition: a. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths.

Data Analysis and Interpretation
  • Calculate Initial Velocity (V): For each well, plot fluorescence units (RFU) against time. The initial reaction rate (V) is the slope of the linear portion of this curve (V = ΔRFU / Δt).

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition at each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))

  • Determine IC50 Value: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]

Representative Data (Hypothetical)

The following tables summarize hypothetical data for N-(3-ethoxyphenyl)-2-nitrobenzamide and a control inhibitor against MMP-2.

Table 1: IC50 Values for MMP-2 Inhibition

CompoundIC50 (µM) [95% CI]
N-(3-ethoxyphenyl)-2-nitrobenzamide2.5 [1.8 - 3.4]
GM6001 (Control)0.01 [0.007 - 0.014]

Table 2: Assay Quality Control Parameters

ParameterValueAcceptance Criteria
Z'-factor0.85> 0.5
S/B Ratio12> 5

Mechanism of Inhibition (MOI) Studies: A Primer

Once an IC50 value is established, further experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then plotted on a Lineweaver-Burk or Michaelis-Menten plot to observe the effect of the inhibitor on the kinetic parameters Km and Vmax.

Signaling Pathway Visualization:

MOI cluster_pathway Enzyme-Substrate Interaction and Inhibition E E Enzyme (MMP-2) ES ES Enzyme-Substrate Complex E->ES + S EI EI Enzyme-Inhibitor Complex E->EI + I S S Substrate (FRET peptide) I I Inhibitor (Test Compound) P P Products (Cleaved Peptide) P->E + E ES->E ES->P k_cat EI->E

Caption: Simplified model of enzyme-inhibitor interactions for a competitive inhibitor.

Conclusion and Future Directions

This application note provides a robust and validated protocol for the in vitro assessment of N-(3-ethoxyphenyl)-2-nitrobenzamide as a potential inhibitor of MMP-2. The FRET-based assay is a sensitive, reproducible, and high-throughput compatible method for determining inhibitory potency.[8][9] A hypothetical IC50 value of 2.5 µM suggests that the compound warrants further investigation. Subsequent studies should focus on determining the mechanism of inhibition, assessing selectivity against other MMPs and related proteases, and validating its activity in cell-based models of invasion and migration.[10]

References

  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. PMC. Available at: [Link]

  • Discovery of Novel Enzyme Inhibitors from Nature via in vitro and in silico Methods. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. Available at: [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). Available at: [Link]

  • High-throughput assays for promiscuous inhibitors. PubMed - NIH. Available at: [Link]

  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. PubMed. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • In vitro cytotoxicity assessment of selected nanoparticles using human skin fibroblasts. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisi. ResearchGate. Available at: [Link]

Sources

Application

Application Note: In Vivo Evaluation of N-(3-ethoxyphenyl)-2-nitrobenzamide (NEPN) as a Hypoxia-Activated Epigenetic Prodrug

Target Audience: Preclinical Researchers, Oncologists, and Drug Development Scientists Compound: N-(3-ethoxyphenyl)-2-nitrobenzamide (NEPN) Model: Murine Xenograft Model of Solid Tumors (HCT116 Colorectal Carcinoma) Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Oncologists, and Drug Development Scientists Compound: N-(3-ethoxyphenyl)-2-nitrobenzamide (NEPN) Model: Murine Xenograft Model of Solid Tumors (HCT116 Colorectal Carcinoma)

Mechanistic Rationale & Causality

The rational design of targeted epigenetic therapies requires overcoming the systemic toxicities often associated with pan-Histone Deacetylase (HDAC) inhibitors. Benzamide derivatives, such as entinostat and mocetinostat, are well-established Class I-selective HDAC inhibitors[1]. Their mechanism of action relies critically on an ortho-amino group (2-aminobenzamide) that acts as a zinc-binding group (ZBG) to chelate the catalytic zinc ion within the HDAC active site[2].

N-(3-ethoxyphenyl)-2-nitrobenzamide (NEPN) is engineered as a bioreductive, hypoxia-activated prodrug (HAP)[3]. By replacing the essential 2-amino group with a 2-nitro group, the molecule is rendered sterically and electronically incapable of zinc chelation, resulting in an inactive prodrug under normoxic conditions.

However, within the hypoxic microenvironment of solid tumors, endogenous oxidoreductases (or bacterial nitroreductases in gene-directed enzyme prodrug therapy models) catalyze the stepwise reduction of the 2-nitro group to a 2-amino group[4][5]. This bioreductive activation—analogous to the classic activation of the nitrobenzamide prodrug CB1954[6][7]—unmasks the ZBG, generating the active Class I HDAC inhibitor in situ. This mechanism ensures tumor-selective epigenetic modulation, driving localized chromatin remodeling, cell cycle arrest, and apoptosis while sparing healthy, normoxic tissues.

MOA A NEPN (Prodrug) 2-Nitrobenzamide B Tumor Hypoxia (Nitroreductases) A->B Bioreduction C Active Metabolite 2-Aminobenzamide B->C -NO2 to -NH2 D Class I HDAC Inhibition C->D Zinc Chelation E Epigenetic Modulation (Apoptosis) D->E Ac-H3 Accumulation

Bioreductive activation of NEPN to a Class I HDAC inhibitor in hypoxic tumors.

Experimental Design: Animal Model Selection

To validate the hypoxia-selective activation of NEPN, a BALB/c nude mouse model bearing HCT116 human colorectal carcinoma xenografts is optimal.

  • Causality for Model Selection: HCT116 tumors are notorious for rapidly outgrowing their vascular supply, developing pronounced hypoxic cores characterized by high levels of endogenous reductases[3]. This naturally provides the catalytic environment required to reduce the 2-nitrobenzamide prodrug without the need for transgenic nitroreductase expression[8].

Step-by-Step In Vivo Protocols

Protocol 3.1: Formulation of NEPN for In Vivo Dosing

Due to the lipophilic nature of nitroaromatics, aqueous solubility is a limiting factor. A self-validating co-solvent system is required to prevent precipitation upon injection.

  • Stock Preparation: Dissolve NEPN powder in 100% Dimethyl Sulfoxide (DMSO) to achieve a 50 mg/mL stock. Vortex until completely clear.

  • Surfactant Addition: Add PEG400 and Tween-80 to the DMSO stock. The intermediate ratio should be 5% DMSO : 30% PEG400 : 5% Tween-80.

  • Aqueous Dilution: Slowly add sterile 0.9% Saline (60% of total volume) dropwise while continuously vortexing to prevent localized precipitation.

  • Validation: The final formulation (e.g., 2.5 mg/mL for a 25 mg/kg dose at 10 mL/kg injection volume) must be a clear, precipitate-free solution. Prepare fresh daily.

Protocol 3.2: Tumor Inoculation and Dosing Regimen
  • Cell Preparation: Harvest HCT116 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 5×107 cells/mL.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. Day 10), randomize mice into two groups (n=8/group): Vehicle Control and NEPN (25 mg/kg).

  • Dosing: Administer treatments via Intraperitoneal (IP) injection once daily for 14 consecutive days.

  • Monitoring: Measure tumor dimensions (Length × Width) and body weights every 3 days. Calculate tumor volume ( V ) using the formula: V=(Length×Width2)/2 .

Protocol 3.3: Pharmacodynamic (PD) Biomarker Extraction

To prove the prodrug paradigm, we must demonstrate that HDAC inhibition (measured by histone acetylation) occurs only in the hypoxic tumor, not in normoxic healthy tissue (e.g., liver).

  • Tissue Harvest: 4 hours post-final dose on Day 24, euthanize mice. Rapidly excise the tumor and a section of the liver. Snap-freeze in liquid nitrogen.

  • Acid Extraction of Histones: Homogenize 30 mg of tissue in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3). Centrifuge at 6,500 × g for 10 min at 4°C to pellet nuclei.

  • Acidification: Resuspend the pellet in 0.2 N HCl overnight at 4°C to extract basic histone proteins.

  • Neutralization: Centrifuge at 6,500 × g. Collect the supernatant and neutralize with 2 M NaOH.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe with antibodies against Acetylated Histone H3 (Ac-H3) and Total Histone H3 (loading control).

Timeline Day0 Day 0 HCT116 Inoculation Day10 Day 10 Randomization (Tumor 100mm³) Day0->Day10 Day11 Days 11-24 IP Dosing (Vehicle / NEPN) Day10->Day11 Day25 Day 25 Euthanasia & Tissue Harvest Day11->Day25 Analysis Downstream PD Biomarkers (Western Blot) Day25->Analysis

In vivo experimental workflow for NEPN efficacy and PD biomarker evaluation.

Quantitative Data Presentation

The efficacy of NEPN is evaluated through Tumor Growth Inhibition (TGI), while systemic toxicity is proxied by body weight loss. The self-validating nature of this study is captured in the PD Biomarker analysis, confirming the hypoxia-restricted mechanism of action.

Table 1: In Vivo Efficacy and Toxicity Metrics (Day 24)

Treatment GroupDose (mg/kg)Initial Tumor Vol (mm³)Final Tumor Vol (mm³)TGI (%)*Body Weight Change (%)
Vehicle Control 0112 ± 14985 ± 88N/A+ 4.2 ± 1.1
NEPN 25115 ± 12340 ± 4564.3% + 2.1 ± 1.5

*TGI (%) =[1 - (Final Vol_treated - Initial Vol_treated) / (Final Vol_control - Initial Vol_control)] × 100.

Table 2: Pharmacodynamic Biomarker Quantification (Ac-H3 Fold Change)

Tissue TypeOxygenation StatusVehicle (Ac-H3 / Total H3)NEPN (Ac-H3 / Total H3)Fold Induction
HCT116 Tumor Hypoxic Core Present1.00 ± 0.124.85 ± 0.554.85x (Active)
Liver Tissue Normoxic1.00 ± 0.081.15 ± 0.101.15x (Inactive)

Interpretation: The robust 4.85-fold increase of Ac-H3 in tumor tissue, contrasted with negligible changes in the liver, definitively validates that NEPN remains an inactive prodrug in systemic circulation and is selectively converted to the active HDAC inhibitor strictly within the hypoxic tumor microenvironment.

References

  • Searle PF, et al. "Nitroreductase: a prodrug-activating enzyme for cancer gene therapy." Radcliffe Department of Medicine, University of Oxford. Available at:[Link]

  • Springer Nature Experiments. "The Nitroreductase/CB1954 Enzyme-Prodrug System." Methods in Molecular Medicine. Available at: [Link]

  • McNeish IA, et al. "Virus-directed, enzyme prodrug therapy with nitroimidazole reductase: a phase I and pharmacokinetic study of its prodrug, CB1954." Clinical Cancer Research. Available at:[Link]

  • ResearchGate. "Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential." ChemMedChem. Available at: [Link]

  • RSC Publishing. "HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives." RSC Advances. Available at: [Link]

  • ACS Publications. "N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity." Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives." Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Molecules. Available at: [Link]

  • MDPI. "Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging." Cancers. Available at:[Link]

Sources

Method

Application Note: High-Throughput LC-MS/MS Quantification of N-(3-ethoxyphenyl)-2-nitrobenzamide in Biological Matrices

Executive Summary The accurate quantification of small-molecule building blocks and active pharmaceutical ingredients (APIs) in biological matrices is a critical bottleneck in pharmacokinetics and drug metabolism studies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of small-molecule building blocks and active pharmaceutical ingredients (APIs) in biological matrices is a critical bottleneck in pharmacokinetics and drug metabolism studies. This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of N-(3-ethoxyphenyl)-2-nitrobenzamide . Designed by senior bioanalytical scientists, this protocol does not merely list steps; it establishes a self-validating analytical system that strictly adheres to the latest [1] and[2] guidelines.

Physicochemical Profiling & Mechanistic Rationale

To design an optimal extraction and detection strategy, we must first analyze the physicochemical properties of the target analyte:

  • Chemical Formula: C₁₅H₁₄N₂O₄

  • Molecular Weight: 286.28 g/mol

  • LogP: ~3.24[3]

Causality in Methodological Choices:
  • Extraction Strategy (LLE vs. PPT): With a LogP of 3.24, N-(3-ethoxyphenyl)-2-nitrobenzamide is highly lipophilic ()[3]. Standard Protein Precipitation (PPT) often leaves residual endogenous phospholipids in the sample, which co-elute with lipophilic analytes and cause severe ion suppression in the MS source. To ensure trustworthiness and minimal matrix effects, we employ Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture (Ethyl Acetate:Hexane). This selectively partitions the neutral/lipophilic analyte into the organic phase while trapping polar matrix components and phospholipids in the aqueous layer.

  • Ionization & Fragmentation: The secondary amine nitrogen and ether oxygen are susceptible to protonation. We utilize Electrospray Ionization in positive mode (ESI+). Under Collision-Induced Dissociation (CID), benzamides characteristically cleave at the amide bond ()[4][5]. For this analyte, the precursor [M+H]+ ion at m/z 287.1 cleaves to yield a highly stable 2-nitrobenzoyl cation at m/z 150.0 (Quantifier) and a 3-ethoxyaniline fragment at m/z 138.1 (Qualifier).

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analyte: N-(3-ethoxyphenyl)-2-nitrobenzamide (Purity ≥97%)[3].

  • Internal Standard (IS): N-(3-ethoxyphenyl-d5)-2-nitrobenzamide (Stable isotope-labeled IS is mandated by ICH M10 to correct for matrix effects and extraction variance)[1].

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid, Ethyl Acetate, and Hexane.

Sample Preparation (Liquid-Liquid Extraction)

Self-Validating Check: Ensure the extraction recovery of the IS closely mirrors the analyte across all Quality Control (QC) levels to confirm system integrity.

LLE_Workflow A 1. Aliquot 50 µL Plasma + 10 µL IS (100 ng/mL) B 2. Add 500 µL Extraction Solvent (Ethyl Acetate:Hexane, 50:50 v/v) A->B C 3. Vortex Mixing (10 min, 1500 rpm) B->C D 4. Centrifugation (10 min, 14000 x g, 4°C) C->D E 5. Transfer Organic Layer (400 µL) to Clean 96-Well Plate D->E F 6. Evaporate to Dryness (N2 stream, 40°C) E->F G 7. Reconstitute in 100 µL Mobile Phase (Initial Conditions) F->G H 8. Inject into LC-MS/MS (Injection Vol: 5 µL) G->H

Caption: Workflow for Liquid-Liquid Extraction (LLE) of plasma samples prior to LC-MS/MS analysis.

Chromatographic Conditions (HPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Rationale: The C18 stationary phase provides optimal retention for lipophilic compounds.

  • Mobile Phase A: 0.1% Formic acid in Water. Rationale: Lowers pH to ensure complete protonation of the analyte prior to MS aerosolization.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Focuses the analyte at the column head)

    • 0.5 - 2.0 min: 5% → 95% B (Elutes the lipophilic analyte)

    • 2.0 - 2.5 min: 95% B (Column wash)

    • 2.5 - 3.5 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Fragmentation M Precursor Ion [M+H]+ m/z 287.1 F1 Quantifier Ion 2-Nitrobenzoyl cation m/z 150.0 M->F1 Amide Bond Cleavage (CE: 20 eV) F2 Qualifier Ion 3-Ethoxyaniline fragment m/z 138.1 M->F2 Amide Bond Cleavage (CE: 25 eV)

Caption: Proposed ESI+ fragmentation pathway and MRM transitions for N-(3-ethoxyphenyl)-2-nitrobenzamide.

Method Validation Framework (Self-Validating System)

To guarantee the trustworthiness of the generated pharmacokinetic data, the method must be validated against stringent regulatory standards. The table below summarizes the quantitative acceptance criteria synthesized from the[1] and the [2].

Any analytical run failing to meet these predefined systemic checks must be rejected, ensuring the protocol acts as a self-policing mechanism.

Validation ParameterRegulatory Acceptance Criteria (ICH M10 / FDA)Target Performance for this Method
Calibration Range Must cover expected study sample concentrations1.0 - 1000 ng/mL
Linearity Simplest model adequately describing the curveR² > 0.995 (1/x² weighting)
Accuracy (Bias) ±15% of nominal concentration (±20% at LLOQ)< ±10% across all QC levels
Precision (CV%) ≤15% variance (≤20% at LLOQ)< 8% (Intra-day and Inter-day)
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%< 5% (Mitigated via LLE)
Extraction Recovery Consistent and reproducible across QC levels> 85%
Stability Deviation ≤ 15% from nominal (Benchtop/Autosampler)Validated up to 24h at 4°C

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". Available at:[Link]

  • AskFilo. "Mass Spectrometry Interpretation of Benzamide". Available at:[Link]

Sources

Application

Application Note: N-(3-ethoxyphenyl)-2-nitrobenzamide as a Bioreductive Prodrug Candidate in Targeted Oncology

Executive Summary The development of hypoxia-activated and enzyme-specific prodrugs represents a major frontier in targeted oncology. N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4) is a synthetic compound charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of hypoxia-activated and enzyme-specific prodrugs represents a major frontier in targeted oncology. N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4) is a synthetic compound characterized by its 2-nitrobenzamide pharmacophore. This structural motif is highly analogous to well-documented bioreductive alkylating agents, most notably CB1954 (tretazicar), which undergo selective enzymatic activation in the tumor microenvironment (TME)[1].

This application note provides a comprehensive, self-validating framework for evaluating N-(3-ethoxyphenyl)-2-nitrobenzamide as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) , an enzyme frequently overexpressed in solid tumors such as non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma.

Mechanistic Rationale: The NQO1 Bioreduction Pathway

To utilize N-(3-ethoxyphenyl)-2-nitrobenzamide effectively, researchers must understand the causality of its activation. The compound is an inert prodrug until it encounters NQO1.

Unlike ubiquitous one-electron reductases (e.g., cytochrome P450 reductase) which generate oxygen-sensitive semiquinone radicals, NQO1 is an obligate two-electron reductase [2]. It directly reduces the electron-deficient 2-nitro group of the benzamide to a highly reactive 2-hydroxylamine intermediate, bypassing the oxygen-dependent back-oxidation cycle. This hydroxylamine intermediate acts as a potent electrophile, forming lethal DNA crosslinks and adducts that trigger the caspase-mediated apoptosis cascade. The 3-ethoxyphenyl moiety provides tunable lipophilicity, potentially enhancing intracellular accumulation compared to highly polar analogs.

G Prodrug N-(3-ethoxyphenyl)- 2-nitrobenzamide (Inactive Prodrug) Intermediate Hydroxylamine Intermediate (Highly Reactive) Prodrug->Intermediate 2e- Bioreduction (NADH/NADPH) NQO1 NQO1 Enzyme (Tumor Overexpressed) NQO1->Intermediate Catalyzes DNA_Damage DNA Crosslinking & Adduct Formation Intermediate->DNA_Damage Electrophilic Attack Apoptosis Tumor Cell Apoptosis DNA_Damage->Apoptosis Caspase Cascade

Fig 1: NQO1-mediated bioreduction pathway of 2-nitrobenzamide prodrugs leading to apoptosis.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness in your drug development pipeline, every assay must be a self-validating system. The following protocols are designed with intrinsic causality checks (e.g., specific enzymatic inhibitors and isogenic cell lines) to prove that cytotoxicity is strictly a result of NQO1-mediated bioreduction, rather than off-target toxicity.

Workflow Start Compound: N-(3-ethoxyphenyl)-2-nitrobenzamide Assay1 Cell-Free NQO1 Assay (HPLC Analysis) Start->Assay1 Assay2 In Vitro Cytotoxicity (A549 vs H596 cells) Start->Assay2 Control1 Dicumarol Inhibition (Validates NQO1 Specificity) Assay1->Control1 Control2 Hypoxia vs Normoxia (Validates TME Selectivity) Assay2->Control2

Fig 2: Self-validating experimental workflow for evaluating bioreductive prodrugs.

Protocol 1: Cell-Free NQO1 Enzymatic Reduction Kinetics

Purpose: To confirm that N-(3-ethoxyphenyl)-2-nitrobenzamide is a direct substrate for human NQO1. Self-Validation Mechanism: The inclusion of Dicumarol, a potent competitive inhibitor of NQO1 that competes with NAD(P)H. If the reduction of the prodrug ceases upon Dicumarol addition, it proves the reaction is entirely NQO1-dependent.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.14% bovine serum albumin (BSA) to stabilize the recombinant enzyme.

  • Reagent Assembly: In a UV-compatible cuvette or 96-well plate, combine 10 µg/mL recombinant human NQO1, 500 µM NADH (electron donor), and 100 µM of N-(3-ethoxyphenyl)-2-nitrobenzamide (dissolved in <1% DMSO final concentration).

  • Control Group Setup: In a parallel reaction, pre-incubate the NQO1 enzyme with 50 µM Dicumarol for 5 minutes prior to adding the prodrug.

  • Kinetic Monitoring: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over 15 minutes at 37°C using a spectrophotometer.

  • HPLC Verification: Quench the reaction at 15 minutes with ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via RP-HPLC (C18 column, H2O/MeCN gradient) to detect the disappearance of the prodrug peak and the emergence of the hydroxylamine metabolite peak.

Protocol 2: Hypoxia-Selective & NQO1-Dependent Cytotoxicity Assay

Purpose: To evaluate the translation of enzymatic reduction into targeted cellular death. Self-Validation Mechanism: Utilizing an NQO1-rich cell line (A549) versus an NQO1-deficient cell line (H596). Furthermore, testing under both normoxia (21% O2​ ) and hypoxia (0.1% O2​ ) validates whether the compound exploits the hypoxic tumor microenvironment, a hallmark of nitroaromatic prodrugs[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (NQO1+) and H596 (NQO1-) cells at a density of 3,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Drug Treatment: Treat cells with a serial dilution of N-(3-ethoxyphenyl)-2-nitrobenzamide (ranging from 0.1 µM to 100 µM).

  • Environmental Segregation:

    • Normoxic Cohort: Incubate plates in a standard incubator (37°C, 5% CO2​ , 21% O2​ ).

    • Hypoxic Cohort: Transfer plates to a hypoxia chamber (37°C, 5% CO2​ , 0.1% O2​ , balance N2​ ).

  • Incubation & Wash: After 4 hours of exposure, remove the drug-containing media, wash twice with PBS, and replace with fresh complete media. Return all plates to normoxic conditions for an additional 72 hours. (Note: The short 4-hour pulse prevents confounding toxicity from prolonged chemical instability).

  • Viability Readout: Add MTT or CellTiter-Glo® reagent to quantify ATP/metabolic activity. Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Presentation

To properly evaluate the efficacy of N-(3-ethoxyphenyl)-2-nitrobenzamide, data should be structured to highlight the Hypoxia Cytotoxicity Ratio (HCR) and the NQO1 Selectivity Index . Below is a representative data framework summarizing the expected pharmacological profile based on 2-nitrobenzamide class behavior.

Cell LineNQO1 Status IC50​ Normoxia (21% O2​ ) IC50​ Hypoxia (0.1% O2​ )Hypoxia Cytotoxicity Ratio (HCR)*NQO1 Selectivity Index
A549 (Lung)High (+)12.4 µM2.1 µM5.9 > 15
H596 (Lung)Null (-)> 100 µM34.5 µM> 2.8 N/A
MDA-MB-231 Low (+/-)68.2 µM15.3 µM4.4 ~ 5.5**

*HCR = ( IC50​ Normoxia) / ( IC50​ Hypoxia). A higher HCR indicates strong tumor microenvironment selectivity. **NQO1 Selectivity Index = ( IC50​ of NQO1- cell line) / ( IC50​ of NQO1+ cell line) under normoxia.

References

  • [1] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:

  • [2] Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:

Sources

Method

Safe handling and storage procedures for "N-(3-ethoxyphenyl)-2-nitrobenzamide".

Initiating Data Acquisition I'm now starting a thorough search for the safety data sheet (SDS) and associated toxicological and physicochemical properties for "N-(3-ethoxyphenyl)-2-nitrobenzamide." Concurrently, I'm seek...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Acquisition

I'm now starting a thorough search for the safety data sheet (SDS) and associated toxicological and physicochemical properties for "N-(3-ethoxyphenyl)-2-nitrobenzamide." Concurrently, I'm seeking established safe handling procedures tailored to nitro compounds and aromatic amides, ensuring a lab-appropriate framework.

Expanding Data Gathering

I'm now expanding my search to include safe storage protocols for these compounds, and any specific reactivity data for "N-(3-ethoxyphenyl)-2-nitrobenzamide". After this data is gathered, I will synthesize all the information, outline primary hazards, and specify PPE requirements. I'm also preparing a step-by-step handling protocol for the lab and developing a spill response strategy. The final step is to organize everything into a detailed application note.

Analyzing Compound Specifics

I'm now diving deeper into the specifics, initiating a focused search for the SDS and critical data on the compound, alongside general handling for nitro and amide derivatives. I'm also adding recommended storage methods for these substances. With this data, I'll compile hazards and detail necessary PPE. I'm now developing a detailed lab protocol, followed by a spill response plan. Lastly, I will build this all into a structured application note.

Analyzing SDS Availability

I've hit a snag. My initial hunt for an SDS specific to "N-(3-ethoxyphenyl)-2-nitrobenzamide" turned up empty. The search results, however, are presenting SDS documents for related compounds. I'm pivoting to examine these and see if I can extrapolate the necessary safety information.

Examining Structural Similarities

I've discovered the initial search was fruitless, but the related compound results are promising. I'm focusing on 3-Nitrobenzamide and 2-Nitrobenzamide SDS documents now. Hazards like "harmful if swallowed" and potential irritations are highlighted. The "Explosives" classification for 3-Nitrobenzamide is also a key find. Recommended PPE and handling/storage protocols are providing key clues for my target compound.

Synthesizing Safety Protocols

I'm now collating data to draft handling guidelines. The nitrobenzamide compounds suggest common hazards. I'll include precautions about ingestion, skin/eye contact, and dust inhalation based on the structurally-similar SDS's I found, noting explosive potential where present. Storage protocols, particularly those concerning light, moisture, and incompatibilities, are also being addressed. While specific property data is still elusive, the class data supports a robust safety profile.

Compiling Preliminary Data

I have a robust foundation now. While a dedicated SDS for the target is absent, the nitrobenzamide-class data from similar compounds like 3-Nitrobenzamide and 2-Nitrobenzamide is plentiful. I can create a detailed draft, including hazards (ingestion, irritation, explosive potential), and PPE (gloves, goggles, respiratory protection). I'm confident about compiling the handling, storage, spill response, and first aid guidelines. My plan is to document my recommendations with a note about the data's derivation.

Application

Application Notes and Protocols for the Formulation of N-(3-ethoxyphenyl)-2-nitrobenzamide in Drug Delivery Studies

Abstract This technical guide provides a comprehensive framework for the formulation development of N-(3-ethoxyphenyl)-2-nitrobenzamide, a compound with physicochemical properties indicative of poor aqueous solubility. A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the formulation development of N-(3-ethoxyphenyl)-2-nitrobenzamide, a compound with physicochemical properties indicative of poor aqueous solubility. Addressing the significant challenge of delivering such molecules, this document outlines detailed protocols for two advanced formulation strategies: Self-Emulsifying Drug Delivery Systems (SEDDS) and Amorphous Solid Dispersions (ASDs). Each protocol is presented with a focus on the scientific rationale behind the selection of excipients and process parameters. Furthermore, this guide details the necessary analytical and in-vitro characterization techniques, including High-Performance Liquid Chromatography (HPLC) for quantification, dissolution testing to assess drug release, and stability studies to ensure formulation robustness. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the bioavailability and therapeutic potential of poorly soluble drug candidates.

Introduction: The Challenge of Delivering N-(3-ethoxyphenyl)-2-nitrobenzamide

N-(3-ethoxyphenyl)-2-nitrobenzamide is an aromatic compound with the molecular formula C₁₅H₁₄N₂O₄ and a molecular weight of 286.28 g/mol .[1] Its predicted octanol-water partition coefficient (LogP) of 3.2458 suggests a lipophilic nature, which is often associated with poor aqueous solubility.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs with poor solubility and high permeability as Class II, where the dissolution rate is the limiting step for oral absorption.[2] While the therapeutic potential of N-(3-ethoxyphenyl)-2-nitrobenzamide is under investigation, its effective delivery is paramount to achieving desired pharmacological activity.

This guide will explore two distinct and powerful formulation strategies to overcome the solubility limitations of N-(3-ethoxyphenyl)-2-nitrobenzamide:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3]

  • Amorphous Solid Dispersions (ASDs): A strategy where the crystalline drug is molecularly dispersed in a polymeric carrier in an amorphous state, thereby increasing its apparent solubility and dissolution rate.[4][5]

The following sections will provide detailed, step-by-step protocols for the development and characterization of these formulations, grounded in established scientific principles and regulatory considerations.

Physicochemical Characterization of N-(3-ethoxyphenyl)-2-nitrobenzamide

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational formulation design. For N-(3-ethoxyphenyl)-2-nitrobenzamide, the following characterization is recommended.

Table 1: Physicochemical Properties of N-(3-ethoxyphenyl)-2-nitrobenzamide

PropertyValue/MethodSignificance
Molecular FormulaC₁₅H₁₄N₂O₄-
Molecular Weight286.28 g/mol [1]Essential for concentration calculations.
Predicted LogP3.2458[1]Indicates high lipophilicity and likely poor water solubility.
Aqueous SolubilityAssumed to be < 10 µg/mLThis assumed low solubility is the primary challenge for oral delivery.
Melting Point (Tm)Assumed to be highA high melting point can correlate with low solubility.
pKaTo be determinedImportant for understanding pH-dependent solubility.
Crystalline FormTo be determined (XRPD)The crystalline nature of the API will influence its dissolution rate.

Formulation Development: Protocols and Rationale

The following protocols are designed to be starting points for the formulation of N-(3-ethoxyphenyl)-2-nitrobenzamide. Optimization will be necessary based on experimental outcomes.

Formulation Strategy 1: Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are an excellent choice for lipophilic drugs like N-(3-ethoxyphenyl)-2-nitrobenzamide, as they present the drug in a solubilized state, bypassing the dissolution step.[6]

The selection of oils, surfactants, and co-surfactants is critical for the formation of a stable and efficient SEDDS.[7]

  • Oil Phase: Solubilizes the lipophilic drug and facilitates the formation of oil droplets.

  • Surfactant: Reduces the interfacial tension between the oil and aqueous phases, promoting emulsification. Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) are generally preferred for their lower toxicity.[8]

  • Co-surfactant/Solvent: Improves the miscibility of the components and can increase the drug-loading capacity.[8]

Caption: Workflow for SEDDS development.

  • Excipient Screening:

    • Determine the solubility of N-(3-ethoxyphenyl)-2-nitrobenzamide in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

    • Add an excess amount of the drug to 2 mL of each excipient in a glass vial.

    • Shake the vials in an isothermal shaker at 37°C for 48 hours.

    • Centrifuge the samples and analyze the supernatant for drug content using a validated HPLC method.

  • Construction of Ternary Phase Diagram:

    • Based on the solubility studies, select an oil, surfactant, and co-surfactant.

    • Prepare mixtures of the selected excipients in different ratios (e.g., oil:surfactant:co-surfactant from 1:9:0 to 9:1:0).

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Select several formulations from the self-emulsifying region of the ternary phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of N-(3-ethoxyphenyl)-2-nitrobenzamide to the mixture.

    • Gently heat (if necessary, not exceeding 60°C) and vortex until a clear, homogenous solution is obtained.

Formulation Strategy 2: Amorphous Solid Dispersion (ASD)

ASDs enhance drug solubility by converting the crystalline drug into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.[9]

The choice of polymer is crucial for stabilizing the amorphous drug and preventing recrystallization.[5]

  • Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP-VA): A commonly used polymer for ASDs due to its ability to form a stable amorphous dispersion with a wide range of drugs.

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): Often used for its pH-dependent solubility, which can be advantageous for targeted drug release in the intestine.

Caption: Workflow for ASD development.

  • Pre-formulation Studies:

    • Characterize the thermal properties of N-(3-ethoxyphenyl)-2-nitrobenzamide and the selected polymer (e.g., PVP-VA 64) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the processing temperature window.[4]

    • Confirm the crystalline nature of the API using X-Ray Powder Diffraction (XRPD).[4]

  • Preparation of Physical Mixture:

    • Prepare physical mixtures of the drug and polymer at different ratios (e.g., 10%, 25%, and 50% drug loading).

    • Blend the powders geometrically to ensure homogeneity.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder based on the thermal properties of the drug and polymer. The processing temperature should be above the glass transition temperature of the polymer but below the degradation temperature of the drug.

    • Feed the physical mixture into the extruder at a constant rate.

    • Collect the extrudate and allow it to cool.

  • Milling and Sieving:

    • Mill the extrudate to a fine powder using a suitable mill.

    • Sieve the powder to obtain a uniform particle size distribution.

In-Vitro Characterization of Formulations

  • Protocol: Dilute the SEDDS formulation (1:100) with deionized water and gently mix. Analyze the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The zeta potential can also be measured to assess the surface charge of the droplets.

  • Rationale: A small droplet size (<200 nm) and low PDI (<0.3) are desirable for optimal drug absorption.[3]

  • Protocol: Analyze the ASD powder using DSC to confirm the absence of a melting endotherm for the drug, indicating its amorphous state. Use XRPD to confirm the absence of crystalline peaks.

  • Rationale: These analyses are crucial to verify the successful conversion of the crystalline drug to its amorphous form within the polymer matrix.[10]

  • Protocol:

    • Perform dissolution testing using a USP Apparatus II (paddle method) at 37 ± 0.5°C.[11]

    • Use a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid without pepsin for 2 hours, followed by simulated intestinal fluid).

    • Add a precisely weighed amount of the formulation (equivalent to a specific dose of N-(3-ethoxyphenyl)-2-nitrobenzamide) to each dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).[12]

    • Filter the samples immediately and analyze for drug content using a validated HPLC method.

    • Compare the dissolution profiles of the formulations with that of the unformulated API.

  • Rationale: Dissolution testing is a critical quality control tool and provides insights into the in-vivo performance of the formulation.[13][14]

Table 2: Hypothetical Dissolution Data

Time (min)% Drug Released (Unformulated API)% Drug Released (SEDDS)% Drug Released (ASD)
1558570
3089588
60129896
120159998
  • Protocol:

    • Store the developed formulations in sealed containers under accelerated stability conditions (e.g., 40°C / 75% RH) for a period of 1, 3, and 6 months.[15][16]

    • At each time point, analyze the formulations for drug content, physical appearance, and in-vitro dissolution. For SEDDS, also check for phase separation and changes in droplet size. For ASDs, perform XRPD to check for recrystallization.

  • Rationale: Stability testing is essential to ensure that the formulation maintains its quality, efficacy, and safety throughout its shelf life.[17][18]

Analytical Methodology: HPLC for Quantification

A robust and validated HPLC method is required for the accurate quantification of N-(3-ethoxyphenyl)-2-nitrobenzamide in all experiments.

Table 3: HPLC Method Parameters

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Run Time 10 minutes

Note: This method is a starting point and must be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[19]

Conclusion

The successful formulation of poorly soluble compounds like N-(3-ethoxyphenyl)-2-nitrobenzamide is a critical step in drug development. The protocols for Self-Emulsifying Drug Delivery Systems and Amorphous Solid Dispersions presented in this guide offer robust strategies to enhance the solubility and dissolution rate of this compound. The choice between these technologies will depend on the specific properties of the drug, the desired release profile, and manufacturing considerations. Thorough in-vitro characterization and stability testing are essential to ensure the development of a safe, effective, and stable drug product.

References

  • Stability Testing of Pharmaceutical Products. (2012). International Journal of Pharmaceutical and Medical Research.
  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. (2023). Journal of Pharmaceutical and Biopharmaceutical Sciences.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]

  • What is in vitro dissolution testing?. (2024). Pion. [Link]

  • Stability Testing for Pharmaceutical Drug Products. (2025). Vici Health Sciences. [Link]

  • Invitro dissolution. SlideShare.
  • Dissolution Testing for Generic Drugs: An FDA Perspective. PMC. [Link]

  • Stability testing guidelines of pharmaceutical products. (2018). Journal of Drug Delivery and Therapeutics.
  • Pharmaceutical Stability Testing. (2023). Parameter. [Link]

  • Manufacturing strategies to develop amorphous solid dispersion: An overview. PMC. [Link]

  • Methods for the preparation of amorphous solid dispersions – A comparative study.
  • Preparation of self-emulsifying drug delivery systems (SEDDS) in the liquid (L-SEDDS) or solid (S-SEDDS) state... ResearchGate. [Link]

  • Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. PMC. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2025). MDPI. [Link]

  • Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. (2016). American Pharmaceutical Review. [Link]

  • FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS.
  • Self-Emulsifying Drug Delivery Systems: Easy to Prepare Multifunctional Vectors for Efficient Oral Delivery. (2019). IntechOpen. [Link]

  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. (2015). PubMed. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]

  • Benzamide, N-(3-nitrophenyl)-. PubChem. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
  • 3-Nitrobenzamide. PubChem. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]

  • 2-Nitrobenzamide. PubChem. [Link]

  • Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. EPA. [Link]

  • CAS No. 897545-33-4, N-(3-Ethoxyphenyl)-2-nitrobenzamide. 001CHEMICAL. [Link]

  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. (2015). PubMed. [Link]

  • The solubility of 3-nitrobenzoic acid in seven solvents.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • N-(2-ethoxyphenyl)-3-nitrobenzamide (C15H14N2O4). PubChemLite. [Link]

  • Benzylidene-(3-methoxyphenyl)-amine. Cheméo. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(3-ethoxyphenyl)-2-nitrobenzamide Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that amide coupling is rarely a one-size-fits-all process.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that amide coupling is rarely a one-size-fits-all process. The synthesis of N-(3-ethoxyphenyl)-2-nitrobenzamide presents a classic intersection of two distinct chemical challenges: severe steric hindrance and attenuated nucleophilicity.

This guide provides mechanistic insights, field-proven troubleshooting steps, and self-validating protocols to help you diagnose and resolve low-yield outcomes in this specific acylation workflow.

Mechanistic Overview: The Dual Challenge

To successfully troubleshoot this reaction, we must first analyze the causality behind the failure modes of the two coupling partners:

  • The Nucleophile (3-Ethoxyaniline): Anilines inherently exhibit reduced nucleophilicity compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring 1[1]. While the meta-ethoxy group provides mild inductive effects, it does not sufficiently enrich the amine to overcome high activation barriers.

  • The Electrophile (2-Nitrobenzoic Acid / Chloride): The ortho-nitro group exerts massive steric hindrance around the carbonyl carbon. When using standard carbodiimide coupling agents (like EDC or DCC), the resulting O-acylisourea or OBt-ester intermediate becomes too sterically shielded for the weak 3-ethoxyaniline to attack efficiently 2[2]. This leads to prolonged reaction times and competitive side reactions, such as the rearrangement to an unreactive N-acylurea.

Troubleshooting FAQs

Q1: I am using EDC/HOBt with 2-nitrobenzoic acid and 3-ethoxyaniline, but my yield is <20%. Why is the conversion so low? A: The failure is driven by steric clash. The bulky ortho-nitro group blocks the approach of the weakly nucleophilic aniline to the HOBt-activated ester. Actionable Fix: Abandon carbodiimide-based methods for this specific substrate. Switch to the highly reactive acid chloride method (using 2-nitrobenzoyl chloride) or utilize a highly efficient uronium-based coupling agent like HATU, which is specifically designed for sterically hindered substrates3[3].

Q2: I switched to 2-nitrobenzoyl chloride, but TLC shows a massive spot for 2-nitrobenzoic acid and very little product. What went wrong? A: You are observing rapid hydrolysis of the acid chloride. The strongly electron-withdrawing ortho-nitro group makes the acid chloride exceptionally electrophilic and highly sensitive to trace moisture. Actionable Fix: Ensure strictly anhydrous conditions. Use freshly distilled dichloromethane (DCM) and dry glassware. Furthermore, add a catalytic amount of DMAP (0.1 eq). DMAP forms an N-acylpyridinium intermediate that is highly reactive toward the aniline, kinetically outcompeting trace water3[3].

Q3: My reaction goes to completion, but I lose most of my product during the aqueous workup. How can I improve recovery? A: N-(3-ethoxyphenyl)-2-nitrobenzamide can exhibit poor solubility in standard extraction solvents (like diethyl ether or cold ethyl acetate) once the crude mixture is concentrated. Actionable Fix: Dilute the reaction with a larger volume of DCM or warm ethyl acetate before washing. Wash sequentially with 1M HCl (to remove unreacted 3-ethoxyaniline and DMAP) and saturated NaHCO₃ (to remove hydrolyzed 2-nitrobenzoic acid)4[4]. If the product precipitates during the wash steps, filter it directly over a Buchner funnel rather than attempting to force it into the organic phase.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the expected quantitative outcomes of various activation strategies for this specific coupling based on established literature parameters.

Coupling MethodReagentsAmine (eq)Base (eq)Temp / TimePrimary Failure ModeExpected Yield
Carbodiimide EDC, HOBt, DIPEA1.02.0RT / 24hSteric hindrance; N-acylurea formation< 30%
Uronium HATU, DIPEA1.23.040 °C / 12hReagent degradation; High cost65 - 80%
Acid Chloride 2-NO₂-PhCOCl, Et₃N, DMAP1.01.50 °C to RT / 4hHydrolysis due to trace moisture75 - 90%

Optimized Experimental Protocol: Acid Chloride Method

This self-validating protocol utilizes commercially available 2-nitrobenzoyl chloride, bypassing the need for complex coupling agents while maximizing yield through kinetically favored N-acylpyridinium catalysis 5[5].

Materials Required:

  • 2-Nitrobenzoyl chloride (1.1 equivalents)

  • 3-Ethoxyaniline (1.0 equivalent)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Amine Solution: Dissolve 3-ethoxyaniline (1.0 eq) in anhydrous DCM. Add Et₃N (1.5 eq) and DMAP (0.1 eq). Stir to ensure complete homogenization.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality Note: Cooling prevents exothermic degradation and suppresses side reactions during the initial highly reactive acylation phase.

  • Electrophile Addition: Dissolve 2-nitrobenzoyl chloride (1.1 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir under an inert atmosphere for 4 to 6 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quench & Workup: Once the amine is consumed, dilute the mixture with additional DCM (double the initial volume).

    • Wash with 1M HCl (2 × 20 mL) to protonate and remove unreacted aniline, Et₃N, and DMAP4[4].

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove any 2-nitrobenzoic acid formed via hydrolysis.

    • Wash with brine (1 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol to yield pure N-(3-ethoxyphenyl)-2-nitrobenzamide.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve bottlenecks in your synthesis.

Troubleshooting Start Low Yield of Target Amide CheckMethod Evaluate Activation Method Start->CheckMethod Carbodiimide EDC/HOBt or DCC CheckMethod->Carbodiimide AcidChloride 2-Nitrobenzoyl Chloride CheckMethod->AcidChloride Sterics Steric Hindrance (o-NO2) Carbodiimide->Sterics Hydrolysis Hydrolysis to Acid? AcidChloride->Hydrolysis FixHATU Switch to HATU or Acid Chloride Sterics->FixHATU FixWater Ensure Anhydrous Conditions Hydrolysis->FixWater Yes (TLC shows acid) WorkupLoss Product Lost in Workup Hydrolysis->WorkupLoss No (Incomplete reaction) FixWorkup Optimize Acid/Base Washes WorkupLoss->FixWorkup

Workflow for diagnosing and resolving low yield in N-(3-ethoxyphenyl)-2-nitrobenzamide synthesis.

References

  • BenchChem.Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • MDPI.Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides.
  • BenchChem.Troubleshooting low yield in L-alaninamide coupling reactions.
  • BenchChem.Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide.
  • Organic & Biomolecular Chemistry (RSC).A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

Sources

Optimization

Technical Support Center: N-(3-ethoxyphenyl)-2-nitrobenzamide Stability &amp; Troubleshooting

Welcome to the Advanced Application Support Center. As drug development professionals and analytical chemists, you are likely aware that handling heavily substituted nitroaromatics in aqueous media presents unique physic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and analytical chemists, you are likely aware that handling heavily substituted nitroaromatics in aqueous media presents unique physicochemical challenges.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to address the stability and solubility issues associated with N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4)[1].

Part 1: Executive Physicochemical Profile

Before diagnosing apparent "instability," it is critical to separate chemical degradation from physical phase separation. The table below summarizes the core quantitative data that dictates the behavior of N-(3-ethoxyphenyl)-2-nitrobenzamide in aqueous systems[1].

PropertyValueScientific Implication for Aqueous Assays
Molecular Formula C₁₅H₁₄N₂O₄High carbon-to-heteroatom ratio limits hydrogen bonding networks in water.
Molecular Weight 286.28 g/mol Moderate size; readily crosses membranes but prone to aggregation.
LogP (Predicted) 3.2458Highly lipophilic. Severe risk of precipitation in buffers lacking co-solvents or surfactants.
Topological Polar Surface Area (TPSA) 81.47 ŲModerate polarity, primarily localized around the nitro and amide moieties.
Purity Standard ≥97%Trace impurities (e.g., unreacted anilines) may act as nucleation sites for precipitation.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My compound's concentration drops by 80% within 2 hours in PBS (pH 7.4). Is the amide bond hydrolyzing?

A: No, this is almost certainly a physical solubility failure, not chemical hydrolysis. Amide bonds are thermodynamically stable at physiological pH. However, with a LogP of ~3.25[1], N-(3-ethoxyphenyl)-2-nitrobenzamide is highly hydrophobic. When diluted from a DMSO stock into a purely aqueous buffer, the compound rapidly exceeds its thermodynamic solubility limit, leading to micro-precipitation or non-specific adsorption to polystyrene/polypropylene assay plates[2]. Causality: The apparent "loss of signal" in your LC-MS or UV-Vis supernatant is due to the compound crashing out of solution, not degrading. Solution: Implement the Mass-Balance Kinetic Solubility Protocol (see Part 3) to distinguish precipitation from degradation.

Q2: We observe distinct color changes (yellowing) and new degradation peaks on HPLC when the assay plate is left on the benchtop. Why?

A: The compound is undergoing direct photolysis. Nitroaromatic compounds are highly susceptible to photodegradation when exposed to polychromatic light (including standard laboratory fluorescent or LED lighting)[3]. The 2-nitrobenzoyl moiety absorbs UV/Vis photons, exciting the molecule into a reactive triplet state[4]. Causality: In aqueous solutions, this excited state triggers a nitro-nitrite intramolecular rearrangement, eventually leading to the generation of hydroxyl radicals and irreversible cleavage into nitrophenol derivatives[3]. Solution: All aqueous stock solutions and assay plates must be handled in amber vials or wrapped in aluminum foil.

Q3: Can I use reducing agents like DTT, TCEP, or β-mercaptoethanol in my assay buffer?

A: Absolutely not. The ortho-nitro group is highly vulnerable to chemical reduction. Strong reducing agents will rapidly reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) or a primary amine (-NH₂). Causality: This reduction fundamentally alters the molecule's electronic landscape, destroying the electron-withdrawing nature of the nitro group and potentially altering the steric conformation of the adjacent amide bond. If a reducing environment is mandatory for your biological target, you must determine the half-life of the compound under those specific conditions using LC-MS to track the -30 Da (loss of NO) or -42 Da mass shifts.

Q4: Does the ortho-nitro group affect the stability of the amide bond at extreme pH levels?

A: Yes, it accelerates base-catalyzed hydrolysis. While stable at pH 7.4, the strong electron-withdrawing effect of the -NO₂ group at the ortho position pulls electron density away from the amide carbonyl carbon. Causality: This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by hydroxide ions (OH⁻) at pH > 9.0. Avoid highly alkaline buffers (e.g., carbonate buffers at pH 10) to prevent cleavage into 3-ethoxyaniline and 2-nitrobenzoic acid.

Part 3: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, utilize these self-validating protocols. Every step is designed to isolate variables and provide definitive mechanistic proof of the compound's fate.

Protocol A: Mass-Balance Kinetic Solubility & Stability Assay

This protocol prevents the misidentification of precipitation as chemical degradation by enforcing a strict mass-balance check[2].

  • Stock Preparation: Dissolve N-(3-ethoxyphenyl)-2-nitrobenzamide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Aqueous Spiking: Add 10 µL of the stock to 990 µL of the target aqueous buffer (e.g., PBS) to achieve a 100 µM final concentration (1% DMSO). Vortex immediately for 10 seconds.

  • Incubation: Incubate the sealed vial at 37°C on a thermoshaker at 300 rpm for 4 hours.

  • Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes to pellet any micro-precipitates.

  • Fractionation:

    • Carefully transfer the supernatant to a new vial.

    • Resuspend the pellet in 1,000 µL of 100% Acetonitrile (solubilizes the precipitated compound).

  • Quantification: Analyze both fractions via LC-UV (monitor at 254 nm).

    • Validation Logic: If Signal(Supernatant) + Signal(Pellet) ≈ Initial Spike Concentration, the compound is chemically stable but physically insoluble. If the total sum is < 80% of the initial spike, chemical degradation has occurred.

Protocol B: Photostability Profiling (Adapted from ICH Q1B)
  • Solvent Matrix: Prepare a 50 µM solution of the compound in a 50:50 Acetonitrile:Water mixture. Note: The organic co-solvent is required to prevent precipitation, ensuring any signal loss is strictly due to photochemistry.

  • Control Setup: Divide the solution into two clear quartz vials. Wrap Vial A completely in aluminum foil (Dark Control). Leave Vial B exposed.

  • Irradiation: Place both vials under a broad-spectrum Xenon lamp (simulating indoor/daylight exposure) for 4 hours.

  • Sampling: Extract 20 µL aliquots every 60 minutes and analyze via LC-MS to detect the formation of nitrophenol cleavage products[3].

Part 4: Mechanistic Pathways & Workflows

The following diagrams illustrate the logical troubleshooting pathways and the established photochemical degradation mechanisms for nitroaromatics in aqueous media.

Troubleshooting A Signal Loss in Aqueous Buffer B Centrifuge at 15,000 x g A->B C Analyze Supernatant & Pellet B->C D Compound found in Pellet? (Physical Precipitation) C->D Yes E Total Mass < Initial Spike? (Chemical Degradation) C->E No

Caption: Diagnostic workflow to distinguish physical precipitation from chemical degradation.

Photochem N1 N-(3-ethoxyphenyl)-2-nitrobenzamide (Aqueous Solution) N2 UV/Vis Photon Absorption (Polychromatic Light) N1->N2 N3 Excited Triplet State Formation N2->N3 N4 Nitro-Nitrite Intramolecular Rearrangement N3->N4 N5 Hydroxyl Radical (ROS) Generation N3->N5 N6 Ring Cleavage & Phenol Derivatives (Irreversible Degradation) N4->N6 N5->N6

Caption: Photochemical degradation pathway of ortho-nitrobenzamides in aqueous media.

References

  • [1] ChemScene. "897545-33-4 | N-(3-ethoxyphenyl)-2-nitrobenzamide". ChemScene Product Catalog. URL:

  • [3] Chen, B., Yang, C., & Goh, N. K. "Direct photolysis of nitroaromatic compounds in aqueous solutions". Journal of Environmental Sciences (2005). URL:

  • [4] Proceedings of the National Academy of Sciences (PNAS). "How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution". URL:

  • [2] BenchChem. "An In-depth Technical Guide to the Solubility and Stability of N-(2-chloroacetyl)-3-nitrobenzamide". URL:

Sources

Troubleshooting

Common pitfalls in experiments involving "N-(3-ethoxyphenyl)-2-nitrobenzamide"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chemical and biological liabilities associated with N-(3-ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chemical and biological liabilities associated with N-(3-ethoxyphenyl)-2-nitrobenzamide .

While this compound is a valuable building block and screening library constituent, its structural features—specifically the 2-nitrobenzamide moiety and the lipophilic ethoxyphenyl ether —introduce complex variables into experimental workflows. This guide is designed to help you distinguish genuine biological activity from assay artifacts, ensuring the integrity of your drug discovery pipeline.

Section 1: In Vitro Assay Interferences (The "False Positive" Trap)

Q1: Why is N-(3-ethoxyphenyl)-2-nitrobenzamide showing promiscuous, dose-dependent inhibition across multiple unrelated enzymatic assays? The Causality: This is a classic hallmark of Pan-Assay Interference Compounds (PAINS), specifically driven by the nitroaromatic group[1],[2]. In biochemical assays containing reducing agents (like DTT or TCEP) or flavoenzymes (like Cytochrome P450 reductase or Thioredoxin reductase), the nitro group undergoes a single-electron reduction to form a highly reactive nitro anion radical[3]. In the presence of ambient oxygen, this radical rapidly transfers its electron to O2​ , generating superoxide ( O2∙−​ ). The parent nitro compound is regenerated, creating a "futile cycle" (redox cycling) that rapidly depletes NADPH/NADH and generates reactive oxygen species (ROS)[4],[5]. If your assay readout depends on NADPH consumption, or if your target enzyme is sensitive to oxidative stress, this redox cycling will register as a false positive.

Q2: My fluorescence polarization/absorbance assay is yielding erratic baseline readings. How do I correct this? The Causality: Nitroaromatic rings are potent chromophores. N-(3-ethoxyphenyl)-2-nitrobenzamide absorbs broadly in the UV-Visible spectrum and can act as a fluorescence quencher via inner-filter effects or resonance energy transfer[1]. The Fix: You must build a self-validating system. Run a "No-Enzyme Control" (NEC) plate where the compound is titrated into the assay buffer containing the fluorophore/substrate, but without the target protein. If the signal decreases in a dose-dependent manner in the NEC, the compound is quenching the signal. You must switch to an orthogonal, non-optical readout like Mass Spectrometry (RapidFire MS) or ALARM NMR[2].

G N N-(3-ethoxyphenyl)- 2-nitrobenzamide F Flavoenzymes (e.g., P450R, TrxR) N->F 1e- reduction NR Nitro Anion Radical (Ar-NO2•-) F->NR NADPH NADPH Depletion F->NADPH Consumes O2 Molecular Oxygen (O2) NR->O2 Electron transfer NS Nitroso Intermediate (Ar-NO) NR->NS Further reduction O2->N Regenerates parent (Redox Cycling) ROS Superoxide / ROS (Oxidative Stress) O2->ROS CA Covalent Adducts (Protein Cysteines) NS->CA Nucleophilic attack

Mechanism of nitroaromatic redox cycling and covalent adduct formation.

Section 2: Cellular Assays and Cytotoxicity Anomalies

Q3: The compound shows extreme, rapid cytotoxicity in some cell lines (e.g., A549) but is completely inert in others. Is this target-specific engagement? The Causality: Likely not. This differential toxicity is frequently dictated by the cell line's endogenous expression of nitroreductases (e.g., AKR1C3)[6]. In cells with high reductase activity, the 2-nitrobenzamide is rapidly reduced past the radical stage into a nitroso ( Ar−NO ) or hydroxylamine ( Ar−NHOH ) intermediate[7]. These intermediates are highly electrophilic and will indiscriminately form covalent adducts with nucleophilic cysteine residues on essential cellular proteins (like GAPDH or PARP-1), triggering rapid necrotic cell death[7],[8].

Q4: How can I definitively differentiate between target-specific cell death and non-specific redox/electrophilic toxicity? The Causality: You must manipulate the cellular redox buffering capacity. If the compound's toxicity is driven by ROS or electrophilic stress, pre-treating the cells with a thiol-containing antioxidant will rescue the phenotype. The Fix: Perform a rescue assay using N-acetylcysteine (NAC). If a 5 mM pre-treatment of NAC shifts the IC50​ of N-(3-ethoxyphenyl)-2-nitrobenzamide by more than 10-fold, the cytotoxicity is an artifact of reactive intermediate formation, not specific target engagement[9].

Section 3: Quantitative Data Summary

To aid in your assay triage, below is a summary of typical quantitative anomalies observed when screening nitrobenzamide derivatives.

Assay ModalityInterference MechanismTypical Readout AnomalyMitigation Strategy
Enzymatic (NADH-coupled) Redox CyclingApparent IC50​ < 1 µM; rapid NADH depletion without target.Add Catalase/SOD; use non-coupled assay.
Fluorescence Intensity Chromophore QuenchingDose-dependent signal drop in negative controls.Orthogonal ALARM NMR or MS readout.
Cell Viability (MTT) Nitroreductase ActivationHighly variable IC50​ (0.01 µM to >100 µM) across cell lines.Perform DCF-DA ROS assay; NAC rescue.
Target Binding (SPR) Non-specific AggregationSuper-stoichiometric binding; lack of saturation.Add 0.01% Triton X-100 to running buffer.

Section 4: Validating Experimental Protocols

To ensure your data is robust, implement the following self-validating protocols to profile N-(3-ethoxyphenyl)-2-nitrobenzamide before advancing it in your pipeline.

Protocol 1: Intracellular ROS Detection (DCF-DA Assay)

Purpose: To determine if the compound induces non-specific oxidative stress via redox cycling[9].

  • Cell Seeding: Seed Chinese Hamster Ovary (CHO) or target cells at 2×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Probe Loading: Wash cells twice with PBS. Add 10 µM of 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free media. Incubate for 30 minutes in the dark. (Causality: DCF-DA diffuses into cells and is deacetylated by esterases to a non-fluorescent, cell-impermeable form. It only fluoresces upon oxidation by ROS).

  • Compound Treatment: Remove probe solution, wash with PBS, and add N-(3-ethoxyphenyl)-2-nitrobenzamide at varying concentrations (1 µM - 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (100 µM Menadione).

  • Kinetic Readout: Immediately measure fluorescence (Ex: 485 nm, Em: 535 nm) every 10 minutes for 2 hours. A rapid spike in fluorescence indicates redox cycling liability.

Protocol 2: Thiol-Reactivity (DTT) Depletion Assay

Purpose: To assess the propensity of the compound's reduced intermediates to form irreversible covalent adducts[9].

  • Reaction Setup: Prepare a 100 µM solution of the compound in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add 1,4-dithiothreitol (DTT) to a final concentration of 50 µM.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots at 0, 30, 60, and 120 minutes.

  • Quenching & Analysis: Quench aliquots with an equal volume of cold acetonitrile. Centrifuge to remove precipitants and analyze the supernatant via LC-UV/MS.

  • Interpretation: If the parent compound peak diminishes rapidly over time in the presence of DTT, it is acting as a reactive electrophile.

G Start Hit Identified: N-(3-ethoxyphenyl)-2-nitrobenzamide Q1 Does it absorb/quench at assay wavelength? Start->Q1 A1_Yes Run Orthogonal Assay (e.g., MS or ALARM NMR) Q1->A1_Yes Yes Q2 Is inhibition reversed by ROS scavengers? Q1->Q2 No A2_Yes False Positive: Redox Cycling Q2->A2_Yes Yes Valid Proceed to Hit Validation Q2->Valid No

Troubleshooting workflow for evaluating nitrobenzamide assay interference.

References

  • Quinone and Nitrofurantoin Redox Cycling by Recombinant Cytochrome b5 Reductase. NIH PubMed Central. Available at:[Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. NIH PubMed Central. Available at:[Link]

  • Two-electron reduction of nitroaromatic compounds by Enterobacter cloacae NAD(P)H nitroreductase. ResearchGate. Available at:[Link]

  • Rational Methods for the Selection of Diverse Screening Compounds. NIH PubMed Central. Available at:[Link]

  • Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide. Spandidos Publications. Available at:[Link]

  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors. Researcher.life. Available at:[Link]

  • Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506. NIH PubMed Central. Available at:[Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. NIH PubMed Central. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for N-(3-ethoxyphenyl)-2-nitrobenzamide

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and pharmacologists working with N-(3-ethoxyphenyl)-2-nitrobenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and pharmacologists working with N-(3-ethoxyphenyl)-2-nitrobenzamide . Because of its specific physicochemical profile, this compound frequently presents severe solubility bottlenecks during in vitro and in vivo evaluations.

Below, we break down the thermodynamic causality of these issues and provide self-validating, field-proven protocols to keep your compound in solution without compromising your assay's integrity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does N-(3-ethoxyphenyl)-2-nitrobenzamide immediately precipitate when added to my standard aqueous assay buffers? Causality: The precipitation is driven by the hydrophobic effect. N-(3-ethoxyphenyl)-2-nitrobenzamide has a molecular weight of 286.28 g/mol and a calculated LogP of ~3.25, making it highly lipophilic[1]. In an aqueous environment, water molecules cannot form sufficient hydrogen bonds with the compound to overcome the energetically favorable crystal lattice formed by its two aromatic rings (the ethoxyphenyl and nitrobenzene moieties). Because the molecule is entirely uncharged at physiological pH (7.4), its thermodynamic solubility in water is inherently negligible.

Q2: Can I use salt formation or pH adjustment to improve its solubility, as is common with other drugs? Causality: No. Salt formation requires an ionizable functional group (a basic amine or an acidic moiety) with a pKa that allows for protonation or deprotonation. While some benzamide derivatives (like o-aminobenzamides) can form hydrochloride salts to drastically improve solubility[2], N-(3-ethoxyphenyl)-2-nitrobenzamide lacks a basic amine. The amide nitrogen is severely electron-withdrawn by the adjacent carbonyl group (rendering it non-basic), and both the nitro and ether groups are neutral. Therefore, pH adjustments or salt formation strategies will completely fail. You must rely on co-solvents, surfactants, or complexation[3].

Q3: What is the best approach for keeping it dissolved in cell-based assays without causing cytotoxicity? Causality: For cell-based assays, adding high concentrations of co-solvents like DMSO (>1% v/v) or detergents (like Triton X-100) above their Critical Micelle Concentration (CMC) will disrupt the phospholipid bilayer of mammalian cells, leading to assay-confounding cytotoxicity[4]. The most scientifically sound approach is host-guest complexation using5[5]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic aromatic rings of the benzamide, while its highly hydroxylated exterior maintains aqueous solubility, effectively "masking" the hydrophobicity without lysing cell membranes[6].

Q4: How should I formulate this compound for in vivo pharmacokinetic (PK) dosing in rodents? Causality: For oral (PO) or intravenous (IV) dosing, the formulation must maintain the drug in solution upon rapid dilution in the aqueous environment of the bloodstream or gastrointestinal tract[3]. A multi-component vehicle leverages both co-solvency and micellar solubilization. Using a mixture like 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline ensures that DMSO and PEG400 disrupt the initial crystal lattice, while Tween 80 acts as a micellar sink to prevent the highly lipophilic compound from crashing out when it hits the physiological environment.

Part 2: Quantitative Data & Strategy Comparison

Use the following table to select the appropriate solubility enhancement strategy based on your specific experimental constraints.

StrategyMechanism of ActionRecommended Conc.Assay SuitabilityCytotoxicity Risk
DMSO Co-solvent Disrupts crystal lattice< 1% v/vBiochemicalHigh (if >1%)
Triton X-100 Micellar solubilization0.01 - 0.05%BiochemicalVery High (lyses cells)
HP-β-CD Complex Host-guest inclusion1:1 to 1:3 Molar RatioCell-based & In vivoVery Low
PEG400/Tween 80 Co-solvency & Micellar sink40% PEG / 5% TweenIn vivo (IV/PO)Low (in vivo)

Part 3: Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)

Use this protocol to generate a water-soluble powder ideal for sensitive cell-based assays.

  • Molar Ratio Calculation: Weigh N-(3-ethoxyphenyl)-2-nitrobenzamide and HP-β-CD at a 1:3 molar ratio to ensure complete encapsulation of the lipophilic guest molecule[7].

  • Phase Dissolution: Dissolve the benzamide compound completely in a minimal volume of absolute ethanol. Separately, dissolve the HP-β-CD in ultra-pure water[5].

  • Complexation: Slowly add the ethanolic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 50°C[7].

  • Equilibration: Maintain stirring for 6 hours in a sealed vessel to allow the host-guest thermodynamic equilibrium to establish.

  • Solvent Removal: Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure at 50°C.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 24-48 hours to obtain a stable, water-soluble inclusion complex powder[8]. Self-Validation Check: The resulting powder should dissolve completely in PBS at 10 mM without cloudiness.

Protocol B: Preparation of In Vivo Dosing Vehicle (Co-solvent/Surfactant System)

Use this protocol for rodent PK/PD studies.

  • Primary Solubilization: Weigh the required mass of N-(3-ethoxyphenyl)-2-nitrobenzamide and dissolve it completely in 5% (v/v of final volume) DMSO. Vortex until the solution is optically clear.

  • Co-solvent Addition: Add 40% (v/v) PEG400 to the DMSO solution. Vortex vigorously for 1-2 minutes. The PEG400 acts as a dispersion matrix[3].

  • Surfactant Integration: Add 5% (v/v) Tween 80. Sonicate the mixture in a water bath for 5-10 minutes to ensure homogeneous micelle formation.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Critical Step: Rapid addition of the aqueous phase will cause the lipophilic drug to precipitate.

Part 4: Decision Visualization

G Start Solubility Troubleshooting: N-(3-ethoxyphenyl)-2-nitrobenzamide AssayType Identify Target Assay System Start->AssayType Biochemical Biochemical Assay (Enzyme/Receptor Binding) AssayType->Biochemical CellBased Cell-Based Assay (In Vitro Cultures) AssayType->CellBased InVivo In Vivo Study (Rodent PK/Efficacy) AssayType->InVivo BioSol Use 1-5% DMSO or 0.01-0.05% Triton X-100 (Micellar Solubilization) Biochemical->BioSol CellCheck Does 1% DMSO cause precipitation? CellBased->CellCheck InVivoForm Formulate Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline InVivo->InVivoForm CellDMSO Use ≤1% DMSO (Run Vehicle Control) CellCheck->CellDMSO No (Soluble) CellHPBCD Perform HP-β-CD Inclusion Complexation (Host-Guest Masking) CellCheck->CellHPBCD Yes (Precipitates)

Workflow for selecting the optimal solubility enhancement strategy based on assay requirements.

References

  • 897545-33-4 | N-(3-ethoxyphenyl)-2-nitrobenzamide - ChemScene Source: chemscene.com URL:1

  • How to enhance drug solubility for in vitro assays? - ResearchGate Source: researchgate.net URL:4

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC Source: nih.gov URL:2

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics Source: asiapharmaceutics.info URL:3

  • Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method - MDPI Source: mdpi.com URL:5

  • Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex - SciELO Source: scielo.br URL:

  • Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug - Taylor & Francis Source: tandfonline.com URL:7

  • Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - PMC Source: nih.gov URL:6

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText Source: oatext.com URL:8

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(3-ethoxyphenyl)-2-nitrobenzamide

Welcome to the technical support center for the synthesis of N-(3-ethoxyphenyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3-ethoxyphenyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this specific amide coupling reaction. The following question-and-answer-based sections address potential byproducts and offer field-proven insights to optimize your experimental outcomes.

Part 1: Foundational Questions & Reaction Optimization

This section addresses common high-level problems related to reaction setup, execution, and yield.

Q1: I'm planning to synthesize N-(3-ethoxyphenyl)-2-nitrobenzamide. What is the standard and most reliable laboratory method?

A1: The most direct and prevalent method for synthesizing N-(3-ethoxyphenyl)-2-nitrobenzamide is the nucleophilic acyl substitution between 3-ethoxyaniline and 2-nitrobenzoyl chloride.[1][2] This reaction is a form of amidation where the nucleophilic amine attacks the highly electrophilic acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Without a base, the HCl formed will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction, which can cap the theoretical yield at 50%.[4]

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields in this synthesis can typically be traced to one of three primary issues:

  • Hydrolysis of the Acyl Chloride: 2-Nitrobenzoyl chloride is highly reactive and exquisitely sensitive to moisture.[3][5] The electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon, making it prone to rapid hydrolysis to form the unreactive 2-nitrobenzoic acid.[5][6] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][7]

  • Incomplete Reaction: While the reaction is generally fast, insufficient reaction time or suboptimal temperature can lead to incomplete conversion. The reaction is often initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure it proceeds to completion.[3] Reaction progress should always be monitored by an appropriate technique like Thin-Layer Chromatography (TLC).[8]

  • Product Loss During Work-up: The desired amide product, N-(3-ethoxyphenyl)-2-nitrobenzamide, has moderate polarity. Improper choice of extraction solvents or excessive washing can lead to significant product loss. Furthermore, unoptimized purification, such as using an incorrect solvent system for recrystallization, can also diminish the isolated yield.[9]

Q3: The reaction mixture turns a dark brown or reddish color upon adding the reagents. Is this normal, and what causes it?

A3: A color change to reddish-orange or brown is often observed and is not necessarily indicative of a failed reaction. This is typically due to the formation of charge-transfer complexes between the reactants or minor oxidation of the 3-ethoxyaniline starting material.[10] Aromatic amines are susceptible to oxidation, which can form colored impurities.[10] While often minor, significant darkening can suggest issues with the purity of the starting amine or exposure to air. Using freshly distilled or high-purity 3-ethoxyaniline and maintaining an inert atmosphere can help minimize the formation of these colored byproducts.[10]

Part 2: Troubleshooting Specific Byproducts

If your initial analysis (TLC, LC-MS, NMR) shows unexpected signals, this section will help you identify the likely culprits.

Q4: My crude product analysis shows a significant acidic impurity that is easily removed by a basic wash. What is it?

A4: This is almost certainly 2-nitrobenzoic acid , the hydrolysis product of your starting material, 2-nitrobenzoyl chloride.[5][8][9] As discussed, any trace moisture in your solvent, on the glassware, or in the reagents will lead to this side reaction. The presence of this byproduct is a direct indicator that your anhydrous technique needs improvement.

  • Causality: The carbonyl carbon of 2-nitrobenzoyl chloride is highly electrophilic. Water, acting as a nucleophile, attacks this carbon, leading to the formation of a tetrahedral intermediate which then collapses, eliminating a chloride ion to form 2-nitrobenzoic acid.[5]

  • Solution: This acidic byproduct is easily removed during the aqueous work-up by washing the organic layer with a dilute solution of a weak base like sodium bicarbonate (NaHCO₃). The 2-nitrobenzoic acid will be deprotonated to form the water-soluble sodium 2-nitrobenzoate, which partitions into the aqueous layer.[9]

Q5: I've isolated a byproduct with a molecular weight of approximately 451.3 g/mol , significantly higher than my product (286.28 g/mol ). What is this species?

A5: This high molecular weight byproduct is likely the diacylated compound, N-(2-nitrobenzoyl)-N-(3-ethoxyphenyl)-2-nitrobenzamide . This occurs when the newly formed amide product is deprotonated by the base and subsequently acts as a nucleophile, attacking a second molecule of 2-nitrobenzoyl chloride.

  • Causality: This side reaction, also known as over-acylation, is favored by localized high concentrations of the acyl chloride.[9] If the 2-nitrobenzoyl chloride is added too quickly, it creates "hot spots" where it is in large excess relative to the primary amine, increasing the probability of reacting with the product amide.

  • Solution: To prevent diacylation, the 2-nitrobenzoyl chloride should be dissolved in an anhydrous solvent and added dropwise to the stirred solution of 3-ethoxyaniline and base at a low temperature (e.g., 0-5 °C).[9] This ensures the acyl chloride concentration remains low at all times, favoring the reaction with the more nucleophilic primary amine over the less reactive secondary amide product.

Q6: My purified product still shows traces of starting materials. What is the most effective way to remove them?

A6: Removing unreacted starting materials requires a targeted approach during the work-up and purification stages.

  • Unreacted 3-Ethoxyaniline (Amine): Being basic, this can be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl.[3] The amine will be protonated to form the corresponding ammonium salt, which is water-soluble and will be extracted into the aqueous phase.

  • Unreacted 2-Nitrobenzoyl Chloride: This compound is highly reactive and will likely not survive the aqueous work-up. It will be hydrolyzed to 2-nitrobenzoic acid, which can then be removed with a bicarbonate wash as described in Q4.

  • Final Purification: After the aqueous work-up, residual starting materials and other byproducts with similar polarity to the product can be removed by recrystallization or silica gel column chromatography .[11] The choice depends on the level of purity required, with chromatography offering higher resolution for difficult separations.[11]

Part 3: Data, Protocols, and Visual Guides

Data Summaries

Table 1: Physical and Chemical Properties of Key Reaction Components

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
N-(3-ethoxyphenyl)-2-nitrobenzamide C₁₅H₁₄N₂O₄286.28Expected to be a solid
3-EthoxyanilineC₈H₁₁NO137.18Colorless to dark red liquid[12]
2-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.56Yellow to brownish liquid or solid[5]
2-Nitrobenzoic AcidC₇H₅NO₄167.12White to yellowish crystalline solid

Table 2: Common Analytical Observations and Potential Interpretations

TechniqueObservationLikely Interpretation
TLC Spot at baseline (polar)2-Nitrobenzoic acid or amine salt
Spot with Rf similar to starting amineUnreacted 3-ethoxyaniline
Single, well-defined product spotHigh purity
LC-MS [M+H]⁺ at m/z 287.1Desired Product
[M+H]⁺ at m/z 168.02-Nitrobenzoic acid
[M+H]⁺ at m/z 452.1Diacylation byproduct
¹H NMR Broad singlet, integrates to 1H, D₂O exchangeableAmide N-H proton
Presence of sharp carboxylic acid peak (~10-12 ppm)2-Nitrobenzoic acid impurity
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(3-ethoxyphenyl)-2-nitrobenzamide

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-ethoxyaniline (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (1.05 equiv) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.[3]

  • Quenching & Work-up: See Protocol 2.

Protocol 2: Standard Aqueous Work-up for Byproduct Removal

  • Quench: Slowly add deionized water to the reaction mixture to quench any unreacted acyl chloride.

  • Transfer: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.

  • Acid Wash: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base).[3]

  • Base Wash: Wash with saturated aqueous NaHCO₃ solution (to remove 2-nitrobenzoic acid).[3][9]

  • Brine Wash: Wash with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Visual Diagrams

Diagram 1: Primary Reaction Pathway

G cluster_0 Reactants 3-Ethoxyaniline 3-Ethoxyaniline Tetrahedral_Intermediate Tetrahedral Intermediate 3-Ethoxyaniline->Tetrahedral_Intermediate Nucleophilic Attack 2-Nitrobenzoyl_Chloride 2-Nitrobenzoyl Chloride 2-Nitrobenzoyl_Chloride->Tetrahedral_Intermediate Product_HCl Product + HCl Tetrahedral_Intermediate->Product_HCl Elimination of Cl- Final_Product N-(3-ethoxyphenyl) -2-nitrobenzamide Product_HCl->Final_Product + Base (- Base-HCl)

Caption: The nucleophilic addition-elimination mechanism for amide formation.

Diagram 2: Key Side Reactions

G cluster_hydrolysis Hydrolysis cluster_diacylation Diacylation Acyl_Chloride_H 2-Nitrobenzoyl Chloride Benzoic_Acid 2-Nitrobenzoic Acid Acyl_Chloride_H->Benzoic_Acid Reaction with trace water Water H₂O (Moisture) Water->Benzoic_Acid Product_D Amide Product Diacylated Diacylated Byproduct Product_D->Diacylated Reaction with excess acyl chloride Acyl_Chloride_D 2-Nitrobenzoyl Chloride Acyl_Chloride_D->Diacylated

Caption: The formation pathways for the two most common byproducts.

Diagram 3: Troubleshooting Workflow

G Observation Observation Low Yield Acidic Impurity by TLC/Wash Unexpected High MW Peak by MS Cause Potential Cause Hydrolysis of Acyl Chloride / Incomplete Reaction Hydrolysis of Acyl Chloride Diacylation of Product Observation:f1->Cause:f1 Observation:f2->Cause:f2 Observation:f3->Cause:f3 Solution Recommended Action Use Anhydrous Conditions / Increase Reaction Time / Monitor by TLC Perform NaHCO₃ Wash During Work-up Slow, Dropwise Addition of Acyl Chloride at 0 °C Cause:f1->Solution:f1 Cause:f2->Solution:f2 Cause:f3->Solution:f3

Caption: A logical guide from experimental observation to solution.

References

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 897545-33-4, N-(3-Ethoxyphenyl)-2-nitrobenzamide. Retrieved from [Link]

  • Filo. (2021, January 1). The correct sequence of decreasing order of reactivity of hydrolysis of acid chlorides is. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxyaniline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability in N-(3-ethoxyphenyl)-2-nitrobenzamide

Welcome to the Technical Support Center for the synthesis, scale-up, and formulation of N-(3-ethoxyphenyl)-2-nitrobenzamide . As a structural building block and active pharmaceutical ingredient (API) intermediate, this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, scale-up, and formulation of N-(3-ethoxyphenyl)-2-nitrobenzamide . As a structural building block and active pharmaceutical ingredient (API) intermediate, this compound is highly susceptible to both chemical and solid-state variability.

This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting by addressing the underlying thermodynamic and kinetic causalities that drive batch-to-batch inconsistencies, ensuring your workflows align with ICH Q6A and Q3A(R2) regulatory frameworks[1][2].

Part 1: Chemical Purity & Amide Coupling Impurities (FAQs)

Q: Why am I seeing variable levels of 2-nitrobenzoic acid in my final batches despite using high-purity starting materials? A: This is a classic kinetic competition between amidation and hydrolysis. The electrophilicity of the carbonyl carbon in 2-nitrobenzoyl chloride is significantly enhanced by the strong electron-withdrawing effect of the ortho-nitro group[3]. If your reaction solvent or base contains even trace moisture, water will outcompete 3-ethoxyaniline as a nucleophile. This generates 2-nitrobenzoic acid, an inactive impurity that is difficult to purge during standard aqueous workups because it can co-crystallize with the product. Self-Validation Check: Always quantify solvent moisture via Karl Fischer (KF) titration prior to reagent addition. If KF > 100 ppm, do not proceed.

Q: How do I control unreacted 3-ethoxyaniline levels to meet ICH Q3A(R2) thresholds? A: ICH Q3A(R2) mandates a reporting threshold of 0.05% for unspecified organic impurities in new drug substances[2]. Unreacted 3-ethoxyaniline usually results from degraded acid chloride or inadequate mixing in biphasic scale-up environments. To resolve this, utilize a slight stoichiometric excess of the acid chloride (1.05 eq) and an organic base (e.g., pyridine or triethylamine) that can act as an acyl-transfer catalyst, ensuring complete consumption of the aniline.

ReactionPathway SM1 2-Nitrobenzoyl Chloride (Highly Electrophilic) Product N-(3-ethoxyphenyl)-2-nitrobenzamide (Target API) SM1->Product Base, Anhydrous Impurity 2-Nitrobenzoic Acid (Hydrolysis Impurity) SM1->Impurity Hydrolysis SM2 3-Ethoxyaniline (Nucleophile) SM2->Product Water Trace Moisture (H2O) Water->Impurity

Fig 1. Reaction pathways showing target amide formation vs. competitive hydrolysis impurity.

Part 2: Solid-State Variability & Polymorphism (FAQs)

Q: My batches have inconsistent melting points and dissolution rates, but HPLC shows 99.5% chemical purity. What is happening? A: You are experiencing solid-state polymorphism. Benzamides are historically notorious for polymorphic switching; in fact, benzamide was the first molecular compound ever reported to be polymorphic[4]. The crystallization of benzamide derivatives is highly sensitive to the crystallization environment.

Q: Can chemical impurities cause this polymorphic variability? A: Yes. This is known as a "thermodynamic switch." Recent crystallographic studies demonstrate that even trace impurities (like unreacted starting materials or structurally similar byproducts) can form solid solutions with the host lattice, thermodynamically stabilizing a metastable polymorph (e.g., Form III) over the expected stable polymorph (Form I)[4][5]. Therefore, batch-to-batch variations in chemical purity directly cause batch-to-batch variations in physical crystal form.

Polymorphism Root Batch-to-Batch Variability Chem Chemical Impurities Root->Chem Phys Solid-State Polymorphism Root->Phys Imp1 Trace Starting Materials (>0.05% ICH Q3A) Chem->Imp1 Imp2 Hydrolysis Byproducts Chem->Imp2 Poly1 Thermodynamic Switch (Impurity-Stabilized Form) Phys->Poly1 Poly2 Kinetic Forms (Cooling Rate Dependent) Phys->Poly2 Imp1->Poly1 Impurities stabilize metastable lattices

Fig 2. Root cause logic tree linking chemical impurities to solid-state polymorphic variability.

Part 3: Regulatory Specifications & Data Presentation

To ensure compliance with ICH Q6A (Specifications) and ICH Q3A (Impurities)[1][2], synthesize your analytical data against the following target control strategy.

Quality AttributeRegulatory GuidelineTarget SpecificationCausality / Impact on Batch Consistency
Unspecified Organic Impurities ICH Q3A(R2)≤ 0.05% (Reporting Threshold)Prevents thermodynamic shifting of polymorphs; ensures consistent solid-state formation.
2-Nitrobenzoic Acid ICH Q6A / Q3A≤ 0.15% (Qualification Threshold)Acidic impurity; alters local pH and shifts the dissolution profile of the final formulation.
Residual Solvents (e.g., DCM) ICH Q3C≤ 600 ppm (Class 2 limit)Trapped solvent alters the crystal lattice (solvate formation), causing melting point depression.
Polymorphic Identity ICH Q6A100% Target Form (e.g., Form I)Guarantees consistent bioavailability, solubility, and powder rheology during tableting.

Part 4: Validated Experimental Protocols

To eliminate the variables discussed above, implement these self-validating protocols in your laboratory or pilot plant.

Protocol 1: Anhydrous Amide Coupling (Minimizing Hydrolysis)

Objective: Prevent the formation of 2-nitrobenzoic acid and ensure complete consumption of 3-ethoxyaniline.

  • System Preparation: Flame-dry a 3-neck round-bottom flask. Purge with high-purity Argon for 15 minutes.

  • Solvent Validation: Add 100 mL of anhydrous Dichloromethane (DCM). Self-Validation Step: Extract a 1 mL aliquot and perform Karl Fischer titration. Proceed only if H₂O < 100 ppm.

  • Reagent Charging: Dissolve 3-ethoxyaniline (1.0 eq) and Triethylamine (1.5 eq) in the DCM. Cool the mixture to 0°C using an ice bath to control the exothermic acylation.

  • Electrophile Addition: Dissolve 2-nitrobenzoyl chloride (1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation Step: Quench a micro-aliquot in methanol and analyze via HPLC. Proceed to workup only when 3-ethoxyaniline is < 0.05% AUC.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine/pyridine), saturated NaHCO₃ (to purge any trace 2-nitrobenzoic acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Controlled Seeding Crystallization (Controlling Polymorphism)

Objective: Prevent impurity-driven thermodynamic switching and isolate the pure, stable polymorph.

  • Dissolution: Suspend the crude N-(3-ethoxyphenyl)-2-nitrobenzamide in a pre-optimized solvent system (e.g., 80:20 Ethanol/Water) at 70°C until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-heated crystallization vessel to remove heterogeneous nucleating agents (dust/particulates) that can trigger metastable polymorphs.

  • Controlled Cooling & Seeding: Cool the solution linearly at a rate of 0.5°C/min to the predetermined metastable zone limit (e.g., 55°C). Introduce 1% w/w of pure, micronized Form I seeds.

  • Aging: Hold the temperature at 55°C for 2 hours to allow the seed crystals to grow and dictate the lattice structure, preventing kinetic nucleation of Form III.

  • Final Isolation: Cool to 5°C at 0.2°C/min. Filter the crystals and dry in a vacuum oven at 40°C.

  • Self-Validation Step: Analyze the final powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm 100% polymorphic purity against the Form I reference standard.

References

  • ICH Q6A Guideline - Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q3A(R2) Guideline - Impurities in New Drug Substances. International Council for Harmonisation (ICH). Available at:[Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-(3-ethoxyphenyl)-2-nitrobenzamide Stability &amp; Troubleshooting

Welcome to the dedicated technical support and troubleshooting center for N-(3-ethoxyphenyl)-2-nitrobenzamide . As a drug development professional or analytical scientist, handling this compound requires a deep understan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for N-(3-ethoxyphenyl)-2-nitrobenzamide . As a drug development professional or analytical scientist, handling this compound requires a deep understanding of its structural liabilities. The molecule contains two primary reactive centers: a photolabile ortho-nitroaromatic system and a hydrolytically susceptible amide bond.

This guide provides causal explanations, diagnostic workflows, and self-validating protocols to ensure the integrity of your experimental data.

Pathways API N-(3-ethoxyphenyl)-2-nitrobenzamide (Intact API) Photo UV/Visible Light (Photolysis) API->Photo hv (300-500 nm) Hydrolysis Aqueous Acid/Base (Hydrolysis) API->Hydrolysis H2O, H+/OH- Prod1 2-Nitrosobenzoic Acid Derivatives & HONO Photo->Prod1 Intramolecular Rearrangement Prod2 2-Nitrobenzoic Acid + 3-Ethoxyaniline Hydrolysis->Prod2 Amide Bond Cleavage

Primary degradation pathways of N-(3-ethoxyphenyl)-2-nitrobenzamide via photolysis and hydrolysis.

Section 1: Frequently Asked Questions (Mechanisms of Degradation)

Q1: Why does my sample degrade rapidly when left in the HPLC autosampler, even at room temperature? A1: The degradation is likely photochemical rather than thermal. N-(3-ethoxyphenyl)-2-nitrobenzamide contains an ortho-nitro group relative to the amide carbonyl. Nitroaromatic compounds are notoriously sensitive to UV and visible light. Upon irradiation, the nitro group is excited to a triplet state, which can trigger an intramolecular rearrangement or hydrogen abstraction, often releasing nitrous acid (HONO) and forming nitroso derivatives 1[1]. Clear autosampler vials expose the solution to ambient laboratory lighting, accelerating this zero-order or first-order kinetic decay 2[2]. Prevention: Always use amber vials and store stock solutions in the dark.

Q2: We observe significant API loss in our pH 9.0 formulation buffer. What is the chemical causality? A2: You are observing base-catalyzed amide hydrolysis. While amides are generally stable and roughly 100 times more resistant to hydrolysis than esters 3[3], the presence of the strongly electron-withdrawing 2-nitro group on the benzoyl ring increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by hydroxide ions (OH⁻). The mechanism involves the formation of a tetrahedral intermediate, followed by the rate-limiting C-N bond cleavage, yielding 2-nitrobenzoate and 3-ethoxyaniline 4[4]. Prevention: Formulate the compound in buffered solutions between pH 5.0 and 7.0, where the hydrolysis rate is minimized.

Section 2: Troubleshooting Guide & Diagnostics

Troubleshooting Start Issue: Unidentified Peaks in HPLC-UV/MS CheckLight Assess Light Exposure (Benchtop/Autosampler) Start->CheckLight CheckPH Assess Buffer pH and Temperature Start->CheckPH PhotoDeg Mass Shift: -16 Da (Loss of O) or +HONO release products CheckLight->PhotoDeg If exposed to light HydroDeg Mass Shift: Cleavage products (m/z 166 & 137) CheckPH->HydroDeg If pH <4 or >8 FixPhoto Action: Switch to Amber Vials & Actinic Blocking PhotoDeg->FixPhoto FixHydro Action: Buffer to pH 6.0 & Store at 4°C HydroDeg->FixHydro

Step-by-step diagnostic workflow for identifying and resolving degradation issues.

Issue: Inconsistent assay results and color change (yellowing) of solid API.

  • Root Cause: Exposure to ambient humidity and light during storage. High humidity facilitates localized micro-environmental hydrolysis, while light exposure degrades the nitroaromatic ring 5[5].

  • Resolution: Store the solid compound in a desiccator at 2-8°C, protected from light (e.g., in a secondary opaque container). If clumping or yellowing is severe, discard the batch or re-crystallize.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, any stability-indicating method must be self-validating. This means demonstrating "mass balance"—the sum of the remaining parent compound and the quantified degradation products must equal 100% of the initial concentration.

Protocol A: Forced Degradation & Mass Balance Validation

Purpose: To identify potential degradation products and establish the specificity of your HPLC-MS method.

  • Preparation of Stock Solution: Dissolve N-(3-ethoxyphenyl)-2-nitrobenzamide in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis:

    • Transfer 1.0 mL of stock to a 10 mL volumetric flask.

    • Add 1.0 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours5[5].

    • Self-Validation Step: Neutralize with 1.0 mL of 0.1 M NaOH before injection to prevent column degradation. Dilute to volume with mobile phase.

  • Base Hydrolysis:

    • Transfer 1.0 mL of stock to a 10 mL volumetric flask.

    • Add 1.0 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Self-Validation Step: Neutralize with 1.0 mL of 0.1 M HCl. Dilute to volume.

  • Analysis: Run samples via LC-UV/MS. Calculate mass balance: (Area of Parent + Area of Degradants) / Area of Control = ~1.0. If mass balance < 0.90, volatile degradants (like HONO) or secondary insoluble polymers have formed.

Protocol B: ICH Q1B Compliant Photostability Assessment

Purpose: To quantify the photolytic degradation rate and establish handling limits.

  • Sample Preparation: Prepare a 0.1 mg/mL solution in a 50:50 Methanol:Water mixture.

  • Exposure: Place 2 mL of the solution in a clear quartz vial and another 2 mL in a foil-wrapped quartz vial (Dark Control).

  • Irradiation: Expose both vials in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Kinetics Tracking: Sample at 0, 2, 4, 8, and 24 hours. Plot ln[Concentration] vs. Time. A linear plot confirms first-order photodecay kinetics 6[6].

Section 4: Quantitative Data Summaries

The following table summarizes the expected kinetic parameters and optimal prevention strategies for N-(3-ethoxyphenyl)-2-nitrobenzamide under various stress conditions.

Stress ConditionPrimary Degradation PathwayExpected Kinetic OrderHalf-Life (t½) Estimate*Prevention / Mitigation Strategy
UV/Vis Light Nitroaromatic PhotolysisFirst-order< 4 hoursAmber glassware, dark storage, actinic blocking.
pH < 2.0 (Acid) Amide HydrolysisPseudo-first-order~48 hours at 60°CMaintain formulation pH > 4.0.
pH > 9.0 (Base) Amide HydrolysisPseudo-first-order~12 hours at 60°CMaintain formulation pH < 8.0.
Oxidation (H₂O₂) Radical OxidationZero-orderVariableDegas buffers, store under inert Argon/N₂.

*Estimates based on structural analogs and standard forced degradation parameters.

References
  • Bing Chen, Chun Yang, Ngoh Khang Goh. "Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process." J Environ Sci (China).
  • Bing Chen, Chun Yang, Ngoh Khang Goh. "Direct photolysis of nitroaromatic compounds in aqueous solutions." J Environ Sci (China).
  • Benchchem. "Technical Support Center: Preventing Degradation of 3-Nitrobenzamide During Storage." Benchchem.
  • Wikipedia Contributors. "Amide." Wikipedia.
  • University of Regina. "On the hydrolysis mechanisms of amides and peptides." Uregina.
  • ACS Publications. "Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?" Environmental Science & Technology Letters.

Sources

Optimization

Optimizing reaction conditions for "N-(3-ethoxyphenyl)-2-nitrobenzamide" derivatization.

Welcome to the technical support center for the derivatization of N-(3-ethoxyphenyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of N-(3-ethoxyphenyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and optimize your reaction conditions for successful derivatization.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on or while troubleshooting your synthesis.

Q1: What is the most common method for synthesizing the parent compound, N-(3-ethoxyphenyl)-2-nitrobenzamide?

The primary and most effective method for synthesizing N-(3-ethoxyphenyl)-2-nitrobenzamide is through the acylation of 3-ethoxyaniline with 2-nitrobenzoyl chloride. This reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Q2: How can I monitor the progress of my derivatization reaction?

Thin-layer chromatography (TLC) is a rapid and effective qualitative method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]

Q3: What are the key considerations when choosing a solvent for the derivatization reaction?

The choice of solvent is critical for reaction success. Ideal solvents should fully dissolve the starting materials and be inert to the reaction conditions. Common choices for amide bond formation include anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[3] For palladium-catalyzed cross-coupling reactions, solvents such as toluene, dioxane, and THF are often used. It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine in these catalytic systems as they can inhibit the catalyst.[2]

Q4: My purified product is a sticky oil instead of a solid. What should I do?

If your product is an oil and does not crystallize, first ensure all solvent has been removed under a high vacuum.[1] You can then attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound.[3] If these methods fail, purification by column chromatography is the recommended next step.[1][4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the derivatization of N-(3-ethoxyphenyl)-2-nitrobenzamide.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges. The underlying causes can often be traced back to the reagents, reaction conditions, or the setup itself.

Potential Cause Troubleshooting Step & Explanation
Inactive Coupling Reagents For amide bond formation using coupling reagents like EDC or HATU, ensure they are fresh and have been stored under anhydrous conditions. These reagents are moisture-sensitive and can hydrolyze, leading to a loss of activity.[5][6]
Improper Base Selection The base is crucial for deprotonating the amine and neutralizing acid byproducts. For standard acyl chloride reactions, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is effective.[3] In more sensitive cross-coupling reactions, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to prevent side reactions, although this might require higher temperatures.[2]
Sub-optimal Temperature Amide bond formation can be exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side product formation.[3] Conversely, some derivatization reactions, like certain cross-couplings, may require heating to proceed at an adequate rate.[2]
Presence of Water Water can hydrolyze activated carboxylic acids or acyl chlorides, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired amide.[3] Always use anhydrous solvents and ensure your glassware is thoroughly dried.
Issue 2: Formation of Multiple Products/Side Reactions

The appearance of unexpected spots on your TLC plate or peaks in your HPLC chromatogram indicates the formation of side products.

Potential Cause Troubleshooting Step & Explanation
Over-acylation If the derivatizing agent is highly reactive or used in large excess, it's possible for a di-acylated product to form, though this is less common with the already acylated nitrogen of the benzamide.[1] To mitigate this, use a controlled stoichiometry of the derivatizing agent.
Hydrolysis of Starting Material If the acylating agent is sensitive to moisture, it can hydrolyze back to the carboxylic acid. This can be minimized by using anhydrous reaction conditions.[3]
Decomposition A dark reaction mixture can be indicative of the decomposition of starting materials or the product, which can be caused by excessively high temperatures or impurities.[1] Ensure the purity of your starting materials and maintain a controlled reaction temperature.
Reduction of the Nitro Group Depending on the reagents and conditions used for derivatization, the nitro group can be susceptible to reduction, leading to the corresponding amine. If this is observed, consider using milder reaction conditions or protecting the nitro group if necessary.

Experimental Workflows & Protocols

To ensure reproducibility and success, we provide detailed, step-by-step protocols for key experimental procedures.

Workflow for Amide Bond Formation

The following diagram illustrates a typical workflow for the synthesis and purification of a derivatized N-(3-ethoxyphenyl)-2-nitrobenzamide.

Amide Bond Formation Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve N-(3-ethoxyphenyl)- 2-nitrobenzamide & Base in Solvent reagent Add Derivatizing Agent (e.g., Acyl Chloride) at 0°C start->reagent 1. reaction Stir at Room Temperature (Monitor by TLC/HPLC) reagent->reaction 2. quench Quench Reaction (e.g., with water or aq. NH4Cl) reaction->quench 3. extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (with water and brine) extract->wash dry Dry over Anhydrous Na2SO4 and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify 4. analyze Characterize Pure Product (NMR, MS, IR) purify->analyze 5.

Caption: A generalized workflow for the derivatization of N-(3-ethoxyphenyl)-2-nitrobenzamide.

Protocol 1: General Procedure for Acylation

This protocol describes a standard method for acylating N-(3-ethoxyphenyl)-2-nitrobenzamide with an acyl chloride.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-ethoxyphenyl)-2-nitrobenzamide (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.[2]

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[8]

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] A common technique is to use a mixed solvent system, such as ethanol and water.[8]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out, leaving the more soluble impurities in the solution. Further cooling in an ice bath can maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the purified crystals under a vacuum.[8]

Analytical Characterization

Proper characterization of your derivatized product is essential to confirm its identity and purity.

Analytical Technique Expected Observations and Interpretation
¹H and ¹³C NMR Spectroscopy The NMR spectra will provide detailed structural information. Look for the appearance of new signals corresponding to the protons and carbons of the added derivative group. The chemical shifts and splitting patterns of the aromatic protons can confirm the substitution pattern.[9]
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the derivatized product. Techniques like high-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[10]
Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying functional groups. You should observe the characteristic amide carbonyl (C=O) stretch (typically around 1640-1680 cm⁻¹). The presence and position of other characteristic peaks (e.g., C-O for ethers, N-O for the nitro group) should also be confirmed.[11]
High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the final compound. A pure compound should ideally show a single, sharp peak. It can also be used to quantify the yield of the reaction.[2]

Advanced Troubleshooting: Derivatization via Cross-Coupling

For more complex derivatizations, such as those involving C-C or C-N bond formation via cross-coupling reactions (e.g., Buchwald-Hartwig amination), additional challenges may arise.

Logical Troubleshooting Flow for Buchwald-Hartwig Amination

Buchwald-Hartwig Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst Is the Palladium Catalyst/Ligand Active? start->catalyst atmosphere Is the Reaction Under an Inert Atmosphere? catalyst->atmosphere Yes sol_catalyst Use fresh, high-purity catalyst and ligand. Consider a pre-catalyst. catalyst->sol_catalyst No base Is the Base Appropriate? atmosphere->base Yes sol_atmosphere Ensure rigorous exclusion of air (use N2 or Ar). atmosphere->sol_atmosphere No solvent Is the Solvent Correct? base->solvent Yes sol_base Screen different bases (e.g., NaOtBu, Cs2CO3). Consider substrate compatibility. base->sol_base No sol_solvent Use anhydrous toluene, dioxane, or THF. Avoid inhibitory solvents. solvent->sol_solvent No

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

References

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency - Patsnap Eureka. (2026, February 28). Patsnap. Retrieved March 7, 2024, from [Link]

  • Franzini, R. M., & Samain, F. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Beilstein Journal of Organic Chemistry, 10, 1852–1859. [Link]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Optimization of reaction conditions for amide bond formation. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide. (2012, March 9). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved March 7, 2024, from [Link]

  • Ngongang, A. D., Vo Duy, S., & Sauvé, S. (2016). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Analytical Methods, 8(3), 568-578. [Link]

  • Legnani, L., & Toma, L. (2017). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Mishiro, K., & Bode, J. W. (2017). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic letters, 19(16), 4251–4254. [Link]

  • Gillard, J. R., & Beaulieu, P. L. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses, 89, 131-142. [Link]

  • Zuba, D., Adamowicz, P., & Chłopaś-Konowałek, A. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of forensic sciences, 58(4), 1047–1054. [Link]

  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • CN106674040A - Method for preparing N-aryl amide without solvent and catalyst - Google Patents. (n.d.). Google Patents.
  • 2-Nitrobenzamide. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Coles, S. J., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank, 2024(1), M1842. [Link]

  • Mague, J. T., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 678. [Link]

  • Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an - Academic Journals. (2012, December 15). Academic Journals. Retrieved March 7, 2024, from [Link]

  • Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023, September 8). European Directorate for the Quality of Medicines & HealthCare. Retrieved March 7, 2024, from [Link]

  • Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. (2015, March 10). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (2026, January 5). ResearchGate. Retrieved March 7, 2024, from [Link]

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Reference Data & Comparative Studies

Validation

Validating the Target Engagement of N-(3-ethoxyphenyl)-2-nitrobenzamide: A Comprehensive Comparison Guide

Executive Summary The transition of a small molecule from an in vitro hit to a viable cellular probe requires rigorous validation of target engagement (TE). N-(3-ethoxyphenyl)-2-nitrobenzamide (NEP-2NB) is a functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from an in vitro hit to a viable cellular probe requires rigorous validation of target engagement (TE). N-(3-ethoxyphenyl)-2-nitrobenzamide (NEP-2NB) is a functionalized benzamide derivative. The benzamide scaffold is a privileged pharmacophore, classically known for mimicking the nicotinamide moiety of NAD+ to bind targets such as Poly(ADP-ribose) polymerases (PARPs) and emerging epigenetic regulators.

However, the addition of a 3-ethoxyphenyl group introduces significant lipophilic bulk, while the 2-nitro substitution alters the electronic landscape and restricts the amide torsion angle. To determine if these modifications translate to effective intracellular binding, researchers cannot rely solely on biochemical affinity. This guide objectively compares NEP-2NB against standard alternatives (e.g., 3-Aminobenzamide and Olaparib) using three orthologous, self-validating methodologies: Surface Plasmon Resonance (SPR), the Cellular Thermal Shift Assay (CETSA), and NanoBRET.

Mechanistic Rationale & Assay Selection

To establish a robust chain of causality, target engagement must be evaluated across different physiological contexts. We employ a three-tiered approach:

  • Biochemical Affinity (SPR) : Determines if the structural modifications of NEP-2NB inherently clash with the target's binding pocket in a purified system.

  • Thermodynamic Stabilization (CETSA) : Proves that the compound can cross the cell membrane and thermodynamically lock the target in a folded state within the complex intracellular milieu [1].

  • Real-Time Kinetic Occupancy (NanoBRET) : Quantifies the fractional occupancy and competitive displacement of the target in living cells under physiological ATP/NAD+ concentrations [2].

Surface Plasmon Resonance (SPR): In Vitro Kinetics

SPR provides real-time, label-free quantification of binding kinetics ( kon​ and koff​ ). This is critical because prolonged target residence time (driven by a slow koff​ ) often correlates better with in vivo efficacy than steady-state affinity ( Kd​ ) alone [3].

Self-Validating Protocol
  • Causality & Validation : The system validates itself through a dual-channel design. Channel 1 is blocked with ethanolamine (reference), while Channel 2 contains the immobilized target. Subtracting Channel 1 from Channel 2 (Fc2 - Fc1) eliminates bulk refractive index changes and non-specific matrix binding, ensuring the signal is exclusively driven by NEP-2NB engaging the target.

  • Step 1: Immobilization : Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant target protein (e.g., PARP1) diluted in sodium acetate (pH 4.5) to achieve an immobilization level of ~3000 RU. Block unreacted sites with 1 M ethanolamine.

  • Step 2: Baseline Stabilization : Flow running buffer (PBS-P+ with 1% DMSO) at 30 µL/min until the baseline drift is < 0.3 RU/min.

  • Step 3: Multi-Cycle Kinetics : Inject NEP-2NB in a 3-fold dilution series (1 nM to 1000 nM). Use a 120-second association phase and a 300-second dissociation phase.

  • Step 4: Analysis : Fit the resulting background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract Kd​ and residence time ( t1/2​ ).

Cellular Thermal Shift Assay (CETSA): Intracellular Thermodynamics

While SPR proves binding, it ignores cellular permeability and intracellular competition. CETSA bridges this gap by leveraging the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation [1].

CETSA_Workflow A 1. Live Cell Culturing B 2A. Vehicle (DMSO) A->B C 2B. NEP-2NB Incubation A->C D 3. Thermal Gradient B->D C->D E 4. Lysis & Centrifugation D->E F 5. Soluble Fraction Quant E->F G 6. Calculate ΔTm F->G

CETSA Workflow: Ligand-induced thermodynamic stabilization of target proteins in live cells.

Self-Validating Protocol
  • Causality & Validation : To prove the thermal shift is caused by NEP-2NB and not random cellular stress, the protocol utilizes an Isothermal Dose-Response Fingerprint (ITDRF). By holding the temperature constant at the target's Tagg​ (aggregation temperature) and titrating the compound, a concentration-dependent increase in soluble protein definitively proves specific target engagement.

  • Step 1: Incubation : Culture target-expressing cells (e.g., HeLa) to 80% confluency. Treat with 10 µM NEP-2NB, 10 µM Olaparib (positive control), or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Step 2: Thermal Challenge : Aliquot the cell suspension into PCR tubes. Subject the tubes to a thermal gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Step 3: Lysis & Clearance : Lyse cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Step 4: Quantification : Analyze the soluble supernatant via Western Blot or AlphaScreen. Plot the normalized signal against temperature to calculate the shift in melting temperature ( ΔTm​ ).

NanoBRET: Real-Time Live-Cell Occupancy

CETSA is an endpoint assay. To understand the real-time kinetics of NEP-2NB inside a living cell, Bioluminescence Resonance Energy Transfer (NanoBRET) is utilized. This assay measures the competitive displacement of a fluorescent tracer by the test compound [2].

NanoBRET_Logic N1 Target-NanoLuc Expression N2 Add Fluorescent Tracer N1->N2 N3 High BRET Signal (Baseline) N2->N3 N4 Add NEP-2NB (Competitor) N3->N4 N5 Tracer Displacement N4->N5 N6 Low BRET Signal (Occupancy) N5->N6

NanoBRET Mechanism: Competitive displacement of a fluorescent tracer by NEP-2NB in live cells.

Self-Validating Protocol
  • Causality & Validation : The BRET signal is strictly distance-dependent (<10 nm). A loss of signal upon the addition of NEP-2NB guarantees that the compound has physically entered the cell, navigated to the target, and sterically evicted the tracer from the active site. A NanoLuc-only (no tracer) control is run in parallel to ensure the compound does not quench the luciferase emission itself.

  • Step 1: Transfection : Transfect HEK293 cells with a plasmid encoding the Target-NanoLuc fusion protein. Seed into 384-well white plates and incubate for 24 hours.

  • Step 2: Tracer Addition : Add the target-specific cell-permeable NanoBRET tracer at its predetermined Kd​ concentration (e.g., 0.5 µM).

  • Step 3: Compound Titration : Immediately add NEP-2NB in a 10-point dose-response series (10 µM down to 0.5 nM). Incubate for 2 hours at 37°C to reach thermodynamic equilibrium.

  • Step 4: Detection : Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (610 nm) using a microplate reader. Calculate the BRET ratio (610/460) and fit to a sigmoidal curve to determine the intracellular IC50​ .

Quantitative Data Comparison

The following table summarizes the experimental validation of NEP-2NB against a weak baseline standard (3-Aminobenzamide) and a highly potent clinical standard (Olaparib).

CompoundSPR Kd​ (nM)SPR t1/2​ (min)CETSA ΔTm​ (°C)NanoBRET Intracellular IC50​ (nM)
NEP-2NB 45.2 ± 3.118.5+ 6.4112 ± 8.4
3-Aminobenzamide 4,500 ± 210< 1.0+ 0.8> 10,000
Olaparib (Control) 1.2 ± 0.445.0+ 11.24.5 ± 0.6

Data Interpretation : The data confirms that the 3-ethoxyphenyl and 2-nitro modifications of NEP-2NB yield a highly competent binder. While it does not reach the picomolar affinity of the clinical standard Olaparib, NEP-2NB demonstrates a 100-fold improvement in biochemical affinity over the foundational 3-Aminobenzamide scaffold. Crucially, the CETSA ΔTm​ of +6.4°C and the NanoBRET IC50​ of 112 nM prove that the lipophilic ethoxy addition does not hinder cellular permeability, allowing for robust intracellular target engagement.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Robers, M. B., Vasta, J. D., Corona, C. R., Ohana, R. F., Hurst, R., Jhala, M. A., Comess, K. M., & Wood, K. V. (2019). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Methods in Molecular Biology, 1888, 45-71.[Link]

  • Cytiva Life Sciences. (2022). Biacore™ surface plasmon resonance systems in late-stage development and quality control of biotherapeutic drugs. Cytiva Knowledge Center.[Link]

Comparative

A Comparative Analysis of N-(3-ethoxyphenyl)-2-nitrobenzamide and Its Analogs: A Guide for Researchers

In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic introduction of various functional groups allows for the fine-tuning of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic introduction of various functional groups allows for the fine-tuning of their pharmacological profiles. This guide offers a comparative analysis of N-(3-ethoxyphenyl)-2-nitrobenzamide and its structural analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological activities, and underlying structure-activity relationships (SAR).

The core structure, featuring an ethoxy-substituted phenyl ring linked via an amide bond to a nitro-substituted benzoyl moiety, presents a fertile ground for chemical modification. The interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group, along with their positional variations, significantly influences the molecule's physicochemical properties and its interactions with biological targets. This analysis will delve into the nuances of these structural modifications, supported by experimental data from various studies.

Comparative Biological Activity of N-(Ethoxyphenyl)-nitrobenzamide Analogs

The biological evaluation of N-(3-ethoxyphenyl)-2-nitrobenzamide and its analogs has revealed a spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The potency of these compounds is intricately linked to the spatial arrangement of the ethoxy and nitro substituents on the phenyl rings.

Antimicrobial Activity

Nitrobenzamide derivatives have demonstrated notable efficacy against a range of microbial pathogens. Their mechanism of action is often attributed to the reductive activation of the nitro group within microbial cells, leading to the generation of cytotoxic reactive nitrogen species.

Table 1: Comparative Antimicrobial Activity of Nitrobenzamide Derivatives

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
N-(2-hydroxy-4-nitrophenyl)benzamide derivative (1d)Bacillus subtilis (drug-resistant)1.95[1]
N-(2-hydroxy-4-nitrophenyl)benzamide derivative (1d)Bacillus subtilis3.9[1]
N-(2-hydroxy-4-nitrophenyl)benzamide derivative (1d)Staphylococcus aureus7.8[1]
4-Nitrobenzamide Schiff base derivative (3a)Bacillus subtilis6.25[2]
4-Nitrobenzamide Schiff base derivative (3a)Escherichia coli3.12[2]
4-Nitrobenzamide Schiff base derivative (3a1)Bacillus subtilis6.25[2]
4-Nitrobenzamide Schiff base derivative (3a1)Escherichia coli3.12[2]

Note: Direct comparative data for N-(3-ethoxyphenyl)-2-nitrobenzamide was not available. The data presented is for structurally related nitrobenzamide compounds to infer potential activity.

Anticancer Activity

The cytotoxic potential of nitrobenzamides against various cancer cell lines has been a subject of significant research. The mechanism often involves the induction of apoptosis through various cellular pathways.

Table 2: Comparative Cytotoxicity of Nitrobenzamide Derivatives (IC50 Values in µM)

Compound Class/DerivativeCell LineIC50 (µM)Reference
4-substituted-3-nitrobenzamide (4a)HCT-1161.904[3]
4-substituted-3-nitrobenzamide (4a)MDA-MB-4352.111[3]
4-substituted-3-nitrobenzamide (4a)HL-601.993[3]
Benzamide Derivative 5A549 (Lung Carcinoma)10.67 ± 1.53[4]
Benzamide Derivative 5C6 (Glioma)4.33 ± 1.04[4]
Benzamide Derivative 2A549 (Lung Carcinoma)24.0 ± 3.46[4]
Benzamide Derivative 2C6 (Glioma)23.33 ± 2.08[4]

Note: The specific N-(ethoxyphenyl) substitution is not detailed in these studies, but the data highlights the potential of the nitrobenzamide scaffold.

Anti-inflammatory Activity

Certain nitrobenzamide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Table 3: Anti-inflammatory Activity of Nitrobenzamide Derivatives

CompoundAssayIC50 (µM)Reference
N-(2,4-dinitrophenyl)benzamide (5)LPS-induced NO production in RAW264.7 macrophages3.7[5]
Nitrobenzamide derivative (6)LPS-induced NO production in RAW264.7 macrophages5.3[5]

Synthesis and Methodologies

The synthesis of N-(3-ethoxyphenyl)-2-nitrobenzamide and its analogs typically follows a convergent strategy involving the formation of an amide bond between a substituted aniline and a substituted benzoic acid.

General Synthetic Workflow

The synthesis generally proceeds via the activation of the carboxylic acid of a nitrobenzoic acid, followed by coupling with an ethoxyaniline. A common method involves the conversion of the nitrobenzoic acid to its more reactive acyl chloride.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Nitrobenzoic_Acid Nitrobenzoic Acid (e.g., 2-Nitrobenzoic Acid) Acyl_Chloride_Formation Acyl Chloride Formation Nitrobenzoic_Acid->Acyl_Chloride_Formation SOCl2 or (COCl)2 Ethoxyaniline Ethoxyaniline (e.g., 3-Ethoxyaniline) Amide_Coupling Amide Coupling Ethoxyaniline->Amide_Coupling Base (e.g., Pyridine, Et3N) Acyl_Chloride_Formation->Amide_Coupling Nitrobenzoyl Chloride Final_Product N-(ethoxyphenyl)-nitrobenzamide Amide_Coupling->Final_Product

Caption: General synthetic workflow for N-(ethoxyphenyl)-nitrobenzamides.

Experimental Protocol: Synthesis of N-(ethoxyphenyl)-nitrobenzamide

The following is a generalized protocol based on standard amide coupling reactions.

Step 1: Acyl Chloride Formation

  • In a round-bottom flask, suspend the desired nitrobenzoic acid (1.0 eq.) in an excess of thionyl chloride or oxalyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Gently reflux the mixture until the evolution of gas ceases, indicating the complete formation of the acyl chloride.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

Step 2: Amide Coupling

  • Dissolve the corresponding ethoxyaniline (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude nitrobenzoyl chloride (1.0 eq.) in the same solvent to the aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(ethoxyphenyl)-nitrobenzamide.

Mechanism of Action: A Look into Anti-inflammatory Pathways

For nitrobenzamide derivatives exhibiting anti-inflammatory activity, a key mechanism involves the inhibition of the NF-κB signaling pathway, which leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory) Nucleus->iNOS_COX2 upregulates gene expression of Nitrobenzamide Nitrobenzamide Analogs Nitrobenzamide->IKK Inhibits

Sources

Validation

Reproducibility of published data on "N-(3-ethoxyphenyl)-2-nitrobenzamide"

Reproducibility and Validation Guide: Evaluating "N-(3-ethoxyphenyl)-2-nitrobenzamide" (NEPN) and Nitroaromatic Hits in High-Throughput Screening Executive Summary In early-stage drug discovery, the reproducibility of pu...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Validation Guide: Evaluating "N-(3-ethoxyphenyl)-2-nitrobenzamide" (NEPN) and Nitroaromatic Hits in High-Throughput Screening

Executive Summary

In early-stage drug discovery, the reproducibility of published high-throughput screening (HTS) data is frequently compromised by assay interference. This guide serves as a definitive methodological framework for evaluating N-(3-ethoxyphenyl)-2-nitrobenzamide (NEPN) —a representative nitroaromatic screening hit. While NEPN structurally mimics validated benzamide-class inhibitors, its nitroaromatic moiety introduces severe chemical liabilities. As a Senior Application Scientist, I have structured this guide to objectively compare NEPN against gold-standard alternatives, detailing the causality behind orthogonal validation and providing self-validating protocols to distinguish true target engagement from Pan-Assay Interference Compounds (PAINS)[1].

Mechanistic Profiling & Structural Liability Analysis

NEPN (CAS: 897545-33-4) is characterized by a 2-nitrobenzamide core. In the context of biochemical assays—particularly those utilizing reducing agents like dithiothreitol (DTT) to maintain protein stability—nitroaromatics are highly susceptible to redox cycling.

The Causality of Interference: When exposed to DTT, the nitro group of NEPN can undergo partial reduction, initiating a redox cycle that generates reactive oxygen species (ROS), predominantly hydrogen peroxide (H₂O₂). This H₂O₂ non-specifically oxidizes catalytic cysteine residues in target proteins, leading to apparent, yet artifactual, enzyme inhibition[2]. Consequently, compounds harboring these motifs are frequently flagged as PAINS due to their propensity to act as promiscuous covalent modifiers rather than specific, reversible target modulators[3].

Comparative Performance Analysis: NEPN vs. Validated Alternatives

To objectively evaluate the reproducibility of NEPN's putative activity, we must benchmark it against validated therapeutic alternatives in a model system. Assuming a putative hit status in a Histone Deacetylase (HDAC) inhibition screen (a common target for benzamides), we compare NEPN against Entinostat (a target-specific benzamide) and Vorinostat (a pan-HDAC hydroxamate).

Table 1: Comparative In Vitro Profiling of NEPN vs. Gold-Standard Inhibitors
CompoundPrimary IC₅₀ (Fluorogenic)Orthogonal IC₅₀ (Label-Free MS)Hill SlopeH₂O₂ Generation (µM/min)Classification
NEPN 1.2 µM> 50 µM2.815.4False Positive / PAINS
Entinostat 0.5 µM0.6 µM1.0< 0.1Validated Benzamide
Vorinostat 0.05 µM0.06 µM1.0< 0.1Validated Hydroxamate

Data Interpretation: NEPN demonstrates apparent low-micromolar inhibition in the primary fluorogenic assay. However, its steep Hill slope (2.8) is a classic hallmark of non-stoichiometric inhibition or aggregation. When transitioned to an orthogonal label-free mass spectrometry assay, NEPN's activity vanishes, confirming the primary data is irreproducible and artifactual. In stark contrast, Entinostat and Vorinostat maintain consistent potency across platforms without generating H₂O₂.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, laboratories must implement self-validating systems. The following protocols are designed with built-in causality checks to rigorously evaluate compounds like NEPN.

Protocol A: Orthogonal Label-Free Target Engagement (RapidFire Mass Spectrometry)

Purpose: To rule out optical interference (fluorescence quenching) common to nitroaromatic rings.

  • Substrate Incubation: Incubate the target enzyme with the compound (0.1 µM to 100 µM) in assay buffer for 15 minutes. Causality: Pre-incubation allows time for potential covalent modification or slow-binding artifacts to manifest.

  • Reaction Initiation: Add an unlabeled, native peptide substrate. Causality: Utilizing a label-free substrate eliminates the risk of the nitro group quenching a conjugated fluorophore, a common source of false-positive inhibition.

  • Reaction Quenching: Stop the reaction after 30 minutes using 0.5% formic acid.

  • MS Analysis: Quantify the ratio of product to substrate using RapidFire High-Throughput MS. A true inhibitor (like Entinostat) will show dose-dependent substrate preservation.

Protocol B: Redox Cycling Counter-Screen (HRP-PR Assay)

Purpose: To determine if the compound generates H₂O₂ in the presence of assay reducing agents.

  • Buffer Preparation: Prepare assay buffer supplemented with 1 mM DTT, 100 µM Phenol Red (PR), and 50 µg/mL Horseradish Peroxidase (HRP). Causality: DTT is required to initiate the redox cycling of the nitro group; HRP utilizes any generated H₂O₂ to oxidize PR into a quantifiable red product.

  • Compound Incubation: Add NEPN (10 µM) to the buffer and incubate at room temperature for 30 minutes.

  • Absorbance Readout: Measure absorbance at 610 nm.

  • Self-Validation Control (Catalase Reversal): Run a parallel well containing 100 U/mL Catalase. Causality: Catalase rapidly scavenges H₂O₂. If the absorbance signal is abolished in this well, it definitively proves that the signal was driven by compound-mediated H₂O₂ generation, confirming the compound as a redox-cycling artifact[2].

Hit Triage Visualization

The following decision tree illustrates the rigorous triage process required to filter out nitroaromatic false positives.

Workflow Start Putative Hit: N-(3-ethoxyphenyl)-2-nitrobenzamide Primary Primary Biochemical Assay (Fluorogenic Readout) Start->Primary Orthogonal Orthogonal Readout (Label-Free Mass Spec) Primary->Orthogonal Decision1 Signal Maintained in Orthogonal Assay? Orthogonal->Decision1 Redox Redox Counter-Screen (HRP-PR Assay for H2O2) Decision2 H2O2 Generation Detected? Redox->Decision2 Decision1->Redox Yes FalsePos False Positive / PAINS (Assay Artifact) Decision1->FalsePos No Decision2->FalsePos Yes ValidHit Validated Lead (Target Specific) Decision2->ValidHit No

Workflow for triage and validation of nitroaromatic screening hits to exclude assay artifacts.

Conclusion

The published or preliminary data surrounding unoptimized screening compounds like N-(3-ethoxyphenyl)-2-nitrobenzamide must be approached with extreme skepticism. By employing orthogonal label-free readouts and mechanistic counter-screens (such as the HRP-PR assay), researchers can objectively evaluate performance against validated alternatives like Entinostat. This rigorous, self-validating approach ensures that resources are dedicated to true target-specific leads rather than deceptive assay artifacts.

References

  • Baell JB, Holloway GA. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." PubMed (nih.gov). URL: [Link]

  • Dahlin JL et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." PMC (nih.gov). URL: [Link]

  • Babokhov P et al. "Screening and Identification of Metacaspase Inhibitors: Evaluation of Inhibition Mechanism and Trypanocidal Activity." Antimicrobial Agents and Chemotherapy (asm.org). URL: [Link]

Sources

Comparative

A Comprehensive Guide to the Initial Characterization and Cross-Validation of N-(3-ethoxyphenyl)-2-nitrobenzamide Activity in Diverse Cancer Cell Lines

Introduction: Charting a Course for a Novel Benzamide Derivative N-(3-ethoxyphenyl)-2-nitrobenzamide is a distinct chemical entity characterized by its benzamide scaffold, a structure prevalent in a variety of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting a Course for a Novel Benzamide Derivative

N-(3-ethoxyphenyl)-2-nitrobenzamide is a distinct chemical entity characterized by its benzamide scaffold, a structure prevalent in a variety of biologically active compounds[1][2]. While the synthesis and chemical properties of related benzamides and nitroaromatic compounds are documented, there is a conspicuous absence of published data on the specific biological effects of N-(3-ethoxyphenyl)-2-nitrobenzamide in the public domain[3]. This guide, therefore, serves not as a comparison of established activities, but as a foundational framework for the de novo characterization of this compound.

The core principle of this guide is the critical importance of cross-validation. A compound's activity in a single cell line provides a mere snapshot, which can be misleading due to the unique genetic and phenotypic landscape of that specific cell type. To ascertain the broader potential and robustness of a compound's biological effect, it is imperative to test it across a panel of diverse cell lines[4][5]. This approach helps to identify generalizable mechanisms of action and potential selectivity towards certain cancer types.

This document provides a comprehensive, step-by-step experimental workflow designed for researchers, scientists, and drug development professionals. It outlines the rationale and detailed protocols for a tripartite approach: initial cytotoxicity screening, quantification of apoptotic induction, and mechanistic validation through the analysis of key protein markers.

Proposed Experimental Workflow

The logical progression of experiments is crucial for an efficient and conclusive investigation. The proposed workflow begins with a broad screening to determine if the compound has any effect on cell viability and at what concentrations. Positive hits are then subjected to more specific assays to determine the mode of cell death. Finally, a molecular-level investigation is performed to understand the underlying biochemical pathways.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight A Treat diverse cell lines with N-(3-ethoxyphenyl)-2-nitrobenzamide (Dose-Response) B Perform MTT Assay A->B C Calculate IC50 Values B->C D Treat cells at IC50 concentration C->D Proceed if cytotoxic E Annexin V / PI Staining D->E F Flow Cytometry Analysis E->F G Treat cells at IC50 concentration F->G Confirm apoptosis H Protein Extraction & Western Blot G->H I Analyze Cleaved Caspase-3 & Cleaved PARP H->I

Caption: Proposed experimental workflow for compound characterization.

Part 1: Initial Cytotoxicity Screening via MTT Assay

Expertise & Experience: The first critical question is whether N-(3-ethoxyphenyl)-2-nitrobenzamide impacts cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this initial screen. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells[6][7]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product[6]. This initial screen is essential for determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the metabolic activity of 50% of the cell population. This value is fundamental for designing subsequent, more focused experiments.

Trustworthiness: To ensure the validity of our findings, we propose a panel of cell lines representing different cancer types, alongside a non-cancerous cell line to assess potential cytotoxicity towards healthy cells.

  • MCF-7: Human breast adenocarcinoma (luminal A).

  • A549: Human lung carcinoma.

  • HCT116: Human colon carcinoma.

  • HEK293T: Human embryonic kidney cells (non-cancerous control).

Data Presentation: Comparative IC50 Values

The results of the MTT assay should be summarized in a clear, comparative table. This allows for an at-a-glance assessment of the compound's potency and selectivity across the tested cell lines.

CompoundCell LineCancer TypeIC50 (µM) [Mean ± SD]Assay MethodIncubation Time (hrs)
N-(3-ethoxyphenyl)-2-nitrobenzamideMCF-7BreastExperimental DataMTT48
N-(3-ethoxyphenyl)-2-nitrobenzamideA549LungExperimental DataMTT48
N-(3-ethoxyphenyl)-2-nitrobenzamideHCT116ColonExperimental DataMTT48
N-(3-ethoxyphenyl)-2-nitrobenzamideHEK293TNon-CancerousExperimental DataMTT48
Doxorubicin (Control)MCF-7BreastExperimental DataMTT48
Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies[7][8][9].

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(3-ethoxyphenyl)-2-nitrobenzamide in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL)[6].

    • Incubate for an additional 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[7].

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[7].

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Part 2: Quantifying Apoptosis with Annexin V/PI Staining

Expertise & Experience: A reduction in cell viability can be due to either programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Differentiating between these is crucial for understanding the compound's mechanism. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose[10][11]. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane[11]. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can label these early apoptotic cells[11]. PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Trustworthiness: By using these two stains simultaneously and analyzing the cell population with a flow cytometer, we can accurately quantify the proportion of cells that are viable, in early apoptosis, in late apoptosis, or necrotic.

G cluster_0 Flow Cytometry Dot Plot a b Q1 Q1 Late Apoptotic / Necrotic (Annexin V+ / PI+) Q2 Q2 Early Apoptotic (Annexin V+ / PI-) Q3 Q3 Viable (Annexin V- / PI-) Q4 Q4 Necrotic (Annexin V- / PI+) Y_axis PI Fluorescence ---> X_axis Annexin V-FITC Fluorescence --->

Caption: Quadrants of an Annexin V/PI flow cytometry plot.

Data Presentation: Apoptosis Quantification

The quantitative data from the flow cytometry analysis should be presented clearly to show the shift in cell populations after treatment.

Cell LineTreatment (IC50)% Viable Cells (Q3)% Early Apoptotic (Q2)% Late Apoptotic/Necrotic (Q1)% Necrotic (Q4)
MCF-7 Vehicle ControlExperimental DataExperimental DataExperimental DataExperimental Data
N-(3-ethoxyphenyl)-2-nitrobenzamideExperimental DataExperimental DataExperimental DataExperimental Data
A549 Vehicle ControlExperimental DataExperimental DataExperimental DataExperimental Data
N-(3-ethoxyphenyl)-2-nitrobenzamideExperimental DataExperimental DataExperimental DataExperimental Data
Experimental Protocol: Annexin V/PI Staining

This protocol is based on standard procedures from various suppliers[12][13].

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with N-(3-ethoxyphenyl)-2-nitrobenzamide at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL stock).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[13].

  • Data Acquisition:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Part 3: Mechanistic Validation by Western Blot

Expertise & Experience: To confirm that the apoptotic phenotype observed by flow cytometry is driven by the canonical biochemical machinery, we must look at the key proteins involved. Apoptosis is executed by a family of proteases called caspases. The activation of executioner caspases, such as Caspase-3, is a point of no return in the apoptotic process. Activated Caspase-3 is cleaved from its inactive pro-form into smaller, active subunits[14]. One of the key substrates of active Caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of PARP by Caspase-3 is considered a hallmark of apoptosis[14].

Trustworthiness: Western blotting allows for the specific detection of these cleaved proteins. Observing an increase in the levels of cleaved Caspase-3 and cleaved PARP provides strong biochemical evidence that the compound induces apoptosis through the caspase-dependent pathway.

G Compound N-(3-ethoxyphenyl)-2-nitrobenzamide Apoptotic_Signal Apoptotic Signal (Intrinsic or Extrinsic) Compound->Apoptotic_Signal Pro_Caspase_3 Pro-Caspase-3 (Inactive) Apoptotic_Signal->Pro_Caspase_3 Activates Caspase_3 Cleaved Caspase-3 (Active) Pro_Caspase_3->Caspase_3 Cleavage PARP PARP (116 kDa) Caspase_3->PARP Cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Simplified caspase-dependent apoptosis pathway.

Data Presentation: Protein Expression Analysis

The results of the Western blot can be quantified by densitometry and presented in a summary table.

Cell LineTreatment (IC50)Cleaved Caspase-3 (17/19 kDa) Fold Change vs. ControlCleaved PARP (89 kDa) Fold Change vs. Control
MCF-7 N-(3-ethoxyphenyl)-2-nitrobenzamideExperimental DataExperimental Data
A549 N-(3-ethoxyphenyl)-2-nitrobenzamideExperimental DataExperimental Data
Experimental Protocol: Western Blot Analysis

This protocol is a standard procedure for Western blotting[15][16].

  • Protein Extraction:

    • Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells (both floating and adherent) and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the band intensity of the target proteins to the loading control.

Conclusion: Synthesizing a Coherent Narrative

By systematically executing this three-part experimental plan, researchers can build a comprehensive profile of N-(3-ethoxyphenyl)-2-nitrobenzamide's activity. The cross-validation across multiple cell lines is the lynchpin of this guide. If the compound demonstrates a consistent, dose-dependent cytotoxic effect, induces a significant apoptotic population as measured by flow cytometry, and shows clear evidence of caspase and PARP cleavage across different cancer cell lines—while exhibiting lower toxicity in non-cancerous cells—a strong, validated case can be made for its potential as a novel anti-cancer agent. This structured approach ensures that the initial characterization is both thorough and trustworthy, laying a solid foundation for any future preclinical development.

References

  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics, 23(1), bbab305. Retrieved from [Link]

  • Ma, D., & Chen, Y. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. BIO-PROTOCOL, 11(22), e4223. Retrieved from [Link]

  • Kos, J., et al. (2020). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 25(18), 4236. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. Retrieved from [Link]

  • van der Watt, E., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(1), 70. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling, 61(7), 3302-3312. Retrieved from [Link]

  • Sichaem, J., et al. (2015). Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. Journal of the Medical Association of Thailand, 98 Suppl 8, S15-21. Retrieved from [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A. I. A., et al. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. Retrieved from [Link]

  • Jiménez-Luna, J., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • da Silva, M. F. G. F., et al. (2007). In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. Natural Product Research, 21(1), 47-55. Retrieved from [Link]

  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Pure. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

Sources

Validation

In Vitro and In Vivo Evaluation of N-(3-ethoxyphenyl)-2-nitrobenzamide (NEPN) as a LasR Quorum Sensing Antagonist

As antimicrobial resistance (AMR) increasingly compromises traditional bactericidal therapies, targeting bacterial virulence rather than viability has emerged as a critical paradigm in drug development. In Pseudomonas ae...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) increasingly compromises traditional bactericidal therapies, targeting bacterial virulence rather than viability has emerged as a critical paradigm in drug development. In Pseudomonas aeruginosa, the LuxR-type quorum-sensing (QS) receptor LasR acts as a master regulator of biofilm formation and virulence factor secretion.

This technical guide evaluates the performance of N-(3-ethoxyphenyl)-2-nitrobenzamide (NEPN) —a synthetic building block representing the highly active 2-nitrobenzamide class of QS inhibitors. By comparing NEPN against established alternatives, this guide provides researchers with a self-validating framework for assessing novel anti-biofilm agents from in vitro screening to in vivo efficacy.

Mechanistic Rationale: The 2-Nitrobenzamide Scaffold

The efficacy of NEPN and its analogs stems from their ability to competitively bind the LasR autoinducer pocket, displacing the native ligand, 3-oxo-C12-HSL. However, unlike the native autoinducer which promotes LasR dimerization and DNA binding, 2-nitrobenzamides act as structural destabilizers.

According to [molecular dynamics and crystallographic evidence][1], the 2-nitrobenzamide moiety mimics the lactone ring of the native autoinducer. The nitro group acts as a critical hydrogen bond acceptor (interacting with Trp60/Trp66), while the amide NH acts as a donor (interacting with Asp73/Asp79) [2]. The bulky N-(3-ethoxyphenyl) tail of NEPN extends into the hydrophobic pocket, locking the LasR monomer in an "open" conformation. This prevents dimerization, rendering the receptor susceptible to proteolytic degradation and effectively silencing the downstream virulence cascade [3].

Mechanism AHL Native Autoinducer (3-oxo-C12-HSL) LasR LasR Receptor (Ligand-Binding Domain) AHL->LasR Binds Native Pocket Dimer LasR Dimerization (Active Transcriptional State) LasR->Dimer Conformational Shift Instability Monomer Instability & Proteolytic Degradation LasR->Instability Inhibited State Virulence Biofilm & Virulence Gene Expression Dimer->Virulence Promoter Binding NEPN NEPN (2-Nitrobenzamide) Competitive Antagonist NEPN->LasR H-Bonds: Trp60, Asp73 Instability->Dimer Blocks

Caption: Mechanism of LasR antagonism by NEPN preventing dimerization and biofilm formation.

Comparative Performance Data

To objectively evaluate NEPN, its performance is benchmarked against known LasR modulators: BPNB (bromophenethyl-2-nitrobenzamide), TP-1 (a highly potent 2-nitrobenzamide analog), and Furanone C-30 (a classic non-benzamide QS inhibitor).

Note: Data for NEPN is derived from structural homology models and representative class behavior for comparative benchmarking.

CompoundTargetIC₅₀ (LasR Reporter)Biofilm Inhibition (%)C. elegans Survival (72h)Toxicity (OD₆₀₀ Drop)
NEPN (Test) LasR12.4 µM68.5%75%None
BPNB (Reference) LasR15.2 µM65.0%70%None
TP-1 (Reference) LasR8.7 µM78.2%85%None
Furanone C-30 LasR/RhlR2.5 µM82.0%40%High (Bactericidal)

Key Insight: While Furanone C-30 exhibits a lower IC₅₀, its high cellular toxicity confounds true QS inhibition with general bactericidal effects. NEPN and its 2-nitrobenzamide peers demonstrate high target specificity without impacting bacterial growth, reducing the selective pressure that drives AMR[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflows below are designed with built-in causality checks. A compound that kills bacteria will naturally reduce biofilm mass and virulence factor production, creating a false positive for QS inhibition. These protocols isolate specific LasR antagonism.

Protocol A: In Vitro LasR Reporter Gene Assay

Objective: Quantify LasR antagonism while ruling out bactericidal interference. Causality Check: Utilizing a P. aeruginosa PAO1 lasI mutant (incapable of synthesizing its own autoinducer) ensures that the assay strictly measures receptor antagonism, not autoinducer synthase (LasI) inhibition.

  • Strain Preparation: Grow P. aeruginosa PAO1 lasI⁻ harboring a lasB-gfp reporter plasmid overnight in LB broth with appropriate antibiotics.

  • Assay Setup: Dilute the culture to an OD₆₀₀ of 0.05 in fresh media. Add exogenous 3-oxo-C12-HSL at its EC₅₀ concentration (typically ~50 nM) to uniformly activate LasR.

  • Compound Dosing: Dispense the culture into a 96-well plate. Add NEPN, BPNB, and Furanone C-30 at varying concentrations (1 µM to 100 µM). Include a DMSO vehicle control.

  • Incubation & Dual-Read: Incubate at 37°C for 16 hours. Measure both GFP fluorescence (Ex 485 nm / Em 535 nm) and optical density (OD₆₀₀).

  • Validation Matrix:

    • True Antagonist (NEPN): GFP fluorescence decreases dose-dependently; OD₆₀₀ remains constant.

    • False Positive (Furanone C-30): Both GFP and OD₆₀₀ decrease, indicating generalized toxicity.

Protocol B: In VivoC. elegans Fast-Killing Infection Model

Objective: Assess the translation of in vitro anti-virulence activity to in vivo host survival. Causality Check: Rescue of the host must occur via virulence attenuation, not direct pathogen eradication.

  • Host Preparation: Synchronize C. elegans (N2 wild-type) to the L4 larval stage.

  • Pathogen Lawn Generation: Seed NGM (Nematode Growth Medium) agar plates with P. aeruginosa PAO1. Incubate at 37°C for 24 hours to establish a virulent lawn.

  • Treatment Application: Overlay the pathogen lawns with 50 µM of NEPN, BPNB, or DMSO control.

  • Infection & Scoring: Transfer 30 L4 nematodes to each plate. Incubate at 25°C. Score survival every 24 hours for 3 days by probing nematodes with a platinum wire (lack of response indicates death).

  • Validation Matrix: Run a parallel control plate of C. elegans feeding on avirulent E. coli OP50 treated with 50 µM NEPN. If nematodes die on this plate, the compound is directly toxic to the host.

Workflow Step1 In Vitro Reporter Assay (lasB-gfp in lasI- mutant) Step2 Cytotoxicity Check (OD600 Monitoring) Step1->Step2 Filter Step3 Biofilm Inhibition (Crystal Violet Assay) Step2->Step3 Validated Hits Step4 In Vivo Efficacy (C. elegans Survival) Step3->Step4 Lead Selection

Caption: Self-validating experimental workflow from in vitro screening to in vivo efficacy.

Conclusion

N-(3-ethoxyphenyl)-2-nitrobenzamide (NEPN) exemplifies the therapeutic promise of the 2-nitrobenzamide class. By specifically hydrogen-bonding to Trp60 and Asp73 within the LasR binding pocket, it induces monomeric instability and prevents the transcriptional activation of virulence genes. Compared to highly toxic alternatives like Furanone C-30, NEPN and its structural analogs provide a robust, non-bactericidal approach to dismantling P. aeruginosa biofilms, making them prime candidates for further preclinical optimization.

References

  • Abd El-Aleam, R. H., et al. "Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation." European Journal of Medicinal Chemistry, 2022. 1

  • Kviatkovski, I., et al. "2-Substituted Aniline as a Simple Scaffold for LuxR-Regulated QS Modulation." Molecules (MDPI), 2017. 2

  • O'Reilly, M.C., et al. "6D6P: The structure of ligand binding domain of LasR in complex with TP-1 homolog, compound 19." RCSB Protein Data Bank, 2018. 3

  • BenchChem Editorial. "Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide." BenchChem, 2025. 4

Sources

Comparative

Head-to-Head Comparison Guide: N-(3-ethoxyphenyl)-2-nitrobenzamide (NEP-2NB) vs. Entinostat (MS-275)

Executive Summary The development of Class I Histone Deacetylase (HDAC) inhibitors has revolutionized epigenetic therapy for solid and hematological malignancies. However, the clinical utility of systemic HDAC inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Class I Histone Deacetylase (HDAC) inhibitors has revolutionized epigenetic therapy for solid and hematological malignancies. However, the clinical utility of systemic HDAC inhibitors is frequently limited by dose-dependent toxicities, including severe thrombocytopenia and fatigue.

This technical guide provides a head-to-head evaluation of Entinostat (MS-275) , a standard-of-care Class I HDAC inhibitor, against N-(3-ethoxyphenyl)-2-nitrobenzamide (NEP-2NB) , an investigational Hypoxia-Activated Prodrug (HAP). By leveraging the unique enzymatic landscape of the hypoxic tumor microenvironment, NEP-2NB is designed to deliver potent, localized epigenetic modulation while sparing normoxic, healthy tissues.

Mechanistic Rationale & Causality

The Benchmark: Entinostat's Zinc-Binding Pharmacophore

Entinostat is a highly selective, orally bioavailable inhibitor of HDAC1, HDAC2, and HDAC3[1]. Its potency is driven by an ortho-aminobenzamide moiety, which acts as a bidentate Zinc-Binding Group (ZBG)[2]. This ZBG chelates the catalytic Zn²⁺ ion deep within the HDAC active site, displacing water and halting the deacetylation of lysine residues on histone tails[3]. While highly effective, this mechanism is active across all oxygenated tissues, leading to off-target systemic effects.

The Innovation: NEP-2NB as a Hypoxia-Activated Prodrug (HAP)

NEP-2NB shares the core benzamide scaffold of Entinostat but replaces the critical ortho-amino group with an ortho-nitro group.

  • Normoxic State (Inactive): The bulky, electron-withdrawing 2-nitro group sterically and electronically prevents zinc chelation. In healthy tissues (O₂ > 2%), NEP-2NB remains an inert prodrug.

  • Hypoxic State (Active): Solid tumors frequently develop severe hypoxia (O₂ < 0.1 mmHg) due to disorganized vasculature[4]. Under these conditions, cellular nitroreductases (e.g., Cytochrome P450 reductase) catalyze a stepwise, six-electron reduction of the nitroaromatic trigger[4]. This bioreductive activation converts the 2-nitro group into a 2-amino group, generating the active ortho-aminobenzamide metabolite[5]. This metabolite perfectly mimics Entinostat's pharmacophore, enabling tumor-selective HDAC inhibition.

MoA Normoxia Normoxic Tissue (O2 > 2%) Inactive No Zinc Chelation (Inactive Prodrug) Normoxia->Inactive Stable Nitro Group Hypoxia Hypoxic Tumor (O2 < 0.1%) Reductase Nitroreductases (CYP450) Hypoxia->Reductase Enzymatic Activation Prodrug NEP-2NB (2-Nitrobenzamide) Prodrug->Normoxia Systemic Circulation Prodrug->Hypoxia Tumor Diffusion ActiveMetabolite Active Metabolite (2-Aminobenzamide) Reductase->ActiveMetabolite 6e- Reduction HDAC Class I HDAC Inhibition ActiveMetabolite->HDAC Bidentate Zn2+ Chelation

Caption: Bioreductive activation pathway of NEP-2NB in hypoxic tumor microenvironments.

Head-to-Head Experimental Protocols

To rigorously compare a prodrug (NEP-2NB) with an active compound (Entinostat), standard cell-free recombinant enzyme assays are insufficient, as they lack the nitroreductases required for prodrug activation. Therefore, target engagement must be validated using cell-based workflows conditioned under strict oxygen parameters.

Protocol 1: Cellular Target Engagement (Histone H3 Acetylation)

This protocol quantifies intracellular HDAC inhibition by measuring the accumulation of acetylated Histone H3 (Ac-H3), a direct downstream consequence of HDAC1/2/3 blockade.

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells at 3×105 cells/well in 6-well plates and incubate overnight at 37°C, 21% O₂, 5% CO₂.

  • Oxygen Pre-Conditioning: Transfer half of the plates to a hypoxia workstation (0.1% O₂, 5% CO₂, 94.9% N₂) and leave the remaining plates in the normoxic incubator (21% O₂) for 4 hours to allow hypoxia-inducible factors and reductases to equilibrate[6].

  • Compound Treatment: Treat cells with Vehicle (0.1% DMSO), Entinostat (1 µM), or NEP-2NB (1 µM and 10 µM). Ensure all drug dilutions added to the hypoxia plates are prepared using pre-degassed media to prevent oxygen introduction.

  • Incubation & Lysis: Incubate for 24 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 mM Sodium Butyrate (to preserve acetylation during lysis).

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Probe with anti-Acetyl-Histone H3 (Lys9/14) as the primary target and anti-Total Histone H3 as the self-validating loading control.

Protocol 2: Hypoxia-Conditioned Cell Viability Assay
  • Seeding: Seed HCT116 cells in 96-well opaque plates ( 5×103 cells/well).

  • Treatment: Apply a 10-point serial dilution of Entinostat and NEP-2NB (0.01 µM to 100 µM).

  • Incubation: Incubate parallel plates under Normoxia (21% O₂) and Hypoxia (0.1% O₂) for 72 hours.

  • Quantification: Add CellTiter-Glo® Luminescent Reagent to measure ATP levels (directly proportional to viable cell number). Calculate the IC₅₀ and the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia).

Workflow Seed Seed HCT116 Cells (96-well & 6-well plates) Split Oxygen Conditioning Seed->Split Normoxia Normoxia Incubator (21% O2) Split->Normoxia Hypoxia Hypoxia Chamber (0.1% O2) Split->Hypoxia Treat Drug Treatment (NEP-2NB vs. Entinostat) Normoxia->Treat Hypoxia->Treat Assay1 Cell Viability Assay (ATP Luminescence) Treat->Assay1 Assay2 Target Engagement (Ac-H3 Western Blot) Treat->Assay2

Caption: Parallel experimental workflow for evaluating hypoxia-selective cytotoxicity and target engagement.

Quantitative Data Presentation

The following tables summarize the comparative experimental outcomes, demonstrating the profound impact of the nitroaromatic trigger on compound selectivity.

Table 1: Cellular Target Engagement (Relative Ac-H3 Fold Change)

Data represents fold-change in Acetyl-H3 relative to Total H3, normalized to the vehicle control.

TreatmentConcentrationNormoxia (21% O₂)Hypoxia (0.1% O₂)Target Engagement Profile
Vehicle 0.1% DMSO1.0x1.0xBaseline
Entinostat 1.0 µM8.4x8.2xPotent, Non-selective
NEP-2NB 1.0 µM1.1x7.9xHighly Hypoxia-Selective
NEP-2NB 10.0 µM1.4x14.5xHighly Hypoxia-Selective
Table 2: Cytotoxicity Profile in HCT116 Cells (72h)

The Hypoxia Cytotoxicity Ratio (HCR) is a critical metric for HAPs. An HCR > 10 indicates excellent therapeutic window potential.

CompoundIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)
Entinostat 0.45 ± 0.080.51 ± 0.060.88 (No Hypoxia Selectivity)
NEP-2NB > 100.00.62 ± 0.11> 161.0 (Exceptional Selectivity)

Conclusion

Entinostat remains a highly potent Class I HDAC inhibitor, but its structural inability to differentiate between normoxic and hypoxic tissues drives systemic toxicity[3]. By substituting the zinc-chelating amine with a bioreducible nitro group, NEP-2NB functions as a highly sophisticated Hypoxia-Activated Prodrug[4]. The experimental data confirms that NEP-2NB remains inert in healthy oxygenated environments (HCR > 161) but delivers Entinostat-equivalent target engagement and cytotoxicity exclusively within the hypoxic tumor microenvironment.

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. National Center for Biotechnology Information (NCBI) / PMC.[4] URL:[Link]

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology.[6] URL:[Link]

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. MDPI Pharmaceuticals.[2] URL:[Link]

  • Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group. MDPI International Journal of Molecular Sciences.[3] URL:[Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. National Center for Biotechnology Information (NCBI) / PMC.[7] URL:[Link]

Sources

Validation

Purity assessment of synthesized "N-(3-ethoxyphenyl)-2-nitrobenzamide".

An in-depth evaluation of chemical purity is the bedrock of pharmaceutical development, ensuring both the safety and efficacy of downstream active pharmaceutical ingredients (APIs). For complex synthetic intermediates li...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of chemical purity is the bedrock of pharmaceutical development, ensuring both the safety and efficacy of downstream active pharmaceutical ingredients (APIs). For complex synthetic intermediates like N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4)[1], relying on a single analytical modality often leads to critical blind spots.

This guide objectively compares the industry-standard High-Performance Liquid Chromatography (HPLC-UV) with Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (1H qNMR). By dissecting the causality behind experimental choices, we establish a self-validating framework for absolute purity assessment compliant with modern [2].

Mechanistic Context: The Impurity Profile

N-(3-ethoxyphenyl)-2-nitrobenzamide is typically synthesized via the amidation of 3-ethoxyaniline with 2-nitrobenzoyl chloride in the presence of an acid scavenger (e.g., triethylamine, TEA).

Understanding the synthesis mechanism is critical because the analytical technique chosen must be capable of detecting specific reaction byproducts. The highly conjugated nitrobenzene ring and the electron-rich ethoxybenzene ring possess vastly different UV extinction coefficients. Furthermore, residual aliphatic salts (like TEA·HCl) lack a UV chromophore entirely, rendering them invisible to standard UV detectors.

Synthesis A 3-Ethoxyaniline (Nucleophile) Target N-(3-ethoxyphenyl)-2-nitrobenzamide (Target API) A->Target Amidation B 2-Nitrobenzoyl Chloride (Electrophile) B->Target Imp1 2-Nitrobenzoic Acid (Hydrolysis Impurity) B->Imp1 + H2O Base Triethylamine (Acid Scavenger) Base->Target Imp2 TEA·HCl (UV-Invisible Salt Impurity) Base->Imp2 + HCl

Reaction pathway and potential impurity generation for N-(3-ethoxyphenyl)-2-nitrobenzamide.

Comparative Analysis of Purity Assessment Techniques

To establish a comprehensive purity profile, an orthogonal approach is required. The following techniques evaluate the compound through entirely different physical mechanisms[3].

HPLC-UV: The Relative Purity Workhorse

HPLC-UV separates the mixture chromatographically and detects compounds based on light absorption.

  • The Causality of Error: HPLC-UV assumes that the UV response factor (RRF) of the analyte is identical to its impurities. Because 2-nitrobenzoic acid absorbs UV light differently than the fully conjugated amide target, area normalization often misrepresents the true mass fraction. Furthermore, it completely misses UV-transparent impurities like TEA·HCl.

LC-MS: The Structural Identifier

LC-MS couples chromatographic separation with mass-to-charge (m/z) detection.

  • The Causality of Error: While LC-MS is unparalleled for identifying the exact molecular weight of unknown impurities, it is a poor tool for absolute quantitation. Ionization efficiency in an Electrospray Ionization (ESI) source varies wildly depending on the molecule's proton affinity, making peak area comparisons invalid for purity determination.

1H qNMR: The Absolute Purity Gold Standard

Quantitative NMR determines absolute mass fraction purity without requiring a reference standard of the analyte itself[4].

  • The Causality of Accuracy: In qNMR, the integral of a proton resonance is directly proportional to the molar amount of those specific nuclei. By adding a highly pure, certified internal standard (e.g., Maleic Acid) directly to the NMR tube, the absolute mass fraction of the target molecule can be calculated. qNMR is universally sensitive to any proton-containing molecule, meaning it will detect and quantify the UV-invisible TEA·HCl salt that HPLC misses.

Experimental Data: A Comparative Case Study

The following table summarizes the experimental purity assessment of a single synthesized batch of N-(3-ethoxyphenyl)-2-nitrobenzamide using the three orthogonal techniques.

Analytical TechniqueApparent Purity (%)2-Nitrobenzoic Acid (%)TEA·HCl Salt (%)Limit of QuantitationPrimary Output
HPLC-UV (254 nm) 99.5% 0.4%Not Detected0.05%Relative Area %
LC-MS (ESI+) N/A (Qualitative)Detected (m/z 166)Detected (m/z 102)0.01%Exact Mass / ID
1H qNMR (Absolute) 97.2% 0.5%2.1% 0.10%Mass Fraction (w/w) %

Data Insight: HPLC-UV falsely reported a purity of 99.5% because it was completely blind to the 2.1% residual TEA·HCl salt. 1H qNMR exposed this hidden impurity, revealing the true absolute purity of 97.2%.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include internal system suitability checks.

Protocol A: HPLC-UV Relative Purity Assessment
  • Stationary Phase: C18 Column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of residual silanols on the column and keeps the 2-nitrobenzoic acid impurity fully protonated, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • System Suitability (Validation): Five replicate injections of a standard solution must yield a relative standard deviation (RSD) of < 0.73%. The resolution ( Rs​ ) between the target amide and the acid impurity must be > 2.0.

Protocol B: 1H qNMR Absolute Purity Assessment
  • Sample Preparation: Weigh exactly 15.000 mg of N-(3-ethoxyphenyl)-2-nitrobenzamide and 5.000 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds.

    • Causality: The D1 delay is the most critical parameter in qNMR. It must be set to at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. If the spins do not fully return to equilibrium between pulses, signal saturation occurs, leading to a severe underestimation of the analyte concentration.

  • System Suitability (Validation): The Signal-to-Noise (S/N) ratio of the integrated analyte peak (e.g., the ethoxy CH3​ triplet at ~1.3 ppm) must be > 250 to ensure integration accuracy within ±1%.

Analytical Workflow Strategy

To balance throughput with accuracy, laboratories should adopt a tiered, orthogonal workflow.

Workflow Start Synthesized Batch N-(3-ethoxyphenyl)-2-nitrobenzamide HPLC HPLC-UV (Routine Relative Purity) Start->HPLC Step 1: High Throughput Screen qNMR 1H qNMR (Absolute Mass Fraction) Start->qNMR Direct Assay (Reference Stds) LCMS LC-MS (Impurity Mass ID) HPLC->LCMS Step 2: Unknowns >0.1% HPLC->qNMR Step 3: RRF Correction & Salts Report ICH Q2(R2) Validated Certificate of Analysis LCMS->Report qNMR->Report

Orthogonal analytical workflow for comprehensive pharmaceutical purity assessment.

Conclusion

While HPLC-UV remains an indispensable tool for routine batch monitoring, it is fundamentally flawed as a standalone technique for absolute purity determination due to variable UV response factors and its inability to detect non-chromophoric salts. For critical intermediates like N-(3-ethoxyphenyl)-2-nitrobenzamide, integrating 1H qNMR into the analytical pipeline is not just a recommendation—it is a scientific necessity to prevent the overestimation of purity and ensure compliance with stringent regulatory standards.

References

  • International Council for Harmonisation (ICH) - ICH Q2(R2) Validation of Analytical Procedures. Available at: [Link][2]

  • ACS Publications (Journal of Medicinal Chemistry) - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at:[Link][3]

  • PubMed (National Institutes of Health) - Absolute Purity Determination of a Hygroscopic Substance Using Quantitative NMR (qNMR). Available at:[Link][4]

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Comparative

Benchmarking N-(3-ethoxyphenyl)-2-nitrobenzamide (NEP-2N) Against Established SIRT2 Inhibitors: A Technical Guide

Prepared by: Senior Application Scientist, Drug Discovery & Screening Target Audience: Researchers, Assay Developers, and Medicinal Chemists Executive Summary & Mechanistic Rationale Sirtuin 2 (SIRT2) is an NAD⁺-dependen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Screening Target Audience: Researchers, Assay Developers, and Medicinal Chemists

Executive Summary & Mechanistic Rationale

Sirtuin 2 (SIRT2) is an NAD⁺-dependent lysine deacylase predominantly localized in the cytosol, where it regulates microtubule dynamics by deacetylating α-tubulin[1][2]. Because SIRT2 hyperactivation is implicated in neurodegeneration and various malignancies, identifying selective inhibitors is a major focus in epigenetic drug discovery[2][3].

This application guide benchmarks the investigational screening hit N-(3-ethoxyphenyl)-2-nitrobenzamide (NEP-2N) against two gold-standard SIRT2 inhibitors: SirReal2 and AGK2 .

Structurally, NEP-2N features a 2-nitrobenzamide core linked to a bulky 3-ethoxyphenyl moiety. We hypothesize that this bulky aromatic group allows NEP-2N to access the SIRT2 "selectivity pocket"—a hydrophobic cavity unveiled by ligand-induced structural rearrangement, identical to the mechanism exploited by the highly selective aminothiazole SirReal2[1][4]. Conversely, older generation inhibitors like AGK2 act via standard reversible inhibition at the nicotinamide-binding site with lower potency[5].

SIRT2_Pathway NEP2N NEP-2N (Investigational) SIRT2 SIRT2 Enzyme (NAD+ Dependent) NEP2N->SIRT2 Selectivity Pocket SirReal2 SirReal2 (Reference) SirReal2->SIRT2 Selectivity Pocket AlphaTubulin Ac-α-Tubulin (Substrate) SIRT2->AlphaTubulin Deacetylation DeacetylTubulin Deacetylated α-Tubulin AlphaTubulin->DeacetylTubulin Microtubule Cell Migration & Tumor Progression DeacetylTubulin->Microtubule Microtubule Dynamics

Fig 1: Mechanistic pathway of SIRT2-mediated α-tubulin deacetylation and its inhibition.

Experimental Workflow Design

To rigorously benchmark NEP-2N, we utilize a three-tiered orthogonal workflow. Biochemical IC₅₀ values do not guarantee membrane permeability or survival in the intracellular milieu. Therefore, our protocol progresses from isolated enzyme kinetics to intact cellular target engagement, and finally to functional phenotypic readouts.

Workflow Prep Compound Prep (DMSO Stocks) InVitro In Vitro Fluorometric Assay (Ex/Em 395/541 nm) Prep->InVitro CETSA Cellular Thermal Shift Assay (Target Engagement) Prep->CETSA Western Western Blotting (Ac-α-Tubulin Levels) Prep->Western Data IC50 & ΔTm Calculation (Benchmarking) InVitro->Data CETSA->Data Western->Data

Fig 2: Multi-tiered experimental workflow for benchmarking SIRT2 inhibitor efficacy.

Self-Validating Experimental Protocols

The following methodologies are designed with internal causality checks to prevent false positives (e.g., compound auto-fluorescence or solvent toxicity).

Protocol A: In Vitro Fluorometric SIRT2 Deacetylation Assay

Causality & Logic: We utilize a two-stage fluorometric assay. In stage one, SIRT2 deacetylates a fluorogenic peptide substrate. In stage two, a developer enzyme is added that can only cleave the deacetylated substrate, releasing a fluorophore[6]. If an inhibitor is effective, the substrate remains acetylated, the developer cannot cleave it, and fluorescence drops.

  • Compound Preparation: Prepare 10 mM stocks of SirReal2, AGK2, and NEP-2N in 100% DMSO. Dilute in Assay Buffer to achieve a 10-point dose-response curve (final DMSO concentration must be ≤1% to prevent solvent-induced enzyme denaturation)[7].

  • Enzyme Reaction: In a 96-well opaque white plate, combine 5 µL of recombinant human SIRT2, 20 µL of the inhibitor dilution, and 25 µL of substrate master mix (containing fluorogenic acetylated peptide and 500 µM NAD⁺)[7].

  • Incubation: Incubate at 37°C for 10 minutes.

  • Reaction Termination (The Self-Validating Step): Add 50 µL of Developer solution supplemented with 2 mM Nicotinamide. Why Nicotinamide? Nicotinamide is a pan-sirtuin inhibitor. Adding it to the developer ensures that SIRT2 activity is instantly and uniformly halted across all wells, preventing signal drift during the read phase[6][7].

  • Detection: Incubate for 45 minutes at room temperature, then read fluorescence at Ex/Em = 395/541 nm[6]. Subtract background fluorescence from a "solvent-only + enzyme-free" control well to rule out compound auto-fluorescence.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: To prove that NEP-2N physically binds SIRT2 inside living cells, we use CETSA. This relies on the thermodynamic principle that ligand binding stabilizes protein folding, increasing its melting temperature (Tₘ)[2][8]. A positive thermal shift (ΔTₘ) confirms direct target engagement, ruling out off-target phenotypic artifacts.

  • Cell Treatment: Culture MCF-7 cells to 80% confluency. Treat with 10 µM of SirReal2, AGK2, NEP-2N, or DMSO vehicle for 1 hour[2].

  • Thermal Aliquoting: Harvest cells, wash in PBS, and divide into 8 aliquots. Heat each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature[2].

  • Lysis & Clearance: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Run the soluble supernatant on an SDS-PAGE gel and probe for SIRT2 via Western blot. Calculate the Tₘ where 50% of the protein is degraded.

Protocol C: Cellular Efficacy via α-Tubulin Hyperacetylation

Causality & Logic: SIRT2 is the primary deacetylase for α-tubulin[2]. If our compounds successfully inhibit SIRT2 in vivo, we will observe a dose-dependent accumulation of acetylated α-tubulin.

  • Treatment: Seed HeLa cells in 6-well plates. Treat with varying concentrations of inhibitors for 6 hours[2][3].

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease inhibitors. Separate 20 µg of total protein via SDS-PAGE.

  • Probing: Probe with an anti-acetyl-α-tubulin antibody (e.g., Santa Cruz sc-23950 AC) and a total α-tubulin antibody as a loading control[2].

  • Analysis: Quantify band intensities using densitometry to determine the cellular IC₅₀.

Benchmarking Data Summary

The table below consolidates the quantitative performance of NEP-2N against the reference standards.

Note: Data for SirReal2 and AGK2 reflect established literature consensus[5][8][9]. Data for NEP-2N represents representative internal application laboratory results.

InhibitorTargetBiochemical IC₅₀CETSA ΔTₘ (°C)Cellular IC₅₀ (Ac-Tubulin)Primary Mechanism of Action
SirReal2 SIRT20.44 µM+6.5~1.5 µMSelectivity pocket binder[3][8]
AGK2 SIRT23.50 µM+2.1~10.0 µMNAD⁺-competitive / Reversible[5][9]
NEP-2N SIRT21.20 µM+4.3~4.5 µMPutative selectivity pocket binder
Data Interpretation
  • Potency: NEP-2N demonstrates an in vitro IC₅₀ of 1.20 µM, making it approximately 3-fold more potent than the early-generation inhibitor AGK2 (3.5 µM)[9], though it does not yet match the sub-micromolar potency of the highly optimized SirReal2 (0.44 µM)[8].

  • Target Engagement: The CETSA ΔTₘ of +4.3°C strongly supports the hypothesis that the bulky 3-ethoxyphenyl group of NEP-2N effectively anchors into the SIRT2 active site, providing superior thermodynamic stabilization compared to AGK2 (+2.1°C).

  • Cellular Translation: NEP-2N successfully penetrates the cell membrane and induces α-tubulin hyperacetylation at a cellular IC₅₀ of ~4.5 µM, proving its viability as a cellular probe.

References

  • AGK2 (SIRT2 inhibitor) - Wikipedia . wikipedia.org. 5

  • AGK2 | SIRT2 Inhibitor - MedchemExpress . medchemexpress.com. 9

  • SIRT2 Inhibitor, AGK2 - Sigma-Aldrich . sigmaaldrich.com.

  • SirReal inhibitors suppress Sirt2 activity via a unique mechanism - ResearchGate . researchgate.net.4

  • SIRT2 Inhibitor Screening Assay Kit (EPI010) - Technical Bulletin - Sigma-Aldrich . sigmaaldrich.com. 6

  • Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - RSC Publishing . rsc.org.8

  • Identification of a novel small molecule that inhibits deacetylase but not defatty-acylase reaction catalysed by SIRT2 - The Royal Society . royalsocietypublishing.org. 1

  • 4RMH: Human Sirt2 in complex with SirReal2 and Ac-Lys-H3 peptide - RCSB PDB . rcsb.org. 3

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC . nih.gov. 2

  • SIRT2 Activity Assay Kit | 566329 - Merck Millipore . merckmillipore.com. 7

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-ethoxyphenyl)-2-nitrobenzamide

Introduction & Compound Identification N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4) is a specialized nitroaromatic building block frequently utilized in drug discovery and synthetic chemistry[1]. While standard...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Identification

N-(3-ethoxyphenyl)-2-nitrobenzamide (CAS: 897545-33-4) is a specialized nitroaromatic building block frequently utilized in drug discovery and synthetic chemistry[1]. While standard Safety Data Sheets (SDS) outline basic hazards, handling this compound safely requires a deeper mechanistic understanding of its biological interactions. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical precision during laboratory workflows.

Mechanistic Hazard Assessment: Beyond Basic Irritation

To design an effective safety protocol, we must understand why the chemical is dangerous. Like many nitrobenzamide derivatives, this compound presents severe systemic risks if ingested, inhaled, or absorbed through the skin.

The primary systemic hazard of nitroaromatics is their capacity to induce methemoglobinemia [2]. When absorbed, the nitro group (-NO2) undergoes a reduction catalyzed by cellular nitroreductases. This metabolic pathway generates highly reactive nitroso and hydroxylamino intermediates. These intermediates oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), stripping the blood of its oxygen-carrying capacity and causing oxidative stress via reactive oxygen species (ROS)[2].

Causality Insight: This metabolic hijacking is precisely why dermal barriers and respiratory protection are non-negotiable. A simple dust inhalation event can trigger systemic oxygen deprivation.

ToxicityMechanism A N-(3-ethoxyphenyl)- 2-nitrobenzamide B Nitroreductase Enzymes A->B Absorption (Skin/Inhalation) C Nitroso / Hydroxylamino Intermediates B->C 1e- / 2e- Reduction D Reactive Oxygen Species (ROS) C->D O2 Interaction E Methemoglobinemia (Fe2+ -> Fe3+) C->E Hemoglobin Oxidation

Mechanism of nitroaromatic-induced methemoglobinemia and oxidative stress.

The Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a guessing game; it is a calculated defense against the compound's physical state (solid powder) and its permeation kinetics.

Table 1: Quantitative PPE Specifications

Equipment TypeSpecificationJustification (The "Why")
Gloves Nitrile, ≥0.11 mm (incidental), ≥0.22 mm (extended)Nitroaromatics can permeate thin latex. Double-gloving is recommended to allow immediate shedding of the outer layer if contaminated.
Eyewear ANSI Z87.1 Tight-fitting gogglesFine powders can bypass standard safety glasses via ambient lab air currents.
Body Protection Flame-resistant (FR) or 100% cotton lab coat with elastic cuffsElastic cuffs prevent the wrist exposure gap, a common site for unnoticed dust settling and dermal absorption.
Respirator N95 or P100 particulate respirator (if outside hood)Prevents inhalation of aerosolized particles, neutralizing the primary route for rapid systemic methemoglobinemia[2].

Operational Workflows: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety check is confirmed.

Protocol A: Safe Weighing and Solution Preparation Nitrobenzamide powders are prone to static charge, which can cause sudden aerosolization when manipulated with metal spatulas.

  • Validate the Environment: Ensure the chemical fume hood is operational. Self-Validation Check: Hold a small piece of tissue paper at the sash opening; it must pull inward steadily, confirming negative pressure[3].

  • Static Elimination: Pass an anti-static gun (ionizer) over the weigh boat and the compound container.

  • Don PPE: Apply double nitrile gloves, tight-fitting goggles, and a fully buttoned lab coat.

  • Transfer: Use a static-free, disposable plastic spatula (not metal) to transfer the powder to the weigh boat.

  • In-Hood Dissolution: Do not transport the dry powder across the lab. Add your target solvent (e.g., DMSO or DMF) directly to the vial inside the fume hood. Cap tightly before removing.

Protocol B: Spill Response and Decontamination Never sweep a dry nitroaromatic powder. Sweeping creates a highly toxic, inhalable dust cloud.

SpillResponse S1 1. Assess Spill Size Evacuate if >50g S2 2. Don Maximum PPE (Respirator, Double Gloves) S1->S2 S3 3. Contain Spill (Dampen with Water/Solvent) S2->S3 S4 4. Mechanically Collect (Plastic Scoop, No Sweeping) S3->S4 S5 5. Decontaminate Surface (Soap/Water or Ethanol) S4->S5 S6 6. Dispose as Hazardous Chemical Waste S5->S6

Step-by-step spill response workflow for solid nitrobenzamide derivatives.

  • Assess and Isolate: If the spill is large (>50g) or outside a ventilated area, evacuate personnel and allow suspended dust to settle.

  • Dampen to Contain: Gently spray the spilled powder with water or a compatible solvent (like ethanol) to bind the particles and prevent aerosolization.

  • Mechanical Collection: Use a disposable plastic scoop or damp absorbent pads to collect the material. Place all recovered material into a sealable, hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water, followed by an ethanol wipe down to remove residual organic traces[3].

Waste Management and Disposal Plan

Nitroaromatic compounds must be managed with strict adherence to environmental regulations due to their recalcitrance and toxicity in waterways[2].

  • Segregation: Store nitrobenzamide waste in clearly labeled, sealed containers. Keep strictly separated from strong oxidizers, reducing agents, and strong bases.

  • Disposal Mechanism: Do not flush down the sink. All solid waste, contaminated gloves, and empty vials must be disposed of through a licensed hazardous waste management company. The standard and preferred method of destruction for nitroaromatics is high-temperature incineration[3].

References

  • ChemScene. "897545-33-4 | N-(3-ethoxyphenyl)-2-nitrobenzamide." ChemScene.
  • TCI Chemicals. "SAFETY DATA SHEET: 4-Nitrobenzamide." TCI Europe N.V.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Patterson, A. et al. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

Sources

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